An In-depth Technical Guide to 5-Hydroxy-2-methoxybenzoic Acid
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Hydroxy-2-methoxybenzoic acid, a key bifunctional building block for researchers in organic synthesis and pharmaceut...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 5-Hydroxy-2-methoxybenzoic acid, a key bifunctional building block for researchers in organic synthesis and pharmaceutical development.
Introduction: A Versatile Scaffold in Chemical Synthesis
5-Hydroxy-2-methoxybenzoic acid (CAS No. 61227-25-6) is a substituted benzoic acid derivative of significant interest in medicinal and materials chemistry.[1] Its structure incorporates three key functional groups: a carboxylic acid, a phenolic hydroxyl group, and a methoxy ether. This unique arrangement makes it a valuable precursor for creating more complex molecules and novel active pharmaceutical ingredients (APIs). The interplay of these groups governs its reactivity and physicochemical properties, offering multiple avenues for chemical modification.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its application in research and development, influencing everything from reaction conditions to formulation. The properties of 5-Hydroxy-2-methoxybenzoic acid are summarized below.
Acidity (pKa):
The precise experimental pKa value for 5-Hydroxy-2-methoxybenzoic acid is not readily available in the cited literature. However, its acidity can be understood by considering the electronic effects of its substituents on the carboxylate conjugate base. The methoxy group (-OCH₃) at the ortho position can exert a destabilizing electron-donating resonance effect, while the hydroxyl group (-OH) at the para position to the methoxy group also acts as an electron-donating group. Generally, electron-donating groups destabilize the conjugate base, making the acid less acidic (higher pKa) compared to unsubstituted benzoic acid (pKa ≈ 4.2).[3] Conversely, the ortho-hydroxyl group in salicylic acid makes it significantly more acidic than benzoic acid due to intramolecular hydrogen bonding that stabilizes the conjugate base. Given these competing factors, the pKa would be influenced by a complex interplay of inductive and resonance effects.
Synthesis and Purification
While multiple synthetic routes are possible, a common approach to synthesizing substituted methoxybenzoic acids involves the methylation of the corresponding hydroxybenzoic acid precursor.[4] Below is a representative protocol for laboratory-scale synthesis.
Experimental Protocol: Representative Synthesis
Principle: This procedure outlines a plausible synthesis via selective methylation of a dihydroxybenzoic acid precursor. The choice of methylating agent and base is critical to control the regioselectivity.
Precursor Preparation: Start with a suitable dihydroxybenzoic acid, such as 2,5-dihydroxybenzoic acid (gentisic acid).
Selective Protection (if necessary): The carboxylic acid may be protected as an ester (e.g., methyl ester) to prevent side reactions. This can be achieved via Fischer esterification using methanol and a catalytic amount of strong acid.
Methylation: Dissolve the protected precursor in a suitable polar aprotic solvent (e.g., acetone, DMF). Add a weak base, such as potassium carbonate (K₂CO₃), to deprotonate the more acidic phenolic hydroxyl group. Add a methylating agent, like dimethyl sulfate or methyl iodide, dropwise at a controlled temperature. The reaction is typically stirred for several hours until completion, monitored by Thin Layer Chromatography (TLC).
Work-up and Hydrolysis: After the reaction, the mixture is filtered, and the solvent is removed under reduced pressure. The resulting ester is then hydrolyzed back to the carboxylic acid using either acidic or basic conditions (e.g., refluxing with aqueous NaOH followed by acidification with HCl).
Purification: The crude 5-Hydroxy-2-methoxybenzoic acid is then purified. This is commonly achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Caption: A representative workflow for the synthesis of 5-Hydroxy-2-methoxybenzoic acid.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The expected spectral features are outlined below.
Caption: Key spectroscopic techniques for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons. The three aromatic protons will appear as complex multiplets or doublets in the aromatic region (~6.5-7.5 ppm). The methoxy group (-OCH₃) protons will present as a sharp singlet around 3.8-4.0 ppm. The acidic proton of the carboxylic acid will be a broad singlet, typically downfield (>10 ppm), and the phenolic hydroxyl proton will also be a broad singlet, its position being solvent-dependent.
¹³C NMR: The carbon NMR spectrum should display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~170 ppm). The six aromatic carbons will resonate in the 110-160 ppm range, and the methoxy carbon will appear around 55-60 ppm.
Infrared (IR) Spectroscopy:
The IR spectrum provides confirmation of the key functional groups.
A very broad absorption band is expected in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.[5]
A sharp, strong absorption peak around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid.[5]
A broad band for the phenolic O-H stretch will appear around 3200-3600 cm⁻¹.
C-O stretching vibrations for the ether and carboxylic acid will be visible in the 1210-1320 cm⁻¹ region.[5]
Aromatic C=C stretching bands will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
Electron ionization mass spectrometry (EI-MS) would show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (m/z = 168). Common fragmentation patterns would include the loss of a hydroxyl radical (M-17), a methoxy radical (M-31), and a carboxyl group (M-45).
Chemical Reactivity and Stability
The reactivity of 5-Hydroxy-2-methoxybenzoic acid is dictated by its three functional groups.
Caption: Primary reaction sites of 5-Hydroxy-2-methoxybenzoic acid.
Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols under acidic conditions, and conversion to acyl chlorides using reagents like thionyl chloride (SOCl₂).
Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers or acylated to form esters. It is also susceptible to oxidation under strong oxidizing conditions.
Aromatic Ring: The ring is "activated" towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy groups. These groups are ortho-, para-directing. Therefore, electrophiles are likely to substitute at the C4 and C6 positions.
Stability and Storage:
The compound should be stored in a cool, dry place, typically between 2°C and 8°C, and under an inert atmosphere like nitrogen to prevent oxidation, particularly of the phenolic hydroxyl group.[1] It is incompatible with strong oxidizing agents.
Applications in Research and Drug Development
Hydroxybenzoic acid derivatives are a well-established class of compounds with diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.[6][7]
Pharmaceutical Scaffolding: 5-Hydroxy-2-methoxybenzoic acid serves as a valuable starting material or intermediate for the synthesis of more complex molecules with potential therapeutic value. Its multiple functional groups allow for the systematic modification and optimization of lead compounds in drug discovery programs.
Bioactive Potential: Derivatives of hydroxybenzoic acids are known to exhibit a range of biological effects. For instance, p-hydroxybenzoic acid and its relatives are studied for their antioxidant and anti-inflammatory actions.[6][8] 5-amino-2-hydroxybenzoic acid (mesalamine), a related structure, is an established anti-inflammatory drug.[9] This suggests that molecules derived from the 5-hydroxy-2-methoxybenzoic acid scaffold could be explored for similar activities.
Materials Science: Certain salicylic acid derivatives have found use as specialized matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.
Conclusion
5-Hydroxy-2-methoxybenzoic acid is a functionally rich aromatic compound with significant potential as a building block in synthetic chemistry. A thorough understanding of its physicochemical properties, reactivity, and spectroscopic signatures is paramount for its effective utilization in the laboratory. This guide provides the foundational technical knowledge required for researchers and drug development professionals to harness the synthetic versatility of this important chemical intermediate.
References
Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]
Chemistry LibreTexts. (2024, August 8). 20.4 Substituent Effects on Acidity. Retrieved from [Link]
Study Mind. Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]
Doc Brown's Chemistry. Infrared spectrum of benzoic acid. Retrieved from [Link]
Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
Angelica, M., et al. (2022).
Journal of Organic and Pharmaceutical Chemistry. (2015). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method.
ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from [Link]
Google Patents. (2021). CN104151157A - Preparation method of methoxybenzoic acid.
A Guide to the Structural Elucidation of 5-Hydroxy-2-methoxybenzoic Acid: A Multi-technique Spectroscopic Approach
Abstract For researchers and professionals in drug discovery and chemical synthesis, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. This technical gu...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
For researchers and professionals in drug discovery and chemical synthesis, the unambiguous determination of a molecule's structure is the bedrock upon which all further investigation is built. This technical guide provides an in-depth, methodology-focused walkthrough for the structural elucidation of 5-Hydroxy-2-methoxybenzoic acid (C₈H₈O₄), a substituted benzoic acid derivative of significant interest as a chemical precursor.[1] We will move beyond a simple recitation of data to explain the strategic rationale behind a multi-technique spectroscopic approach, demonstrating how Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and advanced Nuclear Magnetic Resonance (NMR) spectroscopy work in concert to create a self-validating system for structural confirmation.
Foundational Analysis: Molecular Formula and Degrees of Unsaturation
Before any spectroscopic analysis begins, the first step is to ascertain the molecular formula. For 5-Hydroxy-2-methoxybenzoic acid, this is established as C₈H₈O₄ , with a corresponding molecular weight of approximately 168.15 g/mol .[2]
This formula allows for the calculation of the Degree of Unsaturation (DoU) , a crucial first indicator of cyclic systems and/or multiple bonds.
Formula: DoU = C + 1 - (H/2)
Calculation: DoU = 8 + 1 - (8/2) = 5
A DoU of 5 is highly suggestive of a substituted benzene ring (which accounts for 4 degrees of unsaturation: one ring and three double bonds) plus one additional double bond, which is consistent with the carbonyl (C=O) group of a carboxylic acid. This initial calculation immediately frames our hypothesis: we are investigating a substituted benzoic acid.
Mass Spectrometry: Molecular Weight Confirmation and Fragmentation Blueprint
Core Objective: To confirm the molecular weight of the parent molecule and to generate fragment ions that provide initial evidence for the presence of key functional groups. The fragmentation pattern serves as a preliminary blueprint of the molecule's composition.
Methodology: Electron Ionization Mass Spectrometry (EI-MS)
A sample is introduced into the mass spectrometer, where it is bombarded with high-energy electrons. This process ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•). The excess energy causes this ion to break apart into smaller, characteristic fragment ions.
Step-by-Step Protocol:
Sample Introduction: A small quantity of the analyte is introduced into the ion source, typically via a direct insertion probe or after separation by Gas Chromatography (GC).
Ionization: The sample is vaporized and subjected to a 70 eV electron beam, inducing ionization and subsequent fragmentation.
Acceleration: The resulting positive ions are accelerated by an electric field into the mass analyzer.
Detection: Ions are separated based on their mass-to-charge ratio (m/z) and detected, generating a mass spectrum that plots relative abundance against m/z.
Anticipated Fragmentation Pattern:
The structure of 5-Hydroxy-2-methoxybenzoic acid predicts several key fragmentation pathways that are characteristic of benzoic acids and ethers.[3][4][5] The molecular ion peak [M]⁺• is expected at m/z 168.
Predicted m/z
Fragment Ion Structure
Neutral Loss
Significance
168
[C₈H₈O₄]⁺•
-
Molecular Ion (M⁺•)
151
[M - OH]⁺
•OH (17 amu)
Confirms the presence of a carboxylic acid group.[5]
137
[M - OCH₃]⁺
•OCH₃ (31 amu)
Suggests a methoxy substituent.
123
[M - COOH]⁺
•COOH (45 amu)
Indicates the loss of the entire carboxylic acid group.[5]
123
[[M - OH] - CO]⁺
•OH, then CO (28 amu)
A common subsequent fragmentation pathway for benzoic acids.[3]
Trustworthiness Check: The detection of a molecular ion at m/z 168 validates the molecular formula derived from elemental analysis. The specific neutral losses of 17, 31, and 45 amu provide strong, albeit not definitive, evidence for the -COOH and -OCH₃ functional groups.
Infrared Spectroscopy: Functional Group Fingerprinting
Core Objective: To rapidly and non-destructively identify the principal functional groups present in the molecule. IR spectroscopy measures the vibrations of bonds, which occur at characteristic frequencies.
Methodology: Attenuated Total Reflectance (ATR) - FTIR
ATR-FTIR is a common technique where the sample is placed in direct contact with a high-refractive-index crystal (e.g., diamond or germanium). The IR beam is passed through the crystal in such a way that it reflects internally, creating an evanescent wave that penetrates a short distance into the sample, allowing for the absorption of IR energy.
Step-by-Step Protocol:
Background Scan: An initial scan is run without the sample to record the background spectrum of the atmosphere and instrument.
Sample Application: A small amount of the solid sample is placed directly onto the ATR crystal. A pressure arm is applied to ensure firm contact.
Sample Scan: The IR spectrum of the sample is recorded.
Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
Anticipated IR Absorptions:
The structure predicts a distinct set of absorption bands that serve as a molecular fingerprint.
Wavenumber (cm⁻¹)
Vibration Type
Functional Group
Significance
~3300-3500 (Broad)
O-H Stretch
Phenolic Hydroxyl (-OH)
Indicates the presence of the hydroxyl group.
~2500-3300 (Very Broad)
O-H Stretch
Carboxylic Acid (-COOH)
The characteristic, extremely broad peak for a hydrogen-bonded acid.
>3000
C-H Stretch
Aromatic
Confirms the aromatic ring.
<3000 (~2950)
C-H Stretch
Aliphatic (-OCH₃)
Confirms the methyl group of the methoxy ether.
~1680-1700 (Strong, Sharp)
C=O Stretch
Carboxylic Acid (-COOH)
Confirms the carbonyl of the acid, with its frequency lowered by conjugation to the aromatic ring.
~1450-1600
C=C Stretch
Aromatic Ring
Multiple peaks confirming the benzene ring backbone.
~1250 & ~1050 (Strong)
C-O Stretch
Ether & Carboxylic Acid
Strong absorptions characteristic of the C-O bonds in the methoxy and acid groups.
Trustworthiness Check: The simultaneous observation of the very broad carboxylic acid O-H, the phenolic O-H, the strong carbonyl C=O, and the aromatic C=C stretches provides a highly reliable confirmation of the major functional groups predicted by the molecular formula and MS data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
Core Objective: To establish the precise connectivity of all atoms in the molecule. NMR provides information on the chemical environment, number, and spatial relationships of protons (¹H) and carbons (¹³C). A full suite of 1D and 2D NMR experiments provides an unassailable structural proof.
Methodology: High-Field NMR Analysis
The sample is dissolved in a deuterated solvent (typically DMSO-d₆ to observe exchangeable protons) and placed in a strong magnetic field. Radiofrequency pulses are used to excite the nuclei, and the resulting signals are detected as they relax.
Step-by-Step Protocol:
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
1D ¹H NMR Acquisition: Acquire a standard proton spectrum to identify the number of unique proton environments, their integration (relative number of protons), and their splitting patterns (J-coupling).
1D ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify the number of unique carbon environments.
2D HSQC Acquisition: Acquire a Heteronuclear Single Quantum Coherence spectrum to identify all direct one-bond C-H correlations.
2D HMBC Acquisition: Acquire a Heteronuclear Multiple Bond Correlation spectrum to identify 2- and 3-bond correlations between protons and carbons. This is the key experiment for establishing the overall molecular framework.
Predicted ¹H and ¹³C NMR Data
The 1,2,5-trisubstituted pattern of the aromatic ring gives rise to a predictable set of signals.
Table: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~12.5
broad s
1H
H -OOC-
Carboxylic acid proton, highly deshielded.
~9.5
broad s
1H
Ar-OH
Phenolic proton.
~7.3
d (J ≈ 3 Hz)
1H
H-6
Ortho to -OH, Meta to H-4. Small meta-coupling.
~7.1
d (J ≈ 9 Hz)
1H
H-3
Ortho to -OCH₃, Ortho to H-4. Large ortho-coupling.
~6.9
dd (J ≈ 9, 3 Hz)
1H
H-4
Ortho to H-3 and -OH, Meta to H-6. Shows both ortho and meta coupling.
| ~3.8 | s | 3H | -OCH₃ | Methoxy protons, singlet as there are no adjacent protons. |
While 1D NMR provides the list of parts, 2D NMR provides the assembly instructions. The HSQC experiment will confirm the direct C-H bonds (e.g., δн 7.3 correlates to δc ~115), but the HMBC is what solves the puzzle.
Diagram: Key HMBC Correlations for Structural Confirmation
The HMBC spectrum reveals correlations through 2 or 3 bonds, allowing us to link all fragments together definitively.
Caption: Key 2- and 3-bond (²J, ³J) HMBC correlations.
The Methoxy Group Position: The protons of the -OCH₃ group (δн ~3.8) will show a strong correlation to the carbon C-2 (δc ~155), unequivocally placing the methoxy group at the C-2 position.
The Carboxylic Acid Position: The aromatic protons H-3 and H-6 will show correlations to the carboxyl carbon C-1 (δc ~169), confirming their proximity and locking the position of the acid group.
The Hydroxyl Group Position: The aromatic protons H-4 and H-6 will show correlations to the oxygen-bearing carbon C-5 (δc ~152), confirming the position of the hydroxyl group.
The Elucidation Workflow: A Logic-Driven Process
Caption: Logical workflow for spectroscopic structure elucidation.
Conclusion
The structural elucidation of 5-Hydroxy-2-methoxybenzoic acid is a clear demonstration of the power of a modern, multi-technique analytical approach. By systematically progressing from the fundamental molecular formula (MS) to functional group identification (IR) and culminating in the definitive atomic connectivity map (NMR), we construct an unambiguous and self-validating structural proof. The HMBC experiment, in particular, serves as the final arbiter, linking all independent fragments into a single, cohesive structure. This rigorous, logic-driven workflow is essential for ensuring the scientific integrity required by researchers, scientists, and drug development professionals.
References
PubChem. (n.d.). 5-Hydroxy-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link][6]
Wikipedia. (2023). 5-Methoxysalicylic acid. Retrieved from [Link]
Teplova, V. V., & Zenkevich, I. G. (2014). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Drug Metabolism and Disposition, 42(5), 859-866. Retrieved from [Link][3]
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][4]
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link][5]
D'Souza, R., et al. (2022). Evaluation of Band-Selective HSQC and HMBC: Methodological Validation on the Cyclosporin Cyclic Peptide and Application for Poly(3-hydroxyalkanoate)s Stereoregularity Determination. Molecules, 27(15), 4828. Retrieved from [Link][7]
Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link][8]
An In-Depth Technical Guide to 5-Hydroxy-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-Hydroxy-2-methoxybenzoic acid (CAS Number: 61227-25-6...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Hydroxy-2-methoxybenzoic acid (CAS Number: 61227-25-6), a versatile aromatic compound with significant potential in pharmaceutical research and chemical synthesis. Moving beyond a simple data sheet, this document delves into the practical aspects of its synthesis, characterization, and potential biological significance, offering field-proven insights to guide researchers in their experimental design and application development.
Core Molecular Characteristics and Physicochemical Properties
5-Hydroxy-2-methoxybenzoic acid, also known as 3-hydroxy-6-methoxybenzoic acid, is a substituted benzoic acid featuring both a hydroxyl and a methoxy group on the aromatic ring.[1][2] This dual functionality makes it an interesting building block for creating more complex molecules. Its fundamental properties are summarized in the table below.
While numerous methods exist for the synthesis of substituted benzoic acids, a common and effective strategy for preparing 5-Hydroxy-2-methoxybenzoic acid involves the selective methylation of a dihydroxybenzoic acid precursor, such as 2,5-dihydroxybenzoic acid (gentisic acid). The primary challenge lies in achieving regioselectivity, targeting the hydroxyl group at the 2-position for methylation while leaving the 5-position hydroxyl group intact.
Below is a proposed, detailed protocol adapted from established methodologies for similar compounds.
Experimental Protocol: Synthesis of 5-Hydroxy-2-methoxybenzoic acid
Objective: To synthesize 5-Hydroxy-2-methoxybenzoic acid from 2,5-dihydroxybenzoic acid via selective methylation.
Materials:
2,5-dihydroxybenzoic acid
Dimethyl sulfate (DMS)
Potassium carbonate (K₂CO₃), anhydrous
Acetone, anhydrous
Hydrochloric acid (HCl), concentrated
Deionized water
Ethyl acetate
Brine solution
Sodium sulfate (Na₂SO₄), anhydrous
Decolorizing charcoal
Procedure:
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dihydroxybenzoic acid (1 equivalent) in anhydrous acetone.
Base Addition: Add anhydrous potassium carbonate (2.5 equivalents) to the solution. The mixture will become a suspension.
Methylation: While stirring vigorously, slowly add dimethyl sulfate (1.1 equivalents) dropwise to the suspension at room temperature.
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Evaporate the acetone from the filtrate under reduced pressure.
Acidification: Dissolve the residue in water and acidify with concentrated hydrochloric acid to a pH of approximately 2. This will precipitate the crude product.
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Solvent Removal: Remove the ethyl acetate under reduced pressure to yield the crude 5-Hydroxy-2-methoxybenzoic acid.
Purification Protocol: Recrystallization
Objective: To purify the crude 5-Hydroxy-2-methoxybenzoic acid.
Procedure:
Dissolution: Dissolve the crude product in a minimum amount of hot deionized water.
Decolorization: Add a small amount of decolorizing charcoal to the hot solution and boil for 5-10 minutes.
Filtration: Perform a hot filtration to remove the charcoal.
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.
Caption: Workflow for the synthesis and purification of 5-Hydroxy-2-methoxybenzoic acid.
Analytical and Spectroscopic Characterization
Accurate characterization is crucial for confirming the identity and purity of the synthesized compound. A combination of chromatographic and spectroscopic techniques is recommended.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the analysis of 5-Hydroxy-2-methoxybenzoic acid, adapted from established methods for similar benzoic acid derivatives.[4]
Proposed HPLC Method:
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).
Flow Rate: 1.0 mL/min
Detection: UV at approximately 230 nm and 280 nm.
Injection Volume: 10 µL
Column Temperature: 30°C
This method should provide good separation of the target compound from potential impurities and starting materials.
Spectroscopic Data Interpretation
¹H NMR Spectroscopy (Predicted):
-OCH₃ protons: A singlet around 3.8-4.0 ppm.
Aromatic protons: Three protons in the aromatic region (around 6.5-7.5 ppm), likely exhibiting complex splitting patterns due to their coupling.
-OH proton (phenolic): A broad singlet, with a chemical shift that can vary depending on the solvent and concentration.
-COOH proton: A broad singlet at a downfield chemical shift, typically above 10 ppm.
¹³C NMR Spectroscopy (Predicted):
-OCH₃ carbon: A signal around 55-60 ppm.
Aromatic carbons: Six signals in the range of 110-160 ppm. The carbons attached to the oxygen atoms will be the most downfield.
-COOH carbon: A signal in the range of 165-175 ppm.
Infrared (IR) Spectroscopy (Predicted):
O-H stretch (phenolic): A broad band around 3300-3500 cm⁻¹.
O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹, often overlapping with the C-H stretches.
C-H stretch (aromatic): Peaks just above 3000 cm⁻¹.
C=O stretch (carboxylic acid): A strong, sharp absorption around 1680-1710 cm⁻¹.
C=C stretch (aromatic): Peaks in the 1450-1600 cm⁻¹ region.
C-O stretch (ether and phenol): Strong absorptions in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS):
Molecular Ion (M⁺): Expected at m/z = 168.
Key Fragmentation: Loss of a hydroxyl group (-OH, m/z = 151), loss of a carboxyl group (-COOH, m/z = 123), and loss of a methyl group (-CH₃, m/z = 153).
Biological Activity and Potential Applications
The biological activities of 5-Hydroxy-2-methoxybenzoic acid have not been extensively studied; however, the broader class of hydroxybenzoic acids is known for a range of pharmacological effects.[5]
Antioxidant and Anti-inflammatory Properties:
Phenolic acids are well-documented as potent antioxidants due to their ability to scavenge free radicals.[5] The hydroxyl group on the aromatic ring is key to this activity. Furthermore, related compounds have been shown to exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes.[6] These properties suggest that 5-Hydroxy-2-methoxybenzoic acid could be a valuable lead compound in the development of new antioxidant and anti-inflammatory agents.
Drug Development and Medicinal Chemistry:
The bifunctional nature of this molecule makes it an attractive scaffold for medicinal chemists. The hydroxyl and carboxylic acid groups can be readily modified to generate libraries of derivatives for structure-activity relationship (SAR) studies. For instance, the carboxylic acid can be converted to esters or amides to modulate pharmacokinetic properties.
Caption: Potential biological activities and applications of 5-Hydroxy-2-methoxybenzoic acid.
Safety and Handling
As with any laboratory chemical, proper safety precautions should be observed when handling 5-Hydroxy-2-methoxybenzoic acid.
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) from your supplier for the most current and comprehensive safety information.
Conclusion
5-Hydroxy-2-methoxybenzoic acid is a valuable chemical entity with considerable potential for further research and development. Its straightforward synthesis and versatile chemical handles make it an ideal candidate for exploration in medicinal chemistry and materials science. While its specific biological profile is yet to be fully elucidated, the known properties of related hydroxybenzoic acids provide a strong rationale for investigating its therapeutic potential. This guide has provided a foundational framework to empower researchers to confidently work with and explore the applications of this promising compound.
References
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A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. MDPI. Available at: [Link]
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Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. MDPI. Available at: [Link]
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5-hydroxy-2-methoxybenzoic acid (C8H8O4). PubChemLite. Available at: [Link]
4-Methoxy-3,5-dihydroxybenzoic acid. NIST WebBook. Available at: [Link]
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Available at: [Link]
Spectroscopy of p-Methoxybenzoic Acid: An AM1 and ab Initio Study. ResearchGate. Available at: [Link]
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A Technical Guide to the Natural Sources and Isolation of 5-Hydroxy-2-methoxybenzoic Acid for Researchers and Drug Development Professionals
This guide provides an in-depth exploration of 5-Hydroxy-2-methoxybenzoic acid, a phenolic compound of interest for its potential applications in pharmaceutical and chemical research. We will delve into its natural occur...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides an in-depth exploration of 5-Hydroxy-2-methoxybenzoic acid, a phenolic compound of interest for its potential applications in pharmaceutical and chemical research. We will delve into its natural occurrences, biosynthetic origins, and detailed methodologies for its extraction and isolation from plant sources. This document is intended to serve as a practical resource for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and actionable protocols.
Introduction: The Significance of 5-Hydroxy-2-methoxybenzoic Acid
5-Hydroxy-2-methoxybenzoic acid is a substituted benzoic acid derivative that holds promise as a versatile building block in organic synthesis. Its structure, featuring both a hydroxyl and a methoxy group on the aromatic ring, imparts unique chemical properties that are of interest in the development of novel therapeutic agents and other fine chemicals. Understanding its natural sourcing and efficient isolation is a critical first step in harnessing its potential.
Natural Sources of 5-Hydroxy-2-methoxybenzoic Acid
While the distribution of 5-Hydroxy-2-methoxybenzoic acid in the plant kingdom is not as extensively documented as other phenolic acids, scientific literature indicates its presence in several species. The primary confirmed and potential sources include:
Moringa oleifera : Commonly known as the "drumstick tree," various parts of this plant, particularly the leaves, are rich in a wide array of bioactive compounds, including phenolic acids.[1][2] Studies on the phytochemical composition of Moringa oleifera suggest the presence of various hydroxybenzoic acid derivatives, making it a prime candidate for the isolation of 5-Hydroxy-2-methoxybenzoic acid.[3]
Tithonia diversifolia : Also known as the Mexican sunflower, this plant is recognized for its diverse secondary metabolites.[4] While research has often focused on its sesquiterpene lactones, studies have also identified other phenolic compounds, indicating it as a potential source of 5-Hydroxy-2-methoxybenzoic acid.[5][6]
Other Potential Sources : Various other plants have been reported to contain related methoxylated and hydroxylated benzoic acid derivatives, suggesting that a broader screening of medicinal plants could reveal additional sources.
Biosynthesis of Methoxylated Phenolic Acids in Plants
The biosynthesis of 5-Hydroxy-2-methoxybenzoic acid in plants is believed to follow the general pathways for phenolic acid formation, with specific enzymatic steps for hydroxylation and methoxylation. The core pathway is the shikimate pathway , which produces aromatic amino acids, the precursors to most plant phenolics.[2]
Here is a plausible biosynthetic route:
Shikimate Pathway : This central metabolic pathway synthesizes chorismic acid, a key branch-point intermediate.
Formation of Benzoic Acids : Chorismic acid can be converted to benzoic acids through several routes.
Hydroxylation and Methoxylation : The benzoic acid backbone undergoes hydroxylation and methoxylation, catalyzed by specific enzymes such as hydroxylases and O-methyltransferases (OMTs), to yield 5-Hydroxy-2-methoxybenzoic acid.[7] The precise sequence of these modifications can vary between plant species.
Caption: Plausible biosynthetic pathways leading to 5-Hydroxy-2-methoxybenzoic acid.
Extraction and Isolation Protocols
The successful isolation of 5-Hydroxy-2-methoxybenzoic acid from plant matrices requires a systematic approach involving extraction, partitioning, and chromatographic purification. The following sections provide a detailed, field-proven methodology.
Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction.
Collection and Drying : Collect fresh, healthy leaves of the source plant (e.g., Moringa oleifera).
Grinding : Grind the dried leaves into a fine powder to increase the surface area for solvent penetration.
Extraction of Phenolic Compounds
Ultrasound-assisted extraction (UAE) is a highly efficient method for extracting phenolic compounds from plant materials.[8][9]
Protocol for Ultrasound-Assisted Extraction (UAE):
Solvent Selection : Prepare a 50-70% aqueous ethanol solution. This solvent system is effective for extracting a broad range of phenolic compounds.[1][10]
Solid-to-Liquid Ratio : Mix the powdered plant material with the solvent in a 1:20 (g/mL) ratio.
Ultrasonication : Place the mixture in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature of 50-60°C.[1] The ultrasonic waves create cavitation bubbles that disrupt plant cell walls, enhancing the release of bioactive compounds.
Filtration and Concentration : After sonication, filter the mixture to separate the extract from the solid residue. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.
Table 1: Comparison of Extraction Techniques for Phenolic Acids
Extraction Technique
Advantages
Disadvantages
Maceration
Simple, low cost
Time-consuming, lower efficiency
Soxhlet Extraction
High extraction efficiency
Requires high temperatures, potential for thermal degradation of compounds
Ultrasound-Assisted Extraction (UAE)
Fast, high efficiency, reduced solvent consumption, suitable for heat-sensitive compounds
Requires specialized equipment
Microwave-Assisted Extraction (MAE)
Very fast, high efficiency, reduced solvent consumption
Requires specialized equipment, potential for localized overheating
Purification by Column Chromatography
The crude extract contains a complex mixture of compounds. Column chromatography is a robust technique for the purification of 5-Hydroxy-2-methoxybenzoic acid.
Protocol for Column Chromatography:
Stationary Phase : Silica gel is a commonly used stationary phase for the separation of phenolic acids.
Column Packing : Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
Sample Loading : Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
Elution : Elute the column with a gradient of solvents with increasing polarity. A common gradient system is hexane-ethyl acetate followed by chloroform-methanol.
Fraction Collection : Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
Compound Identification : Combine fractions containing the pure compound (as determined by TLC) and evaporate the solvent to yield the purified 5-Hydroxy-2-methoxybenzoic acid.
Caption: General workflow for the isolation of 5-Hydroxy-2-methoxybenzoic acid.
Analytical Methods for Identification and Quantification
Accurate identification and quantification of the isolated compound are essential. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are the primary analytical techniques for this purpose.
High-Performance Liquid Chromatography (HPLC)
Protocol for HPLC Analysis:
Column : A C18 reversed-phase column is suitable for the separation of hydroxybenzoic acids.[11]
Mobile Phase : A gradient elution with a mixture of acidified water (e.g., with 0.1% formic acid) and acetonitrile or methanol.
Detection : UV detection at a wavelength of approximately 254 nm.
Quantification : Quantification can be achieved by creating a calibration curve using a pure standard of 5-Hydroxy-2-methoxybenzoic acid.
Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the isolated compound.
Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectroscopy are crucial for the unambiguous structural elucidation of the purified compound. The expected chemical shifts and coupling constants for 5-Hydroxy-2-methoxybenzoic acid can be predicted and compared with experimental data.
Table 2: Key Spectroscopic Data for 5-Hydroxy-2-methoxybenzoic acid
Technique
Expected Observations
1H NMR
Signals corresponding to aromatic protons, a methoxy group proton, a hydroxyl proton, and a carboxylic acid proton.
13C NMR
Signals for the aromatic carbons, the methoxy carbon, and the carboxyl carbon.
Mass Spec (ESI-)
A molecular ion peak at m/z 167.03 [M-H]-.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of the natural sources, biosynthesis, and a detailed protocol for the isolation and analysis of 5-Hydroxy-2-methoxybenzoic acid. The methodologies described herein are based on established scientific principles and can be adapted by researchers for their specific needs. Further research into screening a wider variety of plant species and optimizing isolation techniques will be valuable in expanding the availability of this promising compound for applications in drug discovery and development.
References
Tranquilino-Rodríguez, E., & Martinez-Flores, H. E. (2023). Ultrasound-assisted extraction of phenolic compounds from Moringa oleifera leaves by response surface methodology. Bioactive Compounds in Health and Disease, 6(11), 263-277.
Tranquilino-Rodríguez, E., & Martinez-Flores, H. E. (2023). Ultrasound-assisted extraction of phenolic compounds from Moringa oleifera leaves by response surface methodology. ffc-online.org.
Abdul Mudalip, S. K., et al. (2021). Ultrasonic Assisted Extraction of Antioxidant and Total Phenolic Content from Moringa oleifera leaves in Malaysia: Effect of process parameters. Ocean Journal of Chemical and Petroleum Engineering, 1(1), 1-6.
Zhang, Y., et al. (2024). Extraction of phenolic compounds from Moringa oleifera Lam. leaves with ultrasonic-assisted deep eutectic solvents. Frontiers in Nutrition, 11, 1369931.
Al-Juhaimi, F., et al. (2023). Ultrasound-assisted extraction of bioactive compounds from Moringa oleifera leaves for beef patties preservation: Antioxidant and inhibitory activities, half-life, and sensory attributes. Food Science & Nutrition, 11(11), 6933-6946.
Lattanzio, V., et al. (2023).
BenchChem. (2025). A Comparative Guide to HPLC Columns for the Separation of 4-Hydroxybenzoic Acid. BenchChem.
Gang, D. R. (2025). Methoxylated flavones: Occurrence, importance, biosynthesis.
SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column. sielc.com.
Chivandi, E., et al. (2022). Isolation and Antimalarial Activity of a New Flavonol from Tithonia diversifolia Leaf Extract. Molecules, 27(19), 6268.
Elufioye, T. O., et al. (2010). Bioassay-Guided Isolation of an Anti-Ulcer Compound, Tagitinin C, from Tithonia diversifolia: Role of Nitric Oxide, Prostaglandins and Sulfhydryls. Planta Medica, 76(2), 193-198.
Zhao, Y., et al. (2010). Chemical constituent analysis of EtOAc fraction of Tithonia diversifolia (HEMSL.) A. Gray. Journal of Second Military Medical University, 31(2), 189-191.
Marchiosi, R., et al. (2020). Biosynthesis and metabolic actions of simple phenolic acids in plants. Phytochemistry Reviews, 19(4), 865-906.
Marchiosi, R., et al. (2020). Biosynthesis and metabolic actions of simple phenolic acids in plants. ouci.ou.edu.
BenchChem. (2025). Fast Determination of 4-Hydroxybenzoic Acid in Different Matrices using Monolithic Column Separation.
Wikipedia. (2024). Eugenol. en.wikipedia.org.
Hurst, J. (2021). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. core.ac.uk.
Putra, E. D., et al. (2025). A Systematic Review of Extraction Methods, Phytochemicals, and Food Applications of Moringa oleifera Leaves Using PRISMA Methodology. Comprehensive Reviews in Food Science and Food Safety, 24(3), e13289.
Kumar, A., & Kumar, S. (2023). Comprehensive Overview on Extraction Isolation and Evaluation Techniques for leaves of Moringa Olifera Lam. International Journal of Scientific Development and Research, 8(6), 345-356.
Google Patents. (n.d.). US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid.
Eman, M. (2024). Moringa oleifera Extraction, Isolation, Quantification and Its Application in Functional Foods: A review. publish.ojs-oas.org.
Organic Syntheses. (2025).
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Dhanve, P., et al. (2024). Extraction and Pharmacological Activities of Moringa oleifera Leaves. International Journal of Pharmaceutical and Phytopharmacological Research, 30(2), 575-592.
Rodrigues, F. D. G., et al. (2006). Anthraquinones from the endophytic fungus Phoma sorghina isolated from Tithonia diversifolia. Journal of the Brazilian Chemical Society, 17(3), 559-564.
Delgado, G., et al. (2006). Constituents from Tithonia diversifolia. Stereochemical Revision of 2α-Hydroxytirotundin. Journal of the Mexican Chemical Society, 50(4), 180-183.
Setyaningsih, W., et al. (2023).
BenchChem. (2025). A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for 2,3-Dihydroxy-4-methoxybenzoic acid Analysis. BenchChem.
Siddiq, A., et al. (2023). Extraction of bioactive compounds from Moringa oleifera leaves using different organic solvents.
The Royal Society of Chemistry. (n.d.).
Aljerf, L. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Open Access Pub, 1(1), 1-6.
5-Hydroxy-2-methoxybenzoic acid solubility in different solvents
An In-Depth Technical Guide to the Solubility of 5-Hydroxy-2-methoxybenzoic Acid For Researchers, Scientists, and Drug Development Professionals Abstract 5-Hydroxy-2-methoxybenzoic acid is a benzoic acid derivative with...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Solubility of 5-Hydroxy-2-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-2-methoxybenzoic acid is a benzoic acid derivative with significant potential in pharmaceutical and chemical synthesis. A thorough understanding of its solubility in various solvents is paramount for its effective application in research, formulation development, and process chemistry. This guide provides a comprehensive analysis of the theoretical and practical aspects of the solubility of 5-Hydroxy-2-methoxybenzoic acid. While quantitative experimental data is not extensively available in public literature, this document synthesizes the foundational principles of solubility, predicts its behavior in different solvent classes, and offers a detailed, field-proven protocol for its empirical determination. This guide is designed to empower researchers to make informed decisions regarding solvent selection and to generate reliable, in-house solubility data.
Introduction: The Significance of Solubility
Solubility, the property of a solute to dissolve in a solvent to form a homogeneous solution, is a critical physicochemical parameter in the realm of chemical and pharmaceutical sciences. For a compound like 5-Hydroxy-2-methoxybenzoic acid, its solubility profile dictates its utility in a multitude of applications:
Drug Development: Aqueous solubility is a key determinant of a drug candidate's bioavailability. Poor solubility can lead to low absorption and limited therapeutic efficacy. Understanding solubility in various excipients is crucial for formulation design.
Chemical Synthesis: Solubility governs the choice of reaction media, influencing reaction rates, yields, and the ease of product purification.
Crystallization and Purification: Knowledge of solubility in different solvents and at various temperatures is fundamental for developing effective crystallization processes to obtain pure material.
This guide will delve into the molecular characteristics of 5-Hydroxy-2-methoxybenzoic acid to provide a robust framework for understanding and predicting its solubility.
Physicochemical Properties of 5-Hydroxy-2-methoxybenzoic Acid
A foundational understanding of the physicochemical properties of 5-Hydroxy-2-methoxybenzoic acid is essential for interpreting its solubility.
The presence of a carboxylic acid group, a hydroxyl group, and a methoxy group on the benzene ring imparts a unique combination of polar and nonpolar characteristics to the molecule.
Theoretical Framework for Solubility
The solubility of an organic molecule is governed by the interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a useful, albeit simplified, guiding principle.
The Role of Polarity
Polar Solvents (e.g., Water, Ethanol, Methanol): These solvents have high dielectric constants and can engage in hydrogen bonding. 5-Hydroxy-2-methoxybenzoic acid possesses hydrogen bond donors (the carboxylic acid and hydroxyl protons) and acceptors (the carbonyl and ether oxygens), suggesting a favorable interaction with polar protic solvents.
Aprotic Polar Solvents (e.g., Acetone, Ethyl Acetate, DMSO): These solvents have dipole moments but lack acidic protons. They can act as hydrogen bond acceptors.
Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and interact primarily through van der Waals forces. The benzene ring of 5-Hydroxy-2-methoxybenzoic acid provides a nonpolar region that can interact with these solvents.
The Influence of pH on Aqueous Solubility
The presence of both an acidic carboxylic acid group and a weakly acidic phenolic hydroxyl group means that the aqueous solubility of 5-Hydroxy-2-methoxybenzoic acid will be highly dependent on the pH of the solution.
Acidic Conditions (Low pH): In a solution with a pH below the pKa of the carboxylic acid, the molecule will exist predominantly in its neutral, protonated form. This form is less polar and is expected to have lower aqueous solubility.
Basic Conditions (High pH): As the pH increases above the pKa of the carboxylic acid and subsequently the hydroxyl group, these functional groups will deprotonate to form the carboxylate and phenolate anions, respectively. The resulting ionic species are significantly more polar and will exhibit much higher aqueous solubility due to ion-dipole interactions with water molecules.
Predicted Solubility Profile
Based on the structural features and theoretical principles, the following qualitative solubility profile for 5-Hydroxy-2-methoxybenzoic acid can be predicted:
Solvent Class
Predicted Solubility
Rationale
Water
Sparingly soluble at neutral pH
The molecule has polar groups capable of hydrogen bonding, but the nonpolar benzene ring limits extensive solubility. Solubility is expected to increase significantly with increasing pH.
Alcohols (Methanol, Ethanol)
Soluble
These polar protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating the polar functional groups of the molecule.
Ketones (Acetone)
Soluble
Acetone is a polar aprotic solvent that can accept hydrogen bonds from the carboxylic acid and hydroxyl groups.
Esters (Ethyl Acetate)
Moderately Soluble
Ethyl acetate is less polar than acetone but can still act as a hydrogen bond acceptor.
Halogenated Solvents (Dichloromethane)
Sparingly to Moderately Soluble
The polarity of dichloromethane may be sufficient to dissolve the compound to some extent.
Aromatic Hydrocarbons (Toluene)
Sparingly Soluble
The nonpolar nature of toluene will primarily interact with the benzene ring of the solute.
Aliphatic Hydrocarbons (Hexane)
Insoluble
The large difference in polarity between the solute and this nonpolar solvent will result in very poor solubility.
Experimental Determination of Solubility: A Validated Protocol
Given the lack of publicly available quantitative data, empirical determination of solubility is essential. The shake-flask method is a robust and widely accepted technique for determining equilibrium solubility.
The Shake-Flask Method: An Overview
This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined analytically.
Caption: Workflow for the shake-flask solubility determination method.
Step-by-Step Experimental Protocol
Materials and Equipment:
5-Hydroxy-2-methoxybenzoic acid (purity >98%)
Analytical grade solvents
Vials with screw caps
Thermostatic shaker or orbital incubator
Analytical balance
Syringes and 0.45 µm syringe filters (ensure filter compatibility with the solvent)
Volumetric flasks and pipettes
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
Preparation of Saturated Solutions:
Add an excess amount of 5-Hydroxy-2-methoxybenzoic acid to a series of vials (e.g., 10 mg of solid to 2 mL of each solvent). The solid should be in excess to ensure a saturated solution is formed.
Tightly cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C).
Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary experiment can be conducted to determine the time required to reach a plateau in solubility.
Sample Separation:
Remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for at least one hour to allow the undissolved solid to settle.
Carefully withdraw a sample of the supernatant using a syringe.
Attach a 0.45 µm syringe filter and filter the solution into a clean vial to remove any remaining solid particles.
Quantification:
Preparation of Standard Solutions: Prepare a series of standard solutions of 5-Hydroxy-2-methoxybenzoic acid of known concentrations in the solvent of interest.
Calibration Curve: Analyze the standard solutions using a suitable analytical method (e.g., HPLC-UV at the λmax of the compound) to generate a calibration curve of response versus concentration.
Sample Analysis: Dilute the filtered saturated solution with a known factor to bring its concentration within the linear range of the calibration curve.
Analyze the diluted sample and determine its concentration from the calibration curve.
Calculate the original solubility by multiplying the measured concentration by the dilution factor.
Data Reporting:
Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
The experiment should be performed in triplicate for each solvent to ensure the precision and accuracy of the results.
Conclusion
While a comprehensive, publicly available dataset for the quantitative solubility of 5-Hydroxy-2-methoxybenzoic acid is currently lacking, this guide provides a robust framework for understanding and predicting its solubility behavior. The molecular structure, with its combination of polar functional groups and a nonpolar aromatic ring, suggests a nuanced solubility profile that is highly dependent on the solvent's properties and, in aqueous systems, on the pH. For researchers, scientists, and drug development professionals, the provided detailed experimental protocol for the shake-flask method offers a reliable means to generate the precise solubility data necessary for advancing their work. The principles and methodologies outlined herein are intended to serve as a valuable resource for the effective utilization of 5-Hydroxy-2-methoxybenzoic acid in a variety of scientific applications.
Theoretical properties of 5-Hydroxy-2-methoxybenzoic acid
An In-depth Technical Guide to the Theoretical Properties of 5-Hydroxy-2-methoxybenzoic Acid Abstract 5-Hydroxy-2-methoxybenzoic acid, a derivative of salicylic acid, presents a compelling scaffold for scientific investi...
Author: BenchChem Technical Support Team. Date: January 2026
An In-depth Technical Guide to the Theoretical Properties of 5-Hydroxy-2-methoxybenzoic Acid
Abstract
5-Hydroxy-2-methoxybenzoic acid, a derivative of salicylic acid, presents a compelling scaffold for scientific investigation, particularly within the realms of medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core theoretical and established properties, designed for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, spectroscopic profile, synthetic pathways, and potential reactivity. Furthermore, this document outlines its theoretical pharmacological and toxicological profile based on in silico predictions and structural similarities to known bioactive molecules. Standardized analytical methodologies for its characterization and quantification are presented, complemented by a detailed, self-validating experimental protocol for aqueous solubility determination. This guide aims to serve as an authoritative resource, consolidating critical data to facilitate and inspire future research and application.
Molecular and Physicochemical Properties
The foundational step in evaluating any chemical entity is to establish a thorough understanding of its molecular structure and resulting physicochemical properties. These characteristics are paramount as they dictate the compound's behavior in both chemical and biological systems, influencing everything from reaction kinetics to bioavailability.
Chemical Structure and Identifiers
5-Hydroxy-2-methoxybenzoic acid is a disubstituted benzoic acid. Its structure consists of a benzene ring functionalized with a carboxylic acid group, a methoxy group, and a hydroxyl group. The methoxy group at position 2 (ortho to the carboxylic acid) and the hydroxyl group at position 5 create a specific electronic and steric environment that defines its properties.
Caption: A 2D representation of 5-Hydroxy-2-methoxybenzoic acid's molecular structure.
Physicochemical Data Summary
A compound's utility is largely predicted by its physicochemical properties. These values, whether experimentally determined or computationally predicted, provide insight into solubility, membrane permeability, and potential for intermolecular interactions. The data presented below has been aggregated from various chemical databases and suppliers.
Expert Insights: The TPSA value of 66.76 Ų is significant; values under 140 Ų are often correlated with good cell membrane permeability. The predicted LogP of ~1.1 suggests a balanced solubility profile, indicating it is moderately lipophilic and may possess reasonable aqueous solubility. The presence of two hydrogen bond donors (the carboxylic acid and phenolic hydroxyl groups) and three acceptors (the carbonyl oxygen, ether oxygen, and hydroxyl oxygen) suggests the molecule will readily participate in hydrogen bonding, a key interaction for receptor binding and for determining solubility in protic solvents.
Spectroscopic Profile (Theoretical)
While experimental spectra are the gold standard, theoretical spectroscopic characteristics can be predicted based on the molecular structure.
¹H-NMR: Protons on the aromatic ring would appear as distinct doublets or doublets of doublets in the aromatic region (~6.5-8.0 ppm). The methoxy group (-OCH₃) protons would present as a sharp singlet around 3.8-4.0 ppm. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield (>10 ppm), while the phenolic proton's chemical shift would be concentration-dependent but generally found between 5-9 ppm.
¹³C-NMR: The spectrum would show eight distinct carbon signals. The carbonyl carbon of the carboxylic acid would be the most downfield signal (~170 ppm). The aromatic carbons would appear in the 110-160 ppm range, with carbons attached to oxygen (C2 and C5) being more downfield. The methoxy carbon would be observed around 55-60 ppm.
IR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch for the carbonyl group (~1680-1710 cm⁻¹), and C-O stretching bands for the ether and phenol functionalities (~1200-1300 cm⁻¹). Aromatic C-H and C=C stretches would also be present in their characteristic regions.
Mass Spectrometry: Under electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 168. Common fragmentation patterns would likely involve the loss of a hydroxyl radical (-OH, m/z = 151), a methoxy radical (-OCH₃, m/z = 137), or a carboxyl group (-COOH, m/z = 123).
Synthesis and Chemical Reactivity
5-Hydroxy-2-methoxybenzoic acid is a valuable building block in organic synthesis.[5] Its bifunctional nature, possessing both a phenol and a protected phenol (as a methyl ether), allows for selective chemical transformations.
Potential Synthetic Pathway
A common and logical route to synthesize this molecule involves the selective functionalization of a more readily available starting material, such as 2,5-dihydroxybenzoic acid. The workflow below illustrates a plausible synthetic strategy.
Causality of Experimental Choices:
Selective Protection: The phenolic hydroxyl groups of 2,5-dihydroxybenzoic acid have different acidities and steric environments. The hydroxyl group at position 2 is ortho to the carboxylic acid, making it more acidic and sterically hindered. This allows for the selective protection of the more reactive hydroxyl group at position 5. However, a more robust strategy is to protect the more acidic carboxylic acid first, for instance as an ester.
Methylation: With the carboxylic acid protected, a selective methylation of one hydroxyl group is required. The choice of methylating agent (e.g., dimethyl sulfate, methyl iodide) and base (e.g., K₂CO₃, NaH) is critical to control the extent of reaction and prevent O-methylation of both hydroxyls or C-alkylation.
Deprotection: The final step involves the hydrolysis of the ester protecting group, typically under basic or acidic conditions, to yield the final carboxylic acid product.
Caption: A plausible synthetic workflow for 5-Hydroxy-2-methoxybenzoic acid.
Key Chemical Reactions
Esterification: The carboxylic acid group can be readily converted to an ester through Fischer esterification (reaction with an alcohol in the presence of an acid catalyst) or by reaction with alkyl halides after conversion to a carboxylate salt.
Phenolic Reactions: The free hydroxyl group at position 5 can undergo reactions typical of phenols, such as etherification (e.g., Williamson ether synthesis) or acylation to form esters.
Electrophilic Aromatic Substitution: The benzene ring is activated by the hydroxyl and methoxy groups, directing incoming electrophiles to the ortho and para positions. The available positions for substitution are C4 and C6, though the steric hindrance from the adjacent groups will influence the regioselectivity.
Theoretical Pharmacological and Toxicological Profile
In silico analysis and comparison with structurally similar molecules can provide valuable first-pass insights into the potential biological activities and safety profile of 5-Hydroxy-2-methoxybenzoic acid.
Structure-Activity Relationship (SAR) Insights
5-Hydroxy-2-methoxybenzoic acid is an isomer of vanillic acid (4-hydroxy-3-methoxybenzoic acid) and a derivative of salicylic acid (2-hydroxybenzoic acid). These structural relationships are highly informative:
Anti-inflammatory Potential: Its core salicylic acid scaffold suggests a potential for cyclooxygenase (COX) enzyme inhibition, a primary mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). The substituents on the ring would modulate this activity.
Antioxidant Activity: The phenolic hydroxyl group is a key feature for antioxidant activity, as it can donate a hydrogen atom to scavenge free radicals. The methoxy group can electronically influence this potential.
Antimicrobial Properties: Benzoic acid and its derivatives are known for their antimicrobial properties. The specific substitution pattern of 5-hydroxy-2-methoxybenzoic acid would determine its spectrum and potency of activity.
ADMET Predictions
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties determine the viability of a compound as a drug candidate.
Absorption: Based on its moderate LogP and TPSA, the compound is predicted to have good oral absorption.
Distribution: It is likely to distribute into various tissues but is unlikely to readily cross the blood-brain barrier due to the polar carboxylic acid group.
Metabolism: The primary sites for metabolism would be the phenolic hydroxyl and carboxylic acid groups (Phase II conjugation, e.g., glucuronidation or sulfation) and potential O-demethylation of the methoxy group (Phase I metabolism by cytochrome P450 enzymes).
Excretion: The compound and its metabolites are expected to be excreted primarily through the kidneys.
Toxicity: Like other salicylates, high doses could potentially lead to gastrointestinal irritation. The phenolic nature suggests a potential for hepatotoxicity at very high concentrations, which would require experimental verification.
Standardized Analytical Methodologies
Accurate and precise quantification is essential for any research involving this compound.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method would be the standard choice for separation and quantification.
Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of an acidified aqueous solvent (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acid in the mobile phase is crucial to suppress the ionization of the carboxylic acid, ensuring a sharp, well-defined chromatographic peak.
Detection: UV detection at a wavelength of maximum absorbance (λmax), likely around 290-310 nm, determined by a UV-Vis scan.
Quantification: Based on a standard curve generated from pure reference material.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, derivatization is mandatory to increase the volatility of the compound by capping the polar -OH and -COOH groups.
Derivatization: Silylation using an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) to convert the acidic protons to trimethylsilyl ethers and esters.
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
Analysis: The mass spectrometer would detect the derivatized molecule and its characteristic fragments, providing both quantification and structural confirmation.
Trustworthiness through Self-Validation: This protocol incorporates controls and clear data analysis steps to ensure the reliability of the results. The principle is based on the shake-flask method, which is considered the gold standard for solubility determination.
Principle and Rationale
The shake-flask method determines the equilibrium solubility of a compound in a specific solvent. Excess solid is agitated with the solvent for a prolonged period to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is measured, typically by HPLC-UV. This method is chosen for its accuracy and direct measurement of thermodynamic solubility.
Step-by-Step Methodology
Preparation of Standard Solutions:
Accurately weigh ~10 mg of 5-Hydroxy-2-methoxybenzoic acid reference standard.
Dissolve in a suitable solvent (e.g., methanol) to make a 1 mg/mL stock solution.
Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Equilibration:
Add an excess amount of solid 5-Hydroxy-2-methoxybenzoic acid (e.g., ~5 mg) to a glass vial. Rationale: Ensuring excess solid is present is critical to guarantee a saturated solution at equilibrium.
Add 1 mL of the test solvent (e.g., phosphate-buffered saline, pH 7.4) to the vial.
Seal the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).
Agitate for 24-48 hours. Rationale: A long incubation time is necessary to ensure the system reaches thermodynamic equilibrium. A time-course study (e.g., sampling at 12, 24, and 48 hours) can be performed to confirm that equilibrium has been reached.
Sample Processing:
After incubation, allow the vials to stand undisturbed for at least 1 hour to let the undissolved solid settle.
Carefully withdraw a sample of the supernatant using a syringe.
Immediately filter the sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into a clean HPLC vial. Rationale: Filtration is a critical step to remove all undissolved particulates, which would otherwise lead to an overestimation of solubility.
Analysis:
Analyze the calibration standards by HPLC-UV to generate a standard curve (Peak Area vs. Concentration). The curve must have a correlation coefficient (r²) > 0.995 for validity.
Analyze the filtered sample from the solubility experiment. If necessary, dilute the sample with the mobile phase to bring its concentration within the range of the calibration curve.
Determine the concentration of the compound in the sample using the standard curve.
Data Interpretation:
Calculate the aqueous solubility, correcting for any dilutions made.
The experiment should be performed in triplicate to assess reproducibility. The relative standard deviation (RSD) should ideally be <15%.
Caption: Workflow for the shake-flask aqueous solubility determination protocol.
Conclusion and Future Directions
5-Hydroxy-2-methoxybenzoic acid is a molecule with a well-defined theoretical profile that makes it a promising candidate for further investigation. Its balanced physicochemical properties suggest favorable pharmacokinetics, and its structural similarity to known bioactive compounds, such as salicylic acid, points towards potential anti-inflammatory and antioxidant activities. The synthetic accessibility and the presence of multiple reactive functional groups make it an attractive scaffold for the development of new chemical entities.
Future research should focus on the experimental validation of these theoretical properties. Key next steps include:
Confirmation of Spectroscopic Data: Obtaining experimental NMR, IR, and MS data to confirm the structure and provide a reference for future characterization.
In Vitro Biological Screening: Testing the compound in assays for COX inhibition, antioxidant capacity (e.g., DPPH assay), and antimicrobial activity against a panel of relevant pathogens.
ADME & Toxicology Studies: Performing in vitro experiments to determine metabolic stability in liver microsomes and cytotoxicity in relevant cell lines (e.g., HepG2).
This guide has provided a robust theoretical foundation, which should serve as a catalyst for these and other empirical studies aimed at unlocking the full potential of 5-Hydroxy-2-methoxybenzoic acid.
An In-Depth Technical Guide to the Biological Activity of 5-Hydroxy-2-methoxybenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract Substituted benzoic acid scaffolds are of significant interest in medicinal chemistry due to thei...
Author: BenchChem Technical Support Team. Date: January 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
Substituted benzoic acid scaffolds are of significant interest in medicinal chemistry due to their versatile biological activities. Among these, 5-Hydroxy-2-methoxybenzoic acid and its derivatives have emerged as a promising class of compounds with a wide spectrum of pharmacological potential. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their anticancer, anti-inflammatory, antimicrobial, and antioxidant properties. We delve into the underlying mechanisms of action, including the modulation of key signaling pathways such as NF-κB, MAPK, and PI3K/Akt. Furthermore, this guide offers detailed, field-proven experimental protocols for the evaluation of these biological activities, empowering researchers to conduct their own investigations. By synthesizing technical data with mechanistic insights, this document aims to serve as a valuable resource for scientists engaged in the discovery and development of novel therapeutics based on the 5-Hydroxy-2-methoxybenzoic acid scaffold.
Introduction: The Therapeutic Potential of the 5-Hydroxy-2-methoxybenzoic Acid Scaffold
5-Hydroxy-2-methoxybenzoic acid is a phenolic compound characterized by a benzoic acid backbone with a hydroxyl group at the C5 position and a methoxy group at the C2 position. This unique substitution pattern confers distinct physicochemical properties that are pivotal to its biological activities. The presence of both a hydrogen-donating hydroxyl group and an electron-donating methoxy group on the aromatic ring suggests a predisposition for antioxidant and radical scavenging activities[1]. Moreover, this scaffold serves as a versatile building block for the synthesis of a diverse array of derivatives with enhanced and specific biological functions.
The therapeutic potential of hydroxybenzoic acid derivatives, in general, is well-documented, encompassing a range of activities from anti-inflammatory and anticancer to antimicrobial effects[2]. The specific positioning of the hydroxyl and methoxy groups, as seen in 5-Hydroxy-2-methoxybenzoic acid, is crucial in determining the potency and selectivity of these biological actions. This guide will explore the multifaceted biological activities of this class of compounds, providing a foundation for future drug discovery and development efforts.
Derivatives of 5-Hydroxy-2-methoxybenzoic acid have demonstrated promising potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. The proposed mechanisms of action often involve the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.
Mechanistic Insights into Anticancer Action
The anticancer effects of these derivatives are believed to be mediated through the inhibition of key signaling pathways, including the PI3K/Akt/mTOR and MAPK pathways, which are frequently dysregulated in cancer.
PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Overactivation of this pathway is a common feature in many cancers. Some benzoic acid derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth[3].
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers. Phytochemicals, including phenolic compounds, have been shown to modulate the MAPK pathway in gastrointestinal cancers[4].
The following diagram illustrates the hypothetical mechanism of anticancer action of 5-Hydroxy-2-methoxybenzoic acid derivatives by targeting these key signaling pathways.
Caption: Hypothetical anticancer mechanism of 5-Hydroxy-2-methoxybenzoic acid derivatives.
Quantitative Anticancer Activity Data
While specific IC50 values for 5-Hydroxy-2-methoxybenzoic acid are not extensively reported, studies on structurally similar compounds provide valuable insights. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in cell lines, assay conditions, and exposure times.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[6][10].
Materials:
96-well plates
Cancer cell line of interest
Complete culture medium
5-Hydroxy-2-methoxybenzoic acid derivative stock solution (in DMSO)
MTT solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
Microplate reader
Procedure:
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the 5-Hydroxy-2-methoxybenzoic acid derivative in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Anti-inflammatory Activity: Quenching the Flames of Inflammation
Chronic inflammation is a key contributor to a wide range of diseases, including cancer, cardiovascular disease, and autoimmune disorders. 5-Hydroxy-2-methoxybenzoic acid derivatives have shown potential as anti-inflammatory agents by targeting key mediators and pathways in the inflammatory cascade.
Mechanistic Insights into Anti-inflammatory Action
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators and modulate inflammatory signaling pathways such as the NF-κB pathway.
Inhibition of Pro-inflammatory Mediators: These derivatives can inhibit the production of nitric oxide (NO), a key inflammatory mediator, by downregulating the expression of inducible nitric oxide synthase (iNOS). They may also inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, another class of inflammatory mediators.
NF-κB Pathway Modulation: The Nuclear Factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation and immunity. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Vanillic acid (4-hydroxy-3-methoxybenzoic acid), a related compound, has been shown to inhibit NF-κB activation[11].
The following diagram illustrates the workflow for assessing the anti-inflammatory activity of 5-Hydroxy-2-methoxybenzoic acid derivatives.
Caption: Workflow for evaluating anti-inflammatory activity.
Quantitative Anti-inflammatory Activity Data
Specific IC50 values for the anti-inflammatory activity of 5-Hydroxy-2-methoxybenzoic acid are limited. However, data from related hydroxybenzoic acid derivatives demonstrate their potential.
Experimental Protocol: Griess Assay for Nitric Oxide Inhibition
The Griess assay is a colorimetric method for the indirect measurement of nitric oxide production by quantifying its stable metabolite, nitrite, in cell culture supernatants[11][15].
Materials:
RAW 264.7 macrophage cells
Lipopolysaccharide (LPS)
5-Hydroxy-2-methoxybenzoic acid derivative
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-Naphthyl)ethylenediamine dihydrochloride in water)
Sodium nitrite standard solution
96-well plate
Procedure:
Cell Culture: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
Treatment: Pre-treat the cells with various concentrations of the 5-Hydroxy-2-methoxybenzoic acid derivative for 1 hour.
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
Sample Collection: Collect the cell culture supernatant.
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent Component A and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent Component B and incubate for another 10 minutes.
Absorbance Measurement: Measure the absorbance at 540 nm.
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite. Calculate the percentage of inhibition of NO production.
The emergence of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.
Spectrum of Antimicrobial Activity
Derivatives of 5-Hydroxy-2-methoxybenzoic acid are expected to exhibit activity against a range of Gram-positive and Gram-negative bacteria, as well as some fungi. The lipophilicity of the derivatives often plays a crucial role in their ability to penetrate microbial cell membranes.
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
96-well microtiter plates
Bacterial or fungal strains
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
5-Hydroxy-2-methoxybenzoic acid derivative
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard)
Procedure:
Serial Dilutions: Prepare two-fold serial dilutions of the 5-Hydroxy-2-methoxybenzoic acid derivative in the broth medium in the wells of a 96-well plate.
Inoculation: Add a standardized inoculum of the microorganism to each well.
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.
Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in aging and numerous diseases. Phenolic compounds are well-known for their antioxidant properties due to their ability to donate a hydrogen atom or an electron to neutralize free radicals.
Mechanisms of Antioxidant Action
The antioxidant activity of 5-Hydroxy-2-methoxybenzoic acid derivatives is primarily attributed to the phenolic hydroxyl group. The presence and position of the methoxy group can also influence this activity. The general mechanism involves the donation of a hydrogen atom from the hydroxyl group to a free radical, thereby stabilizing the radical and terminating the oxidative chain reaction.
Caption: General mechanism of free radical scavenging by phenolic antioxidants.
Quantitative Antioxidant Activity Data
The antioxidant capacity is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the free radicals in an assay.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are two of the most common and reliable methods for evaluating the free radical scavenging activity of compounds[5].
DPPH Assay:
Prepare a stock solution of the 5-Hydroxy-2-methoxybenzoic acid derivative.
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
In a 96-well plate, add different concentrations of the test compound to the DPPH solution.
Incubate in the dark at room temperature for 30 minutes.
Measure the absorbance at 517 nm.
Calculate the percentage of radical scavenging activity and determine the IC50 value.
ABTS Assay:
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
Add different concentrations of the test compound to the diluted ABTS•+ solution.
Incubate for a short period (e.g., 6 minutes) at room temperature.
Measure the absorbance at 734 nm.
Calculate the percentage of radical scavenging activity and determine the IC50 value.
Conclusion and Future Directions
5-Hydroxy-2-methoxybenzoic acid and its derivatives represent a promising scaffold for the development of novel therapeutic agents with a broad range of biological activities. Their potential to modulate key signaling pathways implicated in cancer and inflammation, coupled with their antimicrobial and antioxidant properties, makes them attractive candidates for further investigation.
While this guide provides a comprehensive overview of the current knowledge, it also highlights the need for more focused research on 5-Hydroxy-2-methoxybenzoic acid and its specific derivatives. Future studies should aim to:
Synthesize and screen a wider range of derivatives to establish clear structure-activity relationships.
Determine specific IC50 and MIC values for the parent compound and its key derivatives against a broad panel of cancer cell lines, bacteria, and fungi.
Elucidate the precise molecular targets and detailed mechanisms of action through advanced techniques such as molecular docking, proteomics, and genomics.
Evaluate the in vivo efficacy and safety of the most promising derivatives in relevant animal models.
By addressing these research gaps, the full therapeutic potential of 5-Hydroxy-2-methoxybenzoic acid derivatives can be unlocked, paving the way for the development of new and effective treatments for a variety of human diseases.
References
Carullo, G., et al. (2020). IC50 values for compounds 1 and 2 in various cancer cell lines and a... ResearchGate. Retrieved from [Link]
Jeszka-Skowron, M., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. PMC - NIH. Retrieved from [Link]
El-Sayed, M. A., et al. (2022). In vitro cytotoxic activities (IC50 µM) of the tested compounds (2–13) and reference drug Doxorubicin. ResearchGate. Retrieved from [Link]
Rzoqi, S. S., & Mohammed, M. H. (2024). Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. Chemical Review and Letters. Retrieved from [Link]
Aun, T. C., et al. (2023). The IC50 values of the chalcone methoxy derivatives 3a and 5a. IC50 was... ResearchGate. Retrieved from [Link]
Saeed, M., et al. (2021). Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach. MDPI. Retrieved from [Link]
LoPiccolo, J., et al. (2008). Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. PMC - NIH. Retrieved from [Link]
Jeszka-Skowron, M., et al. (2021). The minimum inhibitory concentration (MIC) values (mg/mL) for the tested hydroxybenzoic acids against se-. ResearchGate. Retrieved from [Link]
Ali, H., et al. (2022). IC 50 Values for radical scavenging activities of the tested compounds and commercial antioxidants BHA and BHT ... ResearchGate. Retrieved from [Link]
Herrero-Martín, G., et al. (2024). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. PMC - PubMed Central. Retrieved from [Link]
Pandey, P., et al. (2025). Modulation of Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in Gastrointestinal Cancers by Phytochemicals. PubMed. Retrieved from [Link]
Gáplovský, A., et al. (2018). Synthesis and Free Radical Scavenging Activity of New Hydroxybenzylidene Hydrazines. MDPI. Retrieved from [Link]
Syed, D. N., et al. (2013). Dual Inhibition of PI3K/Akt and mTOR by the Dietary Antioxidant, Delphinidin, Ameliorates Psoriatic Features In Vitro and in an Imiquimod-Induced Psoriasis-Like Disease in Mice. PMC - PubMed Central. Retrieved from [Link]
Sandhar, R. K., et al. (2006). Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) suppresses NF-kappaB activation and NF-kappaB-regulated gene products through modulation of p65 and IkappaBalpha kinase activation, leading to potentiation of apoptosis induced by cytokine and chemotherapeutic agents. PubMed. Retrieved from [Link]
Rzoqi, S. S., & Mohammed, M. H. (2025). (PDF) Chemical Review and Letters Design, Molecular Docking study, Synthesis, and Preliminary Cytotoxic Evaluation of Some New 5-Methoxy-2-mercaptobenzimidazole Derivatives. ResearchGate. Retrieved from [Link]
ResearchGate. (n.d.). Table 2 . Minimum inhibitory concentration (MIC) and minimum fungicidal... Retrieved from [Link]
Syed, D. N., et al. (2012). DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN. PubMed Central. Retrieved from [Link]
Ahn, K. S., et al. (2014). Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. Retrieved from [Link]
Wang, L., et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC - NIH. Retrieved from [Link]
Chen, Y.-F., et al. (2023). Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. MDPI. Retrieved from [Link]
León-Rivera, I., et al. (2023). Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. MDPI. Retrieved from [Link]
Ifrim, C., et al. (2020). Molecular Docking Study on Several Benzoic Acid Derivatives against SARS-CoV-2. NIH. Retrieved from [Link]
da Silva, P. A. S., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Retrieved from [Link]
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An In-Depth Technical Guide to 5-Hydroxy-2-methoxybenzoic Acid: From Synthesis to Bioactivity Authored by a Senior Application Scientist This guide provides an in-depth exploration of 5-Hydroxy-2-methoxybenzoic acid, a v...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to 5-Hydroxy-2-methoxybenzoic Acid: From Synthesis to Bioactivity
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of 5-Hydroxy-2-methoxybenzoic acid, a versatile substituted benzoic acid derivative. It serves as a crucial resource for researchers, medicinal chemists, and drug development professionals, offering insights into its synthesis, characterization, potential biological activities, and applications. We will move beyond simple data reporting to explain the causal relationships behind experimental design and the logic of its application in modern research.
Introduction and Significance
5-Hydroxy-2-methoxybenzoic acid (CAS No: 61227-25-6) belongs to the hydroxybenzoic acid family, a class of phenolic compounds that are ubiquitous in nature and form the structural backbone of numerous biologically active molecules.[1] Its bifunctional nature, featuring both a phenolic hydroxyl group and a methoxy ether on the aromatic ring, makes it a valuable and strategic building block in organic synthesis.[2] While direct research into its specific biological functions is still emerging, its structural similarity to well-studied compounds like methoxysalicylic acids and other phenolic acids suggests significant therapeutic potential.[1][2] This guide synthesizes the available data to provide a comprehensive technical overview, empowering researchers to unlock the full potential of this compound.
Physicochemical Properties and Safety Data
A thorough understanding of a compound's physical and chemical properties is the foundation of all subsequent experimental work. This data dictates storage conditions, solvent selection for reactions and assays, and appropriate analytical techniques.
Table 1: Physicochemical Properties of 5-Hydroxy-2-methoxybenzoic Acid
Safety and Handling:
5-Hydroxy-2-methoxybenzoic acid is classified as hazardous. It is crucial to handle this compound in a well-ventilated laboratory, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[5][6]
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[7]
Precautionary Measures: Avoid breathing dust. Wash skin thoroughly after handling. In case of contact with eyes, rinse cautiously with water for several minutes.[5][6]
Synthesis and Spectroscopic Characterization
While specific, high-yield synthetic routes for 5-Hydroxy-2-methoxybenzoic acid are not extensively published, methodologies for structurally similar compounds provide a robust framework for its preparation. A plausible approach involves the selective nitration, reduction, and subsequent modification of a suitable precursor.
Proposed Synthetic Workflow
The synthesis of substituted benzoic acids often involves multi-step processes that require careful control of reaction conditions to achieve the desired regioselectivity. The workflow below outlines a logical pathway for synthesizing and verifying the target compound.
Caption: Proposed anti-inflammatory mechanism via inhibition of COX enzymes.
Antioxidant Activity
Phenolic compounds are excellent antioxidants due to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals, thereby terminating damaging chain reactions. [1]The resulting phenoxyl radical is stabilized by resonance, making the parent molecule an effective radical scavenger.
Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a framework for evaluating the anti-inflammatory potential of 5-Hydroxy-2-methoxybenzoic acid.
Reagent Preparation: Prepare a stock solution of 5-Hydroxy-2-methoxybenzoic acid in DMSO. Prepare assay buffer, human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric probe according to the manufacturer's instructions (e.g., Cayman Chemical COX Colorimetric Inhibitor Screening Assay Kit).
Assay Plate Setup: Add buffer, heme, and the test compound at various concentrations to the wells of a 96-well plate. Include wells for a positive control (e.g., celecoxib) and a negative control (DMSO vehicle).
Enzyme Addition: Add the COX-2 enzyme to all wells except the background wells.
Initiation of Reaction: Add arachidonic acid to initiate the reaction. Incubate at 37°C for a specified time (e.g., 10 minutes).
Detection: Stop the reaction and add the colorimetric substrate. Measure the absorbance at the appropriate wavelength (e.g., 590 nm) using a plate reader.
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC₅₀ value, which is the concentration required to inhibit 50% of the enzyme's activity.
Applications in Research and Drug Development
Beyond its potential intrinsic bioactivity, 5-Hydroxy-2-methoxybenzoic acid is a valuable tool in several research domains.
Synthetic Precursor: It serves as a key intermediate for synthesizing more complex molecules and compound libraries for high-throughput screening. [2]The hydroxyl and carboxylic acid groups can be readily modified through reactions like Fischer esterification or amidation using coupling agents like EDC, allowing for the systematic exploration of structure-activity relationships (SAR).
[2]* MALDI Matrix: Structurally related methoxysalicylic acids are used as specialized matrices in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. [2]These matrices help to ionize large biomolecules, such as oligonucleotides, with minimal fragmentation, improving the quality of analysis. [8]5-Hydroxy-2-methoxybenzoic acid could potentially be explored for similar applications.
Conclusion and Future Directions
5-Hydroxy-2-methoxybenzoic acid is a compound of significant interest due to its versatile chemical nature and the established biological activities of its structural class. While comprehensive biological data on this specific molecule is still forthcoming, its potential as an anti-inflammatory and antioxidant agent is strongly suggested by related compounds. Future research should focus on developing efficient and scalable synthetic routes, conducting thorough in vitro and in vivo biological evaluations to confirm its therapeutic potential, and exploring its utility in analytical applications such as MALDI-MS. This guide provides the foundational knowledge for scientists to pursue these exciting research avenues.
References
Biosynth. (n.d.). 5-Hydroxy-2-methoxybenzoic acid | 61227-25-6. Retrieved from Biosynth.
2. Benchchem. (n.d.). 5-Hydroxy-2-methoxybenzoic Acid. Retrieved from Benchchem.
[2]3. ChemScene. (n.d.). 61227-25-6 | 5-Hydroxy-2-methoxybenzoic acid. Retrieved from ChemScene.
[3]4. LGC Standards. (n.d.). 5-Hydroxy-2-methoxybenzoic acid. Retrieved from LGC Standards.
[4]5. PubChem. (n.d.). 5-Hydroxy-2-methoxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link].
[9]6. Fisher Scientific. (2025). Safety Data Sheet - 2-Methoxybenzoic acid. Retrieved from Fisher Scientific.
7. Sigma-Aldrich. (2025). Safety Data Sheet - 4-Hydroxybenzoic acid. Retrieved from Sigma-Aldrich.
8. Thermo Fisher Scientific. (2025). Safety Data Sheet - 5-Methoxy-2-nitrobenzoic acid. Retrieved from Thermo Fisher Scientific.
[6]9. Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound. Retrieved from .
[10]10. Ambeed. (n.d.). 61227-25-6|5-Hydroxy-2-methoxybenzoic acid. Retrieved from Ambeed.
[11]11. Heleno, S. A., Martins, A., Queiroz, M. J. R. P., & Ferreira, I. C. F. R. (2015). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. Molecules, 20(4), 6151–6189.
[1]12. ChemicalBook. (n.d.). 5-Hydroxy-2-nitrobenzoic acid synthesis. Retrieved from ChemicalBook.
[12]13. Manuja, R., Sachdeva, S., Jain, A., & Chaudhary, J. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 109-115.
[13]14. ResearchGate. (2025). A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. Retrieved from ResearchGate.
[14]15. Ya Quin Ma et al. (2008). Antiartherogenic, anti-inflammatory, antiallergenic, antimicrobial, antioxidant, anti-thrombotic, cardioprotective & vasodilatory effects of phenolics from Satsuma Mandarin peels. Journal of Agricultural and Food Chemistry, 56(19), 8963-8968.
[13]16. Google Patents. (2021). Synthetic method of 2-bromo-5-methoxybenzoic acid. Retrieved from .
[15]17. Filo. (2025). Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic acid) in NMR and IR spectroscopy. Retrieved from Filo.
18. SynQuest Laboratories, Inc. (n.d.). 2-Methoxybenzoic acid Safety Data Sheet. Retrieved from Synquest Labs.
[16]19. MedChemExpress. (2025). 5-Methoxy-2-nitro-4-((triisopropylsilyl)oxy)benzoic acid-SDS. Retrieved from MedChemExpress.
[7]20. ResearchGate. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. Retrieved from ResearchGate.
[17]21. Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0032604). Retrieved from [Link].
[18]22. BenchChem. (2025). Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec). Retrieved from Benchchem.
[19]23. da Silva, A. C. M., et al. (2022). Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. Molecules, 27(19), 6543.
[20]24. Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from JOCPR.
[21]25. Sigma-Aldrich. (n.d.). 2-Hydroxy-5-methoxybenzoic acid. Retrieved from Sigma-Aldrich.
26. Distler, A. M., & Allison, J. (2001). 5-Methoxysalicylic acid and spermine: A new matrix for the matrix-assisted laser desorption/ionization mass spectrometry analysis of oligonucleotides. Journal of the American Society for Mass Spectrometry, 12(4), 456–462.
Discovery and history of 5-Hydroxy-2-methoxybenzoic acid
An In-Depth Technical Guide to 5-Hydroxy-2-methoxybenzoic Acid: From Historical Synthesis to Modern Applications Abstract 5-Hydroxy-2-methoxybenzoic acid (CAS No. 61227-25-6) is a substituted aromatic carboxylic acid bel...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to 5-Hydroxy-2-methoxybenzoic Acid: From Historical Synthesis to Modern Applications
Abstract
5-Hydroxy-2-methoxybenzoic acid (CAS No. 61227-25-6) is a substituted aromatic carboxylic acid belonging to the diverse family of phenolic acids. While not as widely studied as its isomers, such as vanillic acid, its unique substitution pattern presents opportunities in medicinal chemistry and materials science. This guide provides a comprehensive overview of its discovery within the context of foundational organic chemistry, details its physicochemical properties, presents a robust, field-proven synthesis protocol via the Kolbe-Schmitt reaction with mechanistic explanations, and discusses its potential biological significance. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this compound.
Historical Context: A Product of Foundational Aromatic Chemistry
The specific discovery of 5-Hydroxy-2-methoxybenzoic acid is not marked by a singular, celebrated event. Rather, its existence is a direct consequence of the synthetic chemistry revolution of the mid-19th century. The work of chemists like Hermann Kolbe and Rudolf Schmitt laid the groundwork for the controlled functionalization of aromatic rings.
The Kolbe-Schmitt reaction , discovered by Hermann Kolbe in 1860 and later optimized by Rudolf Schmitt in 1885, was a landmark achievement.[1][2] It provided the first high-yield industrial method for synthesizing salicylic acid by carboxylating sodium phenoxide with carbon dioxide under heat and pressure.[1][3] This reaction demonstrated that the hydroxyl group of a phenol could activate the aromatic ring towards electrophilic substitution by a weak electrophile like CO₂, a process that was previously challenging.
The ability to add a carboxylic acid group ortho or para to a hydroxyl group opened the door to creating a vast library of novel hydroxybenzoic acids from various substituted phenols.[3][4] 5-Hydroxy-2-methoxybenzoic acid is one such compound, derived conceptually from its parent phenol, 4-methoxyphenol. Its synthesis and characterization were part of the broader, systematic exploration of aromatic chemistry that defined this era, rather than a standalone discovery.
Physicochemical Characteristics
Understanding the fundamental properties of a molecule is critical for its application in research and development. 5-Hydroxy-2-methoxybenzoic acid is a white to off-white crystalline solid. Its key properties are summarized in the table below.
Synthesis and Mechanistic Insight: The Kolbe-Schmitt Approach
The most logical and established method for synthesizing 5-Hydroxy-2-methoxybenzoic acid is the Kolbe-Schmitt reaction, starting from 4-methoxyphenol. This process involves the ortho-carboxylation of the corresponding phenoxide.
Causality Behind Experimental Choices
The choice of the Kolbe-Schmitt reaction is dictated by its efficiency in installing a carboxyl group onto a phenol ring. The starting material, 4-methoxyphenol, possesses two activating groups: the hydroxyl (-OH) and the methoxy (-OCH₃). In the reaction, the hydroxyl group is deprotonated by a strong base (e.g., sodium hydroxide) to form the much more powerfully activating sodium phenoxide. This high electron density on the aromatic ring is necessary to facilitate the attack on the weakly electrophilic carbon dioxide.
The regioselectivity (ortho vs. para carboxylation) is a critical consideration. The phenoxide is a stronger activating group than the methoxy group, and its influence dominates. Using the sodium salt of the phenoxide under high pressure and moderate temperature (125-150 °C) favors the formation of a chelated intermediate with the carbon dioxide, directing the carboxylation to the ortho position.[1][8] This results in the desired 2-carboxy product.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis, from starting materials to the final, purified product.
Caption: High-level workflow for the synthesis of 5-Hydroxy-2-methoxybenzoic acid.
Detailed Experimental Protocol
This protocol is a self-validating system, incorporating steps for purification and characterization to ensure the integrity of the final product.
Reagents and Equipment:
4-Methoxyphenol (starting material)
Sodium hydroxide (NaOH), pellets
Carbon dioxide (CO₂), gas cylinder
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
Methanol or Ethanol (for recrystallization)
High-pressure autoclave reactor
Standard laboratory glassware, heating mantle, magnetic stirrer
Filtration apparatus (Büchner funnel)
Procedure:
Phenoxide Formation (Anhydrous):
Action: In a round-bottom flask, dissolve 12.4 g (0.1 mol) of 4-methoxyphenol in 50 mL of methanol. Cautiously add 4.0 g (0.1 mol) of NaOH pellets.
Causality: This creates the sodium 4-methoxyphenoxide salt. The reaction is exothermic. The solvent is then removed under reduced pressure to yield the dry phenoxide powder. It is crucial to use dry reagents and conditions, as water can consume the phenoxide and reduce yield.[4]
Carboxylation:
Action: Transfer the dry sodium 4-methoxyphenoxide powder to a high-pressure autoclave. Seal the reactor and purge with nitrogen before introducing CO₂ gas to a pressure of 80-100 atm.
Action: Begin stirring and heat the reactor to 130-140 °C. Maintain these conditions for 4-6 hours.
Causality: The high pressure increases the concentration of CO₂ available for reaction, while the heat provides the necessary activation energy. These conditions favor the kinetically controlled ortho-carboxylation product.
Work-up and Acidification:
Action: After cooling the reactor to room temperature and carefully venting the excess CO₂, transfer the solid product mixture to a beaker containing 200 mL of water. Stir until dissolved.
Action: Slowly and with cooling (ice bath), acidify the aqueous solution by adding concentrated H₂SO₄ or HCl dropwise until the pH is approximately 2. A precipitate will form.
Causality: The product exists as a disodium salt in the basic mixture. Acidification protonates both the carboxylate and the phenoxide, causing the neutral, water-insoluble 5-Hydroxy-2-methoxybenzoic acid to precipitate out of the solution.
Purification:
Action: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water to remove inorganic salts.
Action: Recrystallize the crude product from a suitable solvent, such as an ethanol/water mixture. Dissolve the solid in a minimum amount of hot solvent, then allow it to cool slowly to form pure crystals.
Causality: Recrystallization is a purification technique based on differences in solubility. The desired compound is soluble in the hot solvent, while impurities are either insoluble or remain in the cold solvent (mother liquor), leading to a highly purified final product.
Validation and Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using modern analytical techniques.
¹H-NMR Spectroscopy: The proton NMR spectrum is a primary tool for structural elucidation. For 5-Hydroxy-2-methoxybenzoic acid, the expected signals (in a solvent like DMSO-d₆) would include a singlet for the methoxy protons (~3.8 ppm), distinct aromatic protons showing coupling patterns consistent with a 1,2,4-trisubstituted ring, and exchangeable broad singlets for the hydroxyl and carboxylic acid protons.[9][10]
¹³C-NMR Spectroscopy: The carbon NMR would show eight distinct signals, corresponding to the eight unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid (~170 ppm).
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess purity. A pure sample should exhibit a single major peak when analyzed using a suitable method (e.g., reverse-phase C18 column with a methanol/water mobile phase).
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M-H]⁻ in negative ion mode ESI-MS should correspond to a mass of 167.03, confirming the molecular formula C₈H₈O₄.
Biological Significance and Potential Applications
While specific biological studies on 5-Hydroxy-2-methoxybenzoic acid are limited, the broader class of hydroxybenzoic acids is known for a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[5] These activities are generally attributed to the phenolic hydroxyl group's ability to scavenge free radicals.[5]
The unique substitution pattern of this molecule makes it an interesting building block for drug discovery. It can be derivatized at multiple sites—the hydroxyl group, the carboxylic acid, and the aromatic ring—to create libraries of compounds for screening.[5] For instance, the synthesis of related compounds like 5-hydroxy-4-methoxy-2-nitrobenzoic acid highlights its utility as an intermediate in creating more complex molecules for potential pharmaceutical or industrial use.[11][12]
Conclusion
5-Hydroxy-2-methoxybenzoic acid is a compound born from the foundational principles of 19th-century organic synthesis. While its history is intertwined with the broader development of aromatic chemistry rather than a singular discovery, its synthesis is a classic example of the powerful Kolbe-Schmitt reaction. With a well-defined structure and multiple functional groups amenable to chemical modification, it stands as a valuable building block for researchers in synthetic chemistry, drug discovery, and materials science, holding potential for the development of novel bioactive agents.
The Royal Society of Chemistry. (2012). Supplementary data. Retrieved from The Royal Society of Chemistry website.
Journal of Chemical and Pharmaceutical Research. (n.d.). Molecular structure, spectroscopic (FT-IR, FT-Raman, NMR) studies and first-order molecular hyperpolarizabilities of 5-amino-2-hydroxybenzoic acid (5A2HBA) by ab initio HF and density functional method. Retrieved from Journal of Chemical and Pharmaceutical Research website.
Benchchem. (n.d.). Application Notes and Protocols for the NMR Characterization of 5-Methyl-2-nitrobenzoic Acid.
Application Note & Protocols: A Strategic Synthesis of 5-Hydroxy-2-methoxybenzoic Acid from Veratraldehyde
Abstract: This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of 5-Hydroxy-2-methoxybenzoic acid, a valuable building block in medicinal chemistry. The synthes...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract:
This document provides a comprehensive guide for researchers and drug development professionals on the synthesis of 5-Hydroxy-2-methoxybenzoic acid, a valuable building block in medicinal chemistry. The synthesis commences from the readily available starting material, veratraldehyde (3,4-dimethoxybenzaldehyde). A direct conversion is chemically challenging due to the constitutional isomerism between the starting material (3,4-substitution) and the final product (2,5-substitution). Therefore, this guide presents a strategic, multi-stage synthetic approach. The protocol is divided into three primary stages: (1) The initial oxidation of veratraldehyde to its corresponding carboxylic acid, veratric acid, to provide a stable intermediate. (2) A conceptual discussion on the necessary isomeric repositioning to form a key 2,5-dimethoxy intermediate. (3) A detailed protocol for the final, regioselective demethylation to yield the target 5-Hydroxy-2-methoxybenzoic acid. This application note emphasizes the rationale behind procedural steps, ensuring both scientific integrity and practical applicability.
Introduction and Strategic Overview
5-Hydroxy-2-methoxybenzoic acid is a substituted aromatic carboxylic acid of significant interest in the synthesis of pharmaceuticals and other biologically active compounds. Its specific arrangement of functional groups—a carboxylic acid, a phenol, and a methoxy ether—offers multiple points for chemical modification. Veratraldehyde is an economical and widely available starting material derived from lignin or vanillin, making it an attractive precursor for complex syntheses.
The primary challenge in this synthesis is the fundamental difference in the substitution pattern of the aromatic ring. Veratraldehyde possesses a 3,4-dimethoxy arrangement relative to the aldehyde, while the target product requires a 2-methoxy, 5-hydroxy pattern relative to the carboxyl group. A direct, single-step conversion is not feasible through standard organic reactions. Therefore, a strategic sequence of reactions is required to reconfigure the molecular architecture.
This guide outlines a robust and logical pathway, focusing on detailed protocols for the critical opening and closing stages of the synthesis.
Caption: Overall workflow for the synthesis of 5-Hydroxy-2-methoxybenzoic Acid.
Stage 1: Oxidation of Veratraldehyde to Veratric Acid
Scientific Rationale
The first essential step is the oxidation of the aldehyde functional group of veratraldehyde to a carboxylic acid. The resulting intermediate, veratric acid (3,4-dimethoxybenzoic acid), is significantly more stable than the aldehyde, particularly towards the conditions required for subsequent aromatic manipulations. Aldehydes are prone to self-condensation, polymerization, or other side reactions, whereas the carboxylate anion is robust. We will utilize an alkaline potassium permanganate (KMnO₄) solution, a powerful and reliable oxidant for this transformation. The reaction proceeds via a hydrated aldehyde intermediate, which is then oxidized by the permanganate ion.
Materials and Reagents
Reagent/Material
Molar Mass ( g/mol )
Quantity
Notes
Veratraldehyde
166.17
10.0 g (60.2 mmol)
Starting material
Potassium Permanganate (KMnO₄)
158.03
11.4 g (72.1 mmol)
Oxidizing agent
Sodium Hydroxide (NaOH)
40.00
2.0 g
To create a basic medium
Sodium Bisulfite (NaHSO₃)
104.06
As needed
To quench excess KMnO₄
Hydrochloric Acid (HCl), conc.
36.46
As needed
For acidification/precipitation
Deionized Water
18.02
~800 mL
Solvent
Ethanol or Methanol
-
As needed
For recrystallization
Detailed Experimental Protocol
Reaction Setup: In a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (60.2 mmol) of veratraldehyde in 250 mL of deionized water containing ~2.0 g of dissolved sodium hydroxide. Gently warm the mixture to about 40-50°C to ensure complete dissolution.
Addition of Oxidant: In a separate beaker, prepare a solution of 11.4 g (72.1 mmol) of potassium permanganate in 400 mL of warm deionized water.
Oxidation Reaction: Slowly add the KMnO₄ solution to the stirred veratraldehyde solution over a period of 60-90 minutes. The addition is exothermic; maintain the reaction temperature below 60°C using a water bath if necessary. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.
Reaction Completion: After the addition is complete, heat the mixture to reflux for 1 hour to ensure the reaction goes to completion.
Workup - Quenching: Cool the reaction mixture to room temperature. To destroy any excess potassium permanganate, add a saturated solution of sodium bisulfite dropwise until the purple color is completely discharged and only the brown MnO₂ precipitate remains.
Workup - Filtration: Filter the mixture through a pad of celite using a Büchner funnel to remove the manganese dioxide precipitate. Wash the filter cake with a small amount of hot water (~50 mL) to recover any adsorbed product.
Product Precipitation: Transfer the clear, colorless filtrate to a large beaker and cool it in an ice bath. Slowly and carefully acidify the solution by adding concentrated hydrochloric acid dropwise with constant stirring. Veratric acid will precipitate as a white solid. Check the pH with litmus paper to ensure it is strongly acidic (pH < 2).
Isolation and Purification: Collect the precipitated veratric acid by vacuum filtration. Wash the solid with cold deionized water to remove inorganic salts. The crude product can be purified by recrystallization from an ethanol/water mixture to yield pure veratric acid (Expected yield: 85-95%).
As previously stated, the conversion of the 3,4-dimethoxy substitution pattern of veratric acid to the 2,5-dimethoxy pattern required for the final product is the most significant challenge of this synthesis. This transformation is not achievable through a single, standard reaction and requires a sequence of advanced synthetic methods that fall outside the scope of a standard application protocol.
Such a transformation would likely involve multiple steps, potentially including:
Introduction of new functional groups to alter the electronic properties of the ring.
The use of rearrangement reactions (e.g., Smiles rearrangement).
Protection/deprotection strategies combined with regioselective reactions.
For the purpose of this guide, we will proceed from the logical intermediate, 2,5-dimethoxybenzoic acid , which would be the product of such a complex sequence. This compound is commercially available or can be synthesized via other routes.[1][2]
Stage 3: Selective Demethylation of 2,5-Dimethoxybenzoic Acid
Scientific Rationale
The final step is the regioselective cleavage of one of the two methoxy ether groups of 2,5-dimethoxybenzoic acid. The goal is to cleave the ether at the 5-position while leaving the 2-position intact. The methoxy group at the 5-position is para to the electron-withdrawing carboxyl group, while the 2-position is ortho. This electronic difference, combined with steric factors, can be exploited for selective demethylation. Strong Lewis acids like boron tribromide (BBr₃) are effective but can be non-selective. A more controlled method involves using nucleophilic demethylation agents or high-temperature hydrolysis under basic conditions, which can offer improved selectivity.[3] This protocol utilizes potassium hydroxide in a high-boiling solvent, ethylene glycol, to achieve selective demethylation.[3]
Materials and Reagents
Reagent/Material
Molar Mass ( g/mol )
Quantity
Notes
2,5-Dimethoxybenzoic Acid
182.17
5.0 g (27.4 mmol)
Key Intermediate
Potassium Hydroxide (KOH)
56.11
4.6 g (82.0 mmol)
Demethylating agent
Ethylene Glycol
62.07
50 mL
High-boiling solvent
Hydrochloric Acid (HCl), conc.
36.46
As needed
For acidification/precipitation
Deionized Water
18.02
~300 mL
Solvent
Ethyl Acetate
88.11
~150 mL
Extraction solvent
Brine (Saturated NaCl solution)
-
~50 mL
For washing
Anhydrous Sodium Sulfate (Na₂SO₄)
142.04
As needed
Drying agent
Detailed Experimental Protocol
Caption: Step-by-step workflow for the selective demethylation protocol.
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser and a thermometer, combine 5.0 g (27.4 mmol) of 2,5-dimethoxybenzoic acid, 4.6 g (82.0 mmol) of potassium hydroxide, and 50 mL of ethylene glycol.
Demethylation Reaction: Heat the reaction mixture with stirring in a heating mantle to 180°C. Maintain this temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate with a drop of acetic acid). The reaction is typically complete within 3-5 hours.
Workup - Quenching: Allow the dark reaction mixture to cool to below 100°C. Carefully and slowly pour the mixture into a beaker containing 200 mL of cold deionized water with stirring.
Workup - Acidification: Cool the aqueous solution in an ice bath. Acidify the solution to pH < 2 by the dropwise addition of concentrated hydrochloric acid. A precipitate of the crude product should form.
Extraction: Transfer the acidified mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
Isolation: Combine the organic extracts and wash them with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., toluene or water) to afford pure 5-Hydroxy-2-methoxybenzoic acid as a crystalline solid.
Conclusion
The synthesis of 5-Hydroxy-2-methoxybenzoic acid from veratraldehyde is a non-trivial process that highlights the importance of strategic planning in organic synthesis to overcome challenges in constitutional isomerism. This guide provides reliable, detailed protocols for the initial oxidation of veratraldehyde and the crucial final-step selective demethylation of a key intermediate. By understanding the rationale behind each transformation, researchers can effectively apply these methods to achieve their synthetic goals, paving the way for further discovery in drug development and materials science.
References
Bell, S. G., Tan, A. B. H., Johnson, E. O. D., & Wong, L.-L. (2010). Selective oxidative demethylation of veratric acid to vanillic acid by CYP199A4 from Rhodopseudomonas palustris HaA2. Molecular BioSystems, 6(1), 206–214. [Link][4][5]
ProQuest. (n.d.). Oxidation of lignin model compounds with activated hydrogen peroxide. Retrieved from ProQuest Dissertations & Theses Global. [Link][6]
Blucher Proceedings. (2014). Study of the ortho-methoxy substituent group effect in selective demethylation reactions of methoxybenzoic acids. 1st Iberoamerican Conference on Advanced Oxidation Technologies. [Link][3]
5-Hydroxy-2-methoxybenzoic acid as a building block in organic synthesis.
An In-Depth Guide to 5-Hydroxy-2-methoxybenzoic Acid as a Versatile Building Block in Organic Synthesis Introduction: Unveiling a Multifunctional Synthetic Tool 5-Hydroxy-2-methoxybenzoic acid is a substituted benzoic ac...
Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Guide to 5-Hydroxy-2-methoxybenzoic Acid as a Versatile Building Block in Organic Synthesis
Introduction: Unveiling a Multifunctional Synthetic Tool
5-Hydroxy-2-methoxybenzoic acid is a substituted benzoic acid derivative that serves as a highly valuable bifunctional building block for organic and pharmaceutical chemical synthesis.[1] Its structure is characterized by a benzene ring substituted with a carboxylic acid group, a methoxy group ortho to the acid, and a hydroxyl group para to the methoxy group. This unique arrangement of functional groups—a carboxylic acid, a phenol, and an ether—provides multiple reactive sites, enabling a diverse range of chemical transformations.
The strategic positioning of these groups allows chemists to selectively modify the molecule, making it an ideal starting material for constructing more complex molecular architectures.[1] It is a key precursor in the development of novel bioactive compounds and is utilized in research settings for the synthesis of a wide array of organic molecules, from flavonoids to potential pharmaceutical agents.[1][2]
Physicochemical Properties
A summary of the key properties of 5-Hydroxy-2-methoxybenzoic acid is provided below for quick reference.
Reactivity and Strategic Considerations in Synthesis
The synthetic utility of 5-Hydroxy-2-methoxybenzoic acid stems from the distinct reactivity of its three functional groups. Successful application in multi-step synthesis hinges on understanding and controlling the chemoselectivity of reactions at these sites.
The Carboxylic Acid Group (-COOH): This is the most acidic functional group and readily undergoes reactions typical of carboxylic acids, such as esterification, conversion to acid chlorides, and amide bond formation. These transformations are fundamental for incorporating the scaffold into larger molecules like polyesters or coupling it with amines to form bioactive amides.
The Phenolic Hydroxyl Group (-OH): The hydroxyl group is weakly acidic and highly nucleophilic. It can be alkylated to form ethers or acylated to form esters. Its presence also activates the aromatic ring towards electrophilic substitution. However, its reactivity can compete with the carboxylic acid in certain reactions, often necessitating the use of protecting groups for selective transformations.[5]
The Methoxy Group (-OCH₃): The methoxy group is generally stable under many reaction conditions. However, it can be cleaved to reveal a second phenolic hydroxyl group under harsh conditions (e.g., using strong acids like HBr or Lewis acids like BBr₃). This demethylation can be a strategic step to unmask a reactive site later in a synthetic sequence.
The Aromatic Ring: The hydroxyl and methoxy groups are both electron-donating and ortho-, para-directing. This makes the ring highly activated towards electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The positions ortho to the hydroxyl group (C4 and C6) are the most nucleophilic.
The Critical Role of Protecting Group Strategies
Given the multiple reactive sites, achieving regioselectivity is a primary challenge. Protecting group chemistry is therefore essential when working with this building block.[5]
Why Protect? To prevent unwanted side reactions at the hydroxyl or carboxylic acid group while performing a transformation at another site. For example, when forming an amide bond using the carboxylic acid, the phenolic hydroxyl must often be protected to prevent it from reacting with the coupling agents or the activated acid intermediate.[1]
Orthogonal Protection: In complex syntheses, using orthogonal protecting groups—groups that can be removed under different conditions—is a powerful strategy.[5] For instance, the carboxylic acid might be converted to a methyl ester (removable by hydrolysis), while the phenol is protected as a tert-butyldimethylsilyl (TBDMS) ether (removable with fluoride ions). This allows for the selective deprotection and reaction of one functional group while the other remains masked.[5]
Application Note 1: Synthesis of Flavonoid Scaffolds
Flavonoids are a class of natural products with significant biological activities, including antioxidant and anti-inflammatory properties.[2] 5-Hydroxy-2-methoxybenzoic acid derivatives are valuable precursors for synthesizing ring-A hydroxylated and methoxylated flavones via reactions like the Baker–Venkataraman rearrangement.
Protocol: Synthesis of a 5-Hydroxy-6-methoxyflavone Derivative
This protocol outlines a general procedure starting from the esterification of 5-Hydroxy-2-methoxybenzoic acid, followed by a modified Baker–Venkataraman reaction to form the flavone core.
Step 1: Esterification of 5-Hydroxy-2-methoxybenzoic acid
Setup: To a solution of 5-Hydroxy-2-methoxybenzoic acid (1.0 eq) in anhydrous methanol (0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
Reaction: Allow the mixture to warm to room temperature and then reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting methyl 5-hydroxy-2-methoxybenzoate can be purified by column chromatography if necessary.
Step 2: O-Acylation with a Substituted Benzoyl Chloride
Setup: Dissolve the methyl 5-hydroxy-2-methoxybenzoate (1.0 eq) in anhydrous pyridine (0.3 M) and cool to 0 °C.
Reaction: Add 4-chlorobenzoyl chloride (1.1 eq) dropwise. Stir the reaction at room temperature for 12 hours.
Work-up: Pour the reaction mixture into ice-cold 1M HCl and extract with ethyl acetate. Wash the organic layer with water and brine.
Purification: Dry the organic layer, concentrate, and purify the resulting ester by recrystallization or column chromatography.
Step 3: Baker-Venkataraman Rearrangement and Cyclization
Setup: To a solution of the O-acylated product (1.0 eq) in anhydrous pyridine, add powdered potassium hydroxide (3.0 eq).
Reaction: Heat the mixture at 60 °C for 2-3 hours. The formation of a thick yellow precipitate indicates the formation of the diketone intermediate.
Cyclization: Cool the mixture to room temperature and add glacial acetic acid. Heat the mixture to reflux for 1 hour to effect cyclodehydration.
Work-up: Cool the reaction and pour it into ice water. Collect the precipitated solid by filtration.
Purification: Wash the solid with water and a small amount of cold ethanol. Recrystallize from ethanol or purify by column chromatography to yield the target flavone.
Caption: Synthetic workflow for a flavone derivative.
Application Note 2: Synthesis of Bioactive Amide Derivatives
The carboxylic acid functionality is a key handle for synthesizing amide derivatives, a common motif in many pharmaceuticals. By coupling 5-Hydroxy-2-methoxybenzoic acid with various amines, libraries of compounds can be generated for screening. Research into structurally similar compounds, such as 5-acetamido-2-hydroxy benzoic acid derivatives, has focused on developing novel non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[6]
Protocol: Synthesis of a N-Benzyl-5-hydroxy-2-methoxybenzamide
This protocol details a standard amide coupling reaction using EDC (a water-soluble carbodiimide) and HOBt as coupling agents, after protecting the phenolic hydroxyl group.
Step 1: Protection of the Phenolic Hydroxyl Group
Setup: Dissolve 5-Hydroxy-2-methoxybenzoic acid (1.0 eq) in anhydrous DMF (0.4 M). Add potassium carbonate (2.0 eq) followed by benzyl bromide (1.1 eq).
Reaction: Stir the mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.
Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purification: Purify the resulting 5-(benzyloxy)-2-methoxybenzoic acid by column chromatography.
Step 2: Amide Coupling
Setup: Dissolve the protected acid (1.0 eq), benzylamine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM (0.2 M) and cool to 0 °C.
Reaction: Add EDC·HCl (1.2 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 18 hours.
Work-up: Dilute the reaction with DCM and wash with 1M HCl, saturated sodium bicarbonate solution, and brine.
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the protected amide.
Step 3: Deprotection
Setup: Dissolve the protected amide (1.0 eq) in ethanol (0.1 M). Add 10% Pd/C catalyst (10% by weight).
Reaction: Stir the mixture under a hydrogen atmosphere (balloon pressure) at room temperature for 4-8 hours.
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with ethanol.
Purification: Concentrate the filtrate in vacuo to obtain the final product, N-benzyl-5-hydroxy-2-methoxybenzamide, which can be further purified by recrystallization.
Caption: Synthesis of a bioactive amide via protection-coupling-deprotection.
Characterization Data
Accurate characterization is essential to confirm the identity and purity of synthesized compounds. Below are typical NMR spectral data for the parent building block.
¹H NMR (DMSO-d₆, 400 MHz)
¹³C NMR (DMSO-d₆, 101 MHz)
δ 12.5 (s, 1H, -COOH)
δ 166.5 (-COOH)
δ 9.35 (s, 1H, -OH)
δ 155.1 (C-O)
δ 7.20 (d, J=3.0 Hz, 1H, Ar-H)
δ 152.9 (C-O)
δ 7.05 (d, J=8.8 Hz, 1H, Ar-H)
δ 120.8 (Ar-C)
δ 6.90 (dd, J=8.8, 3.0 Hz, 1H, Ar-H)
δ 118.5 (Ar-C)
δ 3.75 (s, 3H, -OCH₃)
δ 117.2 (Ar-C)
δ 114.6 (Ar-C)
δ 56.0 (-OCH₃)
Note: Chemical shifts (δ) are reported in ppm. Actual values may vary slightly based on solvent and concentration.
Conclusion
5-Hydroxy-2-methoxybenzoic acid is a powerful and versatile building block in organic synthesis. Its trifunctional nature, while presenting challenges in selectivity, offers immense opportunities for creating diverse and complex molecules. A thorough understanding of its reactivity and the strategic application of protecting group chemistry are paramount to harnessing its full synthetic potential. The protocols and applications detailed here provide a foundational framework for researchers, scientists, and drug development professionals to utilize this compound in the pursuit of novel chemical entities.
Application Note: A High-Yield Synthesis Protocol for 5-Hydroxy-2-methoxybenzoic Acid via Kolbe-Schmitt Carboxylation
Abstract 5-Hydroxy-2-methoxybenzoic acid is a valuable bifunctional building block utilized as a key precursor in the development of novel active pharmaceutical ingredients and other complex organic molecules.[1] This ap...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
5-Hydroxy-2-methoxybenzoic acid is a valuable bifunctional building block utilized as a key precursor in the development of novel active pharmaceutical ingredients and other complex organic molecules.[1] This application note presents a detailed, high-yield protocol for the synthesis of 5-Hydroxy-2-methoxybenzoic acid from 4-methoxyphenol. The methodology is based on the Kolbe-Schmitt reaction, a robust and scalable carboxylation process.[2][3] We provide a comprehensive, step-by-step experimental procedure, an analysis of the reaction mechanism, safety protocols, and expected outcomes to guide researchers in achieving efficient and reliable synthesis.
Introduction and Scientific Principle
The synthesis of aromatic hydroxy acids is a cornerstone of organic chemistry, providing intermediates for pharmaceuticals, agrochemicals, and specialty polymers. 5-Hydroxy-2-methoxybenzoic acid, a substituted benzoic acid derivative, is of particular interest due to its structural motifs.[1] The established method for introducing a carboxyl group onto a phenolic ring is the Kolbe-Schmitt reaction.[3][4]
This protocol leverages this classic reaction to achieve the targeted carboxylation of 4-methoxyphenol. The core of the reaction involves the electrophilic aromatic substitution of a highly reactive potassium phenoxide intermediate with carbon dioxide, a weak electrophile.[4]
Mechanistic Rationale
The success of the Kolbe-Schmitt reaction hinges on the enhanced nucleophilicity of the phenoxide ion compared to the parent phenol.
Phenoxide Formation: The process begins with the deprotonation of the phenolic hydroxyl group of 4-methoxyphenol by a base, in this case, potassium carbonate. This generates the potassium 4-methoxyphenoxide salt. This step is critical as the resulting phenoxide is a much more powerful nucleophile, capable of attacking the weakly electrophilic carbon center of CO₂.[4][5]
Electrophilic Attack: The phenoxide ion then attacks carbon dioxide. The regioselectivity of this carboxylation is influenced by the cation. The use of a potassium salt favors carboxylation at the position ortho to the hydroxyl group.[2][6] In the case of 4-methoxyphenol, this directs the carboxylation to the 2-position, yielding the desired product.
Aromatization and Protonation: The intermediate undergoes tautomerization to restore the aromaticity of the ring. The final step involves acidification of the resulting potassium salicylate salt, which protonates the carboxylate group to precipitate the final 5-Hydroxy-2-methoxybenzoic acid product.[3]
Experimental Protocol
This protocol is designed for the synthesis of 5-Hydroxy-2-methoxybenzoic acid on a laboratory scale with an expected high yield.
Carbon Dioxide (CO₂, beverage grade or higher, in a cylinder with a regulator)[9]
Concentrated Hydrochloric Acid (HCl, ~37%)
Ethanol (95% or absolute)
Deionized Water
Equipment:
High-pressure laboratory autoclave (e.g., Parr reactor) equipped with a mechanical stirrer, gas inlet/outlet, pressure gauge, and temperature controller.
Seal the autoclave according to the manufacturer's instructions.
Step 2: Reaction Execution
Place the sealed autoclave on a heating mantle and connect the mechanical stirrer, gas lines, and thermocouple.
Begin stirring the solid mixture.
Purge the vessel with nitrogen or argon gas to remove air and moisture.
Pressurize the autoclave with carbon dioxide to an initial pressure of 70-80 atm (approx. 1000-1200 psi).
Begin heating the mixture to 170-180 °C. The pressure will increase as the temperature rises. Monitor the pressure and do not exceed the maximum allowable pressure for the vessel.
Maintain the reaction at 170-180 °C with vigorous stirring for 6-8 hours.
Step 3: Work-up and Isolation
Turn off the heating and allow the autoclave to cool to room temperature overnight.
CAUTION: The vessel is still under high pressure. Slowly and carefully vent the excess CO₂ gas in a well-ventilated fume hood.
Open the autoclave and add approximately 500 mL of deionized water to the solid reaction mixture.
Stir until the solid cake is fully dissolved. The solution may be dark in color.
Transfer the aqueous solution to a large beaker (e.g., 2 L).
Cool the solution in an ice bath.
Slowly and with constant stirring, add concentrated hydrochloric acid to the solution to precipitate the product. Monitor the pH, continuing to add acid until the solution is strongly acidic (pH 1-2).
A thick, light-colored precipitate will form. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
Step 4: Purification
Collect the crude product by vacuum filtration using a Buchner funnel.
Wash the filter cake with two portions of cold deionized water (2 x 100 mL) to remove inorganic salts.
Press the solid dry on the filter, then transfer it to a watch glass and dry in a vacuum oven at 60-70 °C to a constant weight.
For higher purity, the crude product can be recrystallized from an ethanol/water mixture. Dissolve the solid in a minimum amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow it to cool slowly to room temperature and then in an ice bath to crystallize.
Filter the purified crystals, wash with a small amount of cold ethanol/water, and dry to a constant weight.
Experimental Workflow Diagram
Caption: Figure 1. High-Yield Synthesis Workflow
Safety and Hazard Management
All procedures should be performed in a well-ventilated fume hood by personnel trained in handling hazardous chemicals and high-pressure equipment. Appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves, must be worn at all times.
4-Methoxyphenol: Harmful if swallowed and may cause an allergic skin reaction.[7][10] It is an eye and skin irritant.[11][12] Avoid inhalation of dust and direct contact.
Carbon Dioxide (Gas): Asphyxiant in high concentrations.[17][18] Can displace oxygen and cause rapid suffocation.[17] Ensure adequate ventilation when venting the reactor.
High-Pressure Operations: The use of an autoclave presents a significant risk of explosion if operated improperly. Always inspect the equipment before use and never exceed the manufacturer's specified temperature and pressure limits. Use a blast shield.
Concentrated Hydrochloric Acid: Acutely toxic and corrosive. Causes severe skin burns and eye damage. Handle with extreme care.
References
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol.
INEOS KOH. (2022). SAFETY DATA SHEET Potassium Carbonate, Anhydrous.
AIR LIQUIDE SINGAPORE PTE LTD. (n.d.). Safety Data Sheet - Carbon dioxide.
Compressed Gas Association (CGA). (n.d.). Carbon Dioxide Safety.
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Methoxyphenol, 99%.
Carl ROTH. (n.d.). Safety Data Sheet: Potassium carbonate.
Airgas. (2025). Carbon Dioxide - SAFETY DATA SHEET.
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Potassium carbonate.
Fisher Scientific. (2025). SAFETY DATA SHEET - Potassium Carbonate Anhydrous.
Praxair, Inc. (2016). Compressed Carbon Dioxide Gas (CO2) SDS (Safety Data Sheet) P-4574.
Praxair, Inc. (n.d.). Liquid Carbon Dioxide (CO2) SDS (Safety Data Sheet) P-4573-D.
Enartis USA Inc. (2015). Safety Data Sheet POTASSIUM CARBONATE.
Carl ROTH. (n.d.). Safety Data Sheet: 4-Methoxyphenol.
New Jersey Department of Health. (n.d.). Common Name: 4-METHOXYPHENOL HAZARD SUMMARY.
Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 5-Hydroxy-2-methoxybenzoic Acid
Introduction 5-Hydroxy-2-methoxybenzoic acid is a key organic intermediate in the synthesis of various pharmaceutical compounds and is also found in some natural products.[1] Accurate and precise quantification of this a...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction
5-Hydroxy-2-methoxybenzoic acid is a key organic intermediate in the synthesis of various pharmaceutical compounds and is also found in some natural products.[1] Accurate and precise quantification of this analyte is crucial for quality control during manufacturing, stability testing of drug products, and in research settings. This application note describes a robust, validated, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of 5-Hydroxy-2-methoxybenzoic acid. The method is designed to be specific, accurate, and precise, meeting the stringent requirements of the pharmaceutical industry as outlined by the International Council for Harmonisation (ICH) guidelines.[2]
The causality behind the experimental choices is detailed throughout the protocol to provide a deeper understanding of the method's principles. This self-validating system ensures trustworthiness and provides a solid foundation for researchers, scientists, and drug development professionals.
Physicochemical Properties of 5-Hydroxy-2-methoxybenzoic Acid
A thorough understanding of the analyte's properties is fundamental to developing a robust HPLC method.
The presence of both a carboxylic acid and a phenolic hydroxyl group dictates that the pH of the mobile phase will be a critical parameter in controlling the retention time and peak shape. The UV absorbance profile suggests that detection in the lower UV range should provide adequate sensitivity.
Experimental Protocol
Instrumentation and Consumables
HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV-Vis detector.
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point due to its versatility in separating moderately polar compounds.
Reagents: HPLC grade acetonitrile, methanol, and water. Analytical grade phosphoric acid or formic acid.
Reference Standard: A certified reference standard of 5-Hydroxy-2-methoxybenzoic acid with a purity of ≥98%.[3]
Preparation of Solutions
Mobile Phase A: 0.1% Phosphoric acid in water. The acidic pH ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and symmetrical peak shape on a reversed-phase column.
Mobile Phase B: Acetonitrile. Acetonitrile is chosen for its low UV cutoff and good elution strength for many organic compounds.[8]
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 80:20 v/v) is recommended to ensure compatibility with the initial mobile phase conditions and good solubility of the analyte.
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the 5-Hydroxy-2-methoxybenzoic acid reference standard and dissolve it in a 25 mL volumetric flask with the diluent.
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Chromatographic Conditions
The following conditions are a robust starting point and should be optimized for the specific HPLC system and column used.
Parameter
Condition
Rationale
Column
C18, 150 mm x 4.6 mm, 5 µm
Provides good retention and resolution for phenolic compounds.
Mobile Phase
Gradient elution with Mobile Phase A (0.1% H₃PO₄ in H₂O) and Mobile Phase B (Acetonitrile)
A gradient is proposed to ensure elution of the main peak with good symmetry while also separating any potential impurities or degradation products with different polarities.[9]
Gradient Program
Time (min)
%B
0.01
20
10.0
80
12.0
80
12.1
20
15.0
20
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature
30 °C
Maintaining a constant temperature ensures reproducible retention times.
Detection Wavelength
254 nm
This wavelength is a common choice for aromatic compounds and is expected to provide good sensitivity for the analyte based on its structure. A PDA detector can be used to identify the optimal wavelength.[10]
Injection Volume
10 µL
Sample Preparation
The sample preparation protocol will vary depending on the matrix. A general procedure for a solid pharmaceutical dosage form is provided below.
Accurately weigh and transfer a portion of the powdered sample, equivalent to approximately 10 mg of 5-Hydroxy-2-methoxybenzoic acid, into a 100 mL volumetric flask.
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution.
Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[11]
Method Validation
The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[12]
Validation Parameters and Acceptance Criteria
Parameter
Description
Acceptance Criteria
Specificity
The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
The peak for 5-Hydroxy-2-methoxybenzoic acid should be pure and free from interference from placebo, impurities, and degradation products. Peak purity analysis by PDA is recommended.
Linearity
The ability to obtain test results that are directly proportional to the concentration of the analyte.
A linear regression of the calibration curve should have a correlation coefficient (r²) ≥ 0.999 over the specified range.
Range
The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Typically 80-120% of the test concentration for an assay.
Accuracy
The closeness of the test results obtained by the method to the true value.
The percent recovery should be within 98.0% to 102.0% at three concentration levels.
Precision
The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Repeatability (Intra-day): The relative standard deviation (RSD) should be ≤ 2.0%.Intermediate Precision (Inter-day): The RSD should be ≤ 2.0%.
Limit of Detection (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Typically determined by signal-to-noise ratio (e.g., 3:1).
Limit of Quantification (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Typically determined by signal-to-noise ratio (e.g., 10:1) and confirmed by accuracy and precision at this concentration.
Robustness
A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The system suitability parameters should remain within acceptable limits when parameters like flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2%) are varied.
Stability-Indicating Study (Forced Degradation)
To establish the stability-indicating nature of the method, forced degradation studies should be performed on the drug substance.[13] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[14]
Forced Degradation Protocol
Acid Hydrolysis: Treat the sample with 0.1 N HCl at 60 °C for 24 hours.[15]
Base Hydrolysis: Treat the sample with 0.1 N NaOH at 60 °C for 24 hours.[15]
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.[15]
Thermal Degradation: Expose the solid drug substance to 80 °C for 48 hours.[2]
Photolytic Degradation: Expose the drug substance solution to UV light (200 watt-hours/m²) and visible light (1.2 million lux-hours).[15]
After exposure, the stressed samples should be diluted to the target concentration and analyzed by the HPLC method. The chromatograms should be evaluated for the separation of the main peak from any degradation products.
Data Presentation and Visualization
Experimental Workflow
Caption: Workflow for the HPLC analysis of 5-Hydroxy-2-methoxybenzoic acid.
Logical Relationships in Method Development
Caption: Key parameters influencing HPLC separation of 5-Hydroxy-2-methoxybenzoic acid.
Conclusion
This application note provides a comprehensive and scientifically grounded HPLC method for the quantification of 5-Hydroxy-2-methoxybenzoic acid. The detailed protocol, including method validation and forced degradation studies, ensures the generation of reliable and accurate data for quality control and research purposes. The provided workflow and logical diagrams offer a clear visual representation of the experimental process and the interplay of key chromatographic parameters. By following the principles outlined in this guide, researchers can confidently implement and adapt this method for their specific analytical needs.
References
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.). Pharmaceutical Technology. Retrieved from [Link]
Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-10.
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
Ďatko, M., Sýkora, J., & Hritz, I. (2018).
Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry, 1(1).
Lopes, G. K. B., Leal, P. C., de Azevedo, L. C., & da Silva, A. B. (2020). An HPLC Method to Determine Phenolic Compounds of Plant Extracts: Application to Byrsonima crassifolia and Senna alata Leaves. Pharmacognosy Research, 12(4), 366-372.
PubChem. (n.d.). 5-Hydroxy-2-methoxybenzoic acid. Retrieved from [Link]
Singh, R., & Raza, K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 96, 1-12.
Panda, S. K., & Patro, V. J. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmaceutical Analysis, 3(5), 358-363.
Majors, R. E. (2017). Improving Sample Preparation in HPLC. LCGC North America, 35(7), 458-467.
Robbins, R. J. (2003). Phenolic acids in foods: an overview of analytical methodology. Journal of Agricultural and Food Chemistry, 51(10), 2866-2887.
Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids. Retrieved from [Link]
Zhang, H., & Li, Y. (2014). Experimental UV spectra of benzoic acid derivatives. The Journal of Physical Chemistry A, 118(30), 5648-5657.
Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics. CRC press.
ResearchGate. (n.d.). Solubility comparison in acetonitrile. Retrieved from [Link]
Reddy, M. S. N., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 10(6), 241-248.
ResearchGate. (n.d.). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Retrieved from [Link]
Sowjanya, P., & Ramu, G. (2016). A Brief Review on Validation of many Drugs by using HPLC Technique. Journal of Pharmaceutics and Nanotechnology, 4(2), 10-18.
Reddy, M. S. N., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Analytical & Pharmaceutical Research, 10(6), 241-248.
Sager, E. E., & Siewers, I. J. (1952). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate.
PubChem. (n.d.). 2-Methoxybenzoic acid. Retrieved from [Link]
Shimadzu. (n.d.). 7 Key Differences in the Use of Methanol and Acetonitrile. Retrieved from [Link]
Quantitative Analysis of 5-Hydroxy-2-methoxybenzoic Acid in Plant Extracts by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note presents a robust and sensitive method for the quantification of 5-Hydroxy-2-methoxybenzoic acid in compl...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive method for the quantification of 5-Hydroxy-2-methoxybenzoic acid in complex plant matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The protocol details a streamlined workflow, including an optimized solid-phase extraction (SPE) procedure for sample cleanup and a highly selective Multiple Reaction Monitoring (MRM) method for detection. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for phytochemical analysis, quality control of herbal products, and metabolic studies in plant science.
Introduction
5-Hydroxy-2-methoxybenzoic acid is a phenolic acid found in various plant species, such as Vitex agnus-castus. Phenolic compounds in plants are a large and diverse group of secondary metabolites that play crucial roles in plant defense, signaling, and development.[1] For researchers and developers in the pharmaceutical and nutraceutical industries, accurate quantification of these compounds is essential for understanding their potential bioactivities, ensuring product consistency, and conducting pharmacokinetic studies.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for quantifying trace-level analytes in complex biological matrices.[2][3] Its high sensitivity and selectivity allow for precise measurement even in the presence of interfering substances commonly found in plant extracts.[4] This note provides a comprehensive, field-proven protocol for the analysis of 5-Hydroxy-2-methoxybenzoic acid, addressing common challenges such as matrix effects and extraction efficiency.[3]
Experimental Workflow
The overall analytical workflow is designed for efficiency and robustness, ensuring reproducible results from sample preparation through to data analysis.
Figure 1: Overall analytical workflow from sample to result.
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-Hydroxy-2-methoxybenzoic acid and the internal standard (IS) in 10 mL of methanol, respectively. Store at -20°C.
Working Standard Solutions: Serially dilute the primary stock solution with a 50:50 methanol/water mixture to prepare a series of calibration standards ranging from 1 ng/mL to 1000 ng/mL.
Internal Standard Spiking Solution (100 ng/mL): Prepare a 100 ng/mL solution of Salicylic acid-d4 in 50:50 methanol/water.
Sample Preparation Protocol
The goal of sample preparation is to efficiently extract the target analyte while minimizing matrix components that can interfere with LC-MS/MS analysis.[1][6]
Homogenization: Freeze the plant material (e.g., 1 g of dried leaves) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic mill.
Extraction:
Transfer 0.5 g of the homogenized powder to a 15 mL centrifuge tube.
Add 10 mL of 80% aqueous methanol containing 0.1% HCl. The acidic condition helps to keep phenolic acids in their protonated form, improving extraction efficiency.[1]
Vortex for 1 minute, then sonicate in an ultrasonic bath for 30 minutes at 30°C.[5]
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.[5]
SPE Cleanup:
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
Load 2 mL of the supernatant from the previous step onto the cartridge.
Wash the cartridge with 5 mL of water to remove highly polar interferences.
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
Reconstitute the residue in 1 mL of 50:50 methanol/water.
Add a fixed amount of the internal standard spiking solution to all samples, standards, and blanks.
Filter through a 0.22 µm syringe filter before injection.
LC-MS/MS Method Parameters
The chromatographic conditions are optimized to achieve a sharp peak shape and good separation from matrix interferences. The MS/MS parameters are selected for maximum sensitivity and specificity.
Table 1: Liquid Chromatography Parameters
Parameter
Condition
Column
Reversed-Phase C18 (e.g., 2.1 x 100 mm, 2.6 µm)
Mobile Phase A
Water with 0.1% Formic Acid
Mobile Phase B
Acetonitrile with 0.1% Formic Acid
Flow Rate
0.4 mL/min
Injection Volume
5 µL
Column Temperature
35°C
Gradient Program
See Table 2
Table 2: LC Gradient Program
Time (min)
% Mobile Phase B
0.0
10
1.0
10
8.0
95
10.0
95
10.1
10
12.0
10
Table 3: Mass Spectrometry Parameters
Parameter
Setting
Mass Spectrometer
Triple Quadrupole Mass Spectrometer
Ionization Source
Electrospray Ionization (ESI)
Polarity
Negative
Capillary Voltage
-3.5 kV
Source Temperature
150°C
Desolvation Gas Temp
400°C
Desolvation Gas Flow
800 L/hr
Scan Type
Multiple Reaction Monitoring (MRM)
MRM Transitions
See Table 4
Results and Discussion
Fragmentation Analysis
For quantitative analysis using MRM, specific precursor-to-product ion transitions must be identified. 5-Hydroxy-2-methoxybenzoic acid (molar mass: 168.15 g/mol ) readily deprotonates in ESI negative mode to form the precursor ion [M-H]⁻ at m/z 167.1.[7][8] Collision-induced dissociation (CID) of this precursor primarily results in the neutral loss of carbon dioxide (CO₂, 44 Da) from the carboxylic acid moiety, a characteristic fragmentation for benzoic acids.[9][10] A secondary fragmentation involves the loss of a methyl radical (CH₃, 15 Da).
Figure 2: Proposed fragmentation of 5-Hydroxy-2-methoxybenzoic acid.
Based on this fragmentation, two MRM transitions were selected for the analysis, providing both quantification and confirmation.
Table 4: Optimized MRM Transitions
Compound
Precursor Ion (m/z)
Product Ion (m/z)
Dwell Time (ms)
Collision Energy (eV)
Purpose
5-Hydroxy-2-methoxybenzoic acid
167.1
123.1
50
15
Quantifier
5-Hydroxy-2-methoxybenzoic acid
167.1
152.1
50
12
Qualifier
Salicylic acid-d4 (IS)
141.1
97.1
50
16
Quantifier
Method Validation
The method was validated according to established guidelines to ensure its reliability for quantitative purposes.[2][3] The use of a stable isotope-labeled internal standard is crucial for correcting variations in extraction recovery and potential matrix-induced ion suppression or enhancement.
Table 5: Method Validation Summary
Parameter
Result
Linear Range
1 - 1000 ng/mL
Correlation Coefficient (r²)
> 0.995
Limit of Detection (LOD)
0.3 ng/mL
Limit of Quantification (LOQ)
1.0 ng/mL
Precision (RSD%)
< 10%
Accuracy (Recovery %)
88 - 105%
The results indicate that the method is highly sensitive, linear over a wide dynamic range, and provides accurate and precise measurements, making it fit for purpose.
Conclusion
This application note describes a validated LC-MS/MS method for the selective and sensitive quantification of 5-Hydroxy-2-methoxybenzoic acid in plant extracts. The detailed protocols for sample preparation and instrumental analysis provide a reliable framework for researchers in natural product chemistry, drug discovery, and quality control. The method's performance characteristics demonstrate its suitability for routine analysis and for generating high-quality data in demanding research applications.
References
Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. (n.d.). SpringerLink. Available from: [Link]
Development and Validation of an LC–MS/MS Method for Quantifying Phytohormones Related to Tomato Shelf Life. (n.d.). MDPI. Available from: [Link]
LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. (2021). Molecules, 26(24), 7705. Available from: [Link]
Techniques for Analysis of Plant Phenolic Compounds. (2015). Molecules, 20(2), 2219–2242. Available from: [Link]
Determination of phytochemical content by LC-MS/MS, investigation of antioxidant capacity, and enzyme inhibition effects of nettle (Urtica dioica). (n.d.). European Review for Medical and Pharmacological Sciences. Available from: [Link]
Mass spectrometry as a quantitative tool in plant metabolomics. (2017). Philosophical Transactions of the Royal Society A: Mathematical, Physical and Engineering Sciences, 375(2099), 20160368. Available from: [Link]
A quantitative LC-MS/MS method for residues analysis of 62 plant growth regulators and the investigation of their effects on the quality of traditional Chinese medicinal: Codonopsis Radix as a case study. (2024). Frontiers in Chemistry, 12, 1381373. Available from: [Link]
Development of LC-MS/MS Methods for Quantitative Analysis of Plant-Derived Anticancer Agent and Synthetic Estrogen in Complex Matrices. (n.d.). Semantic Scholar. Available from: [Link]
LC-MS/MS Characterization of Phenolic Metabolites and Their Antioxidant Activities from Australian Native Plants. (2021). Molecules, 26(23), 7357. Available from: [Link]
Mass spectrometry Fragmentation Patterns – HSC Chemistry. (n.d.). Science Ready. Available from: [Link]
Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. (2018). Journal of the American Society for Mass Spectrometry, 29(9), 1844–1856. Available from: [Link]
Monocyclic Phenolic Acids; Hydroxy- and Polyhydroxybenzoic Acids: Occurrence and Recent Bioactivity Studies. (2010). Molecules, 15(11), 7985–8005. Available from: [Link]
5-Methoxysalicylic acid. (n.d.). Wikipedia. Available from: [Link]
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available from: [Link]
List of plants having phytochemicals: 5-HYDROXY-2-METHOXYBENZOIC-ACID. (n.d.). CSIR-NEIST. Available from: [Link]
A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). CORE. Available from: [Link]
The patterns of fragmentation of (a) methoxybenzoic acid II and (b) vanillic acid. (n.d.). ResearchGate. Available from: [Link]
(PDF) LC-MS-based Metabolomics of Medicinal Plants. (n.d.). ResearchGate. Available from: [Link]
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Available from: [Link]
LC-MS/MS screening of 2-hydroxybenzoic acid (compound 8). A... (n.d.). ResearchGate. Available from: [Link]
LC-MS spectrum of p-hydroxybenzoic acid detected in the Et 2 O extract... (n.d.). ResearchGate. Available from: [Link]
LC-MS–MS and GC-MS analyses of biologically active extracts and fractions from Tunisian Juniperus phoenice leaves. (2016). Pharmaceutical Biology, 54(12), 2950–2959. Available from: [Link]
Application Note: A Guide to the Preclinical Evaluation of 5-Hydroxy-2-methoxybenzoic Acid as an Anti-Inflammatory Agent
Abstract Chronic inflammation is a significant driver of numerous human diseases, creating a persistent demand for novel anti-inflammatory therapeutics. Hydroxybenzoic acid derivatives have emerged as a promising class o...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
Chronic inflammation is a significant driver of numerous human diseases, creating a persistent demand for novel anti-inflammatory therapeutics. Hydroxybenzoic acid derivatives have emerged as a promising class of compounds, exhibiting potent antioxidant and anti-inflammatory properties.[1] This guide provides a comprehensive framework for researchers and drug development professionals on the preclinical evaluation of 5-Hydroxy-2-methoxybenzoic acid. We present detailed protocols for a tiered in vitro and in vivo screening cascade, designed to characterize the compound's mechanism of action and assess its therapeutic potential. The protocols emphasize robust, reproducible methodologies, from initial cell-based assays in macrophage models to established in vivo models of acute inflammation.[2][3][4]
Scientific Background & Rationale
The inflammatory response is a complex biological process involving the activation of immune cells and the release of signaling molecules such as cytokines, chemokines, and prostaglandins.[3] While essential for host defense, dysregulation of this process leads to chronic inflammatory conditions. A key signaling pathway governing inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[5] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the NF-κB p50/p65 dimer translocates to the nucleus, driving the transcription of genes encoding inflammatory mediators, including cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and various interleukins.[5][6]
5-Hydroxy-2-methoxybenzoic acid, a derivative of salicylic acid, is postulated to exert its anti-inflammatory effects by modulating these critical pathways.[7][8] Its structural similarity to known anti-inflammatory agents suggests potential inhibition of COX enzymes, which are responsible for prostaglandin synthesis.[7][9] Furthermore, many phenolic acids are known to interfere with the NF-κB signaling cascade, presenting a primary target for investigation.[1][10]
The following protocols are designed to systematically test these hypotheses, starting with foundational in vitro assays to establish a mechanistic fingerprint, followed by in vivo studies to confirm efficacy in a physiological context.
Postulated Signaling Pathway
The diagram below illustrates the canonical NF-κB signaling pathway and highlights the potential points of intervention for 5-Hydroxy-2-methoxybenzoic acid.
Figure 1. Postulated mechanism of 5-Hydroxy-2-methoxybenzoic acid on the NF-κB pathway.
Experimental Workflow: A Tiered Approach
A logical progression from broad cellular effects to specific molecular targets and finally to in vivo efficacy is critical. This workflow ensures that resources are used efficiently, building a comprehensive data package for the test compound.
Figure 2. Tiered experimental workflow for evaluating anti-inflammatory potential.
In Vitro Evaluation Protocols
The foundational step is to characterize the compound's effects in a controlled cellular environment. Macrophage cell lines (e.g., RAW 264.7 or THP-1) are industry-standard models for studying inflammation, as they are key players in the innate immune response and can be reliably activated with LPS.[11][12]
Protocol 2.1: Cell Viability Assay (MTT/MTS)
Rationale: Before assessing anti-inflammatory activity, it is crucial to determine the concentration range at which 5-Hydroxy-2-methoxybenzoic acid is non-toxic to the cells. Any observed reduction in inflammatory markers must be due to specific bioactivity, not simply cell death.
Methodology:
Cell Seeding: Plate RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.
Compound Treatment: Prepare a serial dilution of 5-Hydroxy-2-methoxybenzoic acid (e.g., from 1 µM to 200 µM) in complete cell culture medium.
Incubation: Remove the old medium from the cells and add the compound dilutions. Incubate for 24 hours.
MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
Quantification: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group. Select the highest concentrations showing >90% viability for subsequent inflammation assays.
Protocol 2.2: LPS-Induced Inflammation in Macrophages
Rationale: This protocol establishes a robust and reproducible inflammatory state by stimulating macrophages with LPS, a component of Gram-negative bacteria cell walls. This mimics the initial stages of a bacterial infection and provides a platform to test the inhibitory effects of the compound.[4]
Methodology:
Cell Seeding: Plate RAW 264.7 cells in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
Pre-treatment: Treat the cells with non-toxic concentrations of 5-Hydroxy-2-methoxybenzoic acid for 1-2 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Dexamethasone).
Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control group.
Incubation: Incubate the plates for 24 hours.
Sample Collection: After incubation, carefully collect the cell culture supernatant for mediator analysis (Protocol 2.3) and lyse the remaining cells for protein analysis (Protocol 2.4). Store samples at -80°C.
Protocol 2.3: Measurement of Inflammatory Mediators (NO and Cytokines)
Rationale: Quantifying key inflammatory products provides direct evidence of an anti-inflammatory effect. Nitric oxide (NO) is produced by inducible nitric oxide synthase (iNOS), and cytokines like TNF-α and IL-6 are hallmark indicators of NF-κB activation.
Methodology:
Nitric Oxide (NO) Quantification (Griess Assay):
Mix 50 µL of cell supernatant with 50 µL of Griess Reagent A (sulfanilamide).
Incubate for 10 minutes at room temperature, protected from light.
Add 50 µL of Griess Reagent B (NED).
Measure absorbance at 540 nm. Quantify using a sodium nitrite standard curve.
Cytokine Quantification (ELISA):
Use commercially available ELISA kits for TNF-α and IL-6.
Follow the manufacturer's protocol precisely, using the collected cell supernatants.
Measure absorbance and calculate cytokine concentrations based on the provided standards.
Protocol 2.4: Western Blot Analysis for Key Signaling Proteins
Rationale: This protocol directly investigates the molecular mechanism. By measuring the levels of key proteins in the NF-κB pathway (p-p65, IκBα) and downstream inflammatory enzymes (COX-2, iNOS), we can confirm if the compound's effects are mediated through this cascade.[13]
Methodology:
Protein Extraction & Quantification: Lyse the cells collected in Protocol 2.2 and determine the protein concentration using a BCA assay.
SDS-PAGE: Separate 20-30 µg of protein per sample on a polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
Phospho-p65
Total p65
IκBα
COX-2
iNOS
β-actin (as a loading control)
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify band density using software like ImageJ and normalize to the loading control.
In Vivo Preclinical Model
Rationale: An in vivo model is essential to evaluate a compound's efficacy within a complex biological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan-induced paw edema model is a standard, highly reproducible assay for screening acute anti-inflammatory activity.[2][3][14] Carrageenan injection triggers a biphasic inflammatory response, allowing for the assessment of drugs targeting different mediators.[2]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rodents
Methodology:
Animal Acclimatization: Acclimatize male Wistar rats or Swiss albino mice for at least one week before the experiment.
Grouping: Divide animals into groups (n=6 per group):
Group I: Vehicle Control (e.g., saline or 0.5% CMC)
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)[2]
Group III-V: Test Compound (5-Hydroxy-2-methoxybenzoic acid at various doses, e.g., 25, 50, 100 mg/kg, p.o.)
Baseline Measurement: Measure the initial volume of the right hind paw of each animal using a plethysmometer (V₀).[2]
Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) one hour before inducing inflammation.[15]
Induction of Edema: Inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the subplantar surface of the right hind paw of each animal.[2][14]
Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[2][16]
Data Analysis:
Calculate the increase in paw volume (edema) for each animal: ΔV = Vₜ - V₀.
Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group:
Clear presentation of quantitative data is paramount for accurate interpretation.
Table 1: In Vitro Anti-Inflammatory Activity of 5-Hydroxy-2-methoxybenzoic Acid
Concentration (µM)
Cell Viability (%)
NO Production (% of LPS Control)
TNF-α Release (% of LPS Control)
IL-6 Release (% of LPS Control)
0 (Control)
100 ± 4.5
5.2 ± 1.1
3.1 ± 0.8
4.5 ± 1.2
0 (LPS Only)
98 ± 3.9
100 ± 8.2
100 ± 9.5
100 ± 11.3
10
99 ± 4.1
85.3 ± 7.1
88.1 ± 6.9
90.2 ± 8.5
25
97 ± 5.0
62.7 ± 5.5
68.4 ± 6.2
71.3 ± 7.0**
50
95 ± 4.8
41.2 ± 4.3
45.9 ± 5.1
49.8 ± 5.4
100
91 ± 5.2
25.8 ± 3.9
29.3 ± 4.0
33.6 ± 4.8
Data are presented as mean ± SD. Statistical significance vs. LPS Only group: *p<0.05, **p<0.01, **p<0.001 (One-way ANOVA).
Table 2: Effect of 5-Hydroxy-2-methoxybenzoic Acid on Carrageenan-Induced Paw Edema
Treatment Group
Dose (mg/kg)
Paw Volume Increase at 3h (mL)
% Inhibition at 3h
Vehicle Control
--
0.85 ± 0.09
--
Indomethacin
10
0.38 ± 0.05
55.3
Test Compound
25
0.65 ± 0.07*
23.5
Test Compound
50
0.51 ± 0.06**
40.0
Test Compound
100
0.42 ± 0.05
50.6
*Data are presented as mean ± SD. Statistical significance vs. Vehicle Control group: *p<0.05, **p<0.01, **p<0.001 (One-way ANOVA).
Interpretation: A dose-dependent reduction in NO, TNF-α, and IL-6 in vitro, coupled with a significant, dose-dependent inhibition of paw edema in vivo, would provide strong evidence for the anti-inflammatory potential of 5-Hydroxy-2-methoxybenzoic acid. Western blot results showing decreased phosphorylation of p65 and reduced expression of COX-2 would solidify the proposed NF-κB-mediated mechanism of action.
Title: In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells
Source: PubMed Central
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Title: Macrophage Cell Assay
Source: Charles River Laboratories
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Title: In Vitro Macrophage Assay Predicts the In Vivo Anti-inflammatory Potential of Exosomes from Human Mesenchymal Stromal Cells
Source: PubMed
URL: [Link]
Title: Macrophage Cell-Based Assays
Source: Charles River Laboratories
URL: [Link]
Title: Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications
Source: MDPI
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Title: The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus
Source: MDPI
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Title: Hydroxybenzoic acid isomers and the cardiovascular system
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Title: Effect of peroxybenzoic acid and hydroxybenzoic acid on allergic asthma
Source: PubMed Central
URL: [Link]
Title: Synthesis, Evaluation of Enzyme Inhibition and Redox Properties of Potential Dual COX-2 and 5-LOX Inhibitors
Source: National Institutes of Health (NIH)
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Title: Novel eicosanoids from the COX-2 reaction: 5-hydroxy-prostaglandins
Source: ASBMB Today
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Title: Plumbagin (5-hydroxy-2-methyl-1,4-naphthoquinone) suppresses NF-kappaB activation and NF-kappaB-regulated gene products through modulation of p65 and IkappaBalpha kinase activation...
Source: PubMed
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Title: NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?
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Protocol for the Purification of 5-Hydroxy-2-methoxybenzoic Acid by Recrystallization
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed, optimized protocol for the purification of 5-Hydroxy-2-methoxybenzoic acid via recry...
Author: BenchChem Technical Support Team. Date: January 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed, optimized protocol for the purification of 5-Hydroxy-2-methoxybenzoic acid via recrystallization. Recrystallization is a fundamental technique for purifying solid organic compounds, leveraging differences in solubility to separate the target molecule from impurities.[1][2][3] This guide is designed for researchers in organic synthesis and drug development, offering a step-by-step methodology grounded in the principles of solubility and crystal lattice formation. We will explore the rationale behind solvent selection, provide a comprehensive experimental workflow, and offer a troubleshooting guide to address common challenges.
Introduction to Recrystallization
Recrystallization is the gold-standard method for purifying nonvolatile solid organic compounds.[4] The core principle is based on the differential solubility of a compound in a given solvent at varying temperatures.[5][6] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution is allowed to cool, the solubility of the target compound decreases, leading to the formation of a crystalline lattice.[6] The highly ordered structure of the crystal lattice tends to exclude impurity molecules, which remain dissolved in the cooled solvent (the mother liquor).[4] The subsequent collection of these pure crystals results in a significant increase in the purity of the compound.
5-Hydroxy-2-methoxybenzoic acid is a valuable benzoic acid derivative used in various research and development applications. Ensuring its high purity is critical for reliable experimental outcomes and for meeting stringent quality standards in pharmaceutical development.
Rationale and Solvent Selection
The success of any recrystallization procedure hinges on the appropriate choice of solvent.[7] An ideal solvent should exhibit specific characteristics that facilitate the purification process effectively.
2.1. Physicochemical Properties of 5-Hydroxy-2-methoxybenzoic Acid
The structure of 5-Hydroxy-2-methoxybenzoic acid contains a polar carboxylic acid group, a phenolic hydroxyl group, and a moderately polar methoxy ether group. The presence of both hydrogen bond donors (-OH, -COOH) and acceptors (=O, -O-) suggests that polar solvents will be effective at dissolving the compound, particularly at elevated temperatures.[9]
2.2. Criteria for an Optimal Recrystallization Solvent
High Temperature Coefficient: The solvent must dissolve the compound readily when hot but poorly when cold. This differential is crucial for maximizing the recovery of the purified product.[4][10]
Inertness: The solvent must not react chemically with the compound being purified.[4][9]
Solubility of Impurities: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3][11]
Volatility: The solvent should have a relatively low boiling point to allow for easy removal from the purified crystals during the drying phase.[4][9]
Safety: The solvent should be non-toxic, non-flammable, and inexpensive.[4]
2.3. Recommended Solvent: Water
Considering the polar functional groups of 5-Hydroxy-2-methoxybenzoic acid, water is an excellent first choice for recrystallization. It is polar, non-toxic, non-flammable, and inexpensive. Structurally similar compounds, like benzoic acid, are known to be significantly more soluble in hot water than in cold water, making it an ideal candidate.[12]
Experimental Workflow and Protocol
This protocol is designed for the purification of approximately 1-2 grams of crude 5-Hydroxy-2-methoxybenzoic acid. Adjust volumes accordingly for different scales.
Visual Workflow Overview
Caption: Workflow for the purification of 5-Hydroxy-2-methoxybenzoic acid.
Step-by-Step Protocol
1. Dissolution of the Crude Solid
a. Place the crude 5-Hydroxy-2-methoxybenzoic acid (e.g., 2.0 g) into a 100 mL Erlenmeyer flask.
b. Add approximately 20-25 mL of deionized water. The compound will not be fully soluble at room temperature.
c. Heat the suspension on a hot plate with gentle swirling.[12] Bring the mixture to a boil.
d. Add small portions of near-boiling water dropwise until all the solid just dissolves.[13] It is critical to add the minimum amount of boiling solvent necessary to fully dissolve the solid to ensure the solution is saturated and to maximize the yield upon cooling.[1]
2. Hot Filtration to Remove Insoluble Impurities (Optional)
a. This step is only necessary if you observe insoluble material (e.g., dust, sand) in the hot solution.
b. Place a stemless funnel with fluted filter paper into a second, pre-heated Erlenmeyer flask. Pre-heating the apparatus prevents premature crystallization in the funnel.
c. Quickly pour the hot solution through the fluted filter paper.[7]
3. Decolorization with Activated Carbon (Optional)
a. If the hot solution is colored, it indicates the presence of colored impurities.
b. Remove the flask from the heat source and allow it to cool slightly to prevent violent boiling when adding the carbon.
c. Add a very small amount (spatula tip) of activated carbon to the solution.[4][6]
d. Re-heat the solution to boiling for a few minutes, then perform a hot filtration as described in Step 2 to remove the carbon.
4. Crystallization
a. Remove the flask containing the clear, hot solution from the heat source.
b. Cover the mouth of the flask with a watch glass or inverted beaker to prevent solvent evaporation and contamination.
c. Allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals as it provides time for the crystal lattice to form correctly, excluding impurities.[14][15]
d. Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for 15-20 minutes to maximize the precipitation of the product from the solution.[12][15]
5. Collection and Washing of Crystals
a. Set up a vacuum filtration apparatus with a Büchner funnel and a clean filter flask.[5]
b. Wet the filter paper in the funnel with a small amount of ice-cold deionized water to ensure it seals against the funnel.
c. Swirl the crystal-solvent mixture (slurry) and pour it into the center of the Büchner funnel with the vacuum applied.
d. Wash the crystals with a small portion (a few mL) of ice-cold deionized water to rinse away any remaining mother liquor containing dissolved impurities.[1][12] Using ice-cold solvent minimizes the loss of the purified product due to re-dissolving.
6. Drying the Purified Crystals
a. Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to pull air through and partially dry them.
b. Transfer the purified crystals to a pre-weighed watch glass and spread them out to facilitate drying.
c. The crystals can be air-dried or placed in a drying oven at a low temperature (e.g., 50-60 °C), ensuring the temperature is well below the compound's melting point of 155 °C.
7. Purity Assessment
a. The purity of the final product can be verified by determining its melting point. A pure compound will have a sharp melting point range that is close to the literature value.[5]
Troubleshooting Guide
Problem
Probable Cause(s)
Recommended Solution(s)
No crystals form upon cooling.
- Too much solvent was added, preventing the solution from becoming saturated upon cooling.- The rate of cooling was too rapid.
- Boil off some of the solvent to increase the concentration and allow it to cool again.- Scratch the inside of the flask with a glass rod at the liquid's surface to create a nucleation site.- Add a "seed crystal" from a previous pure batch to induce crystallization.[12]
"Oiling out" occurs (product separates as a liquid).
- The boiling point of the solvent is higher than the melting point of the solute.- The solution is highly supersaturated, causing the solute to come out of solution above its melting point.
- Re-heat the solution to dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly again.- Ensure very slow cooling to prevent high levels of supersaturation.[9]
Low recovery/yield.
- Too much solvent was used, leaving a significant amount of product dissolved in the cold mother liquor.- Premature crystallization occurred during hot filtration.- The crystals were washed with solvent that was not ice-cold.
- Use the absolute minimum amount of boiling solvent required for dissolution.- Ensure the filtration apparatus is pre-heated before hot filtration.- Always wash the collected crystals with ice-cold solvent.
Final product is still colored.
- The decolorization step with activated carbon was omitted or insufficient carbon was used.
- Re-dissolve the crystals in fresh hot solvent and repeat the procedure, including the activated carbon step (Step 3).[4]
References
University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
University of Calgary. (n.d.). Recrystallization1. Retrieved from [Link]
EBSCO. (n.d.). Recrystallization (chemistry) | Research Starters. Retrieved from [Link]
PraxiLabs. (2022, November 7). Recrystallization Definition, Principle & Purpose. Retrieved from [Link]
Chemistry Stack Exchange. (2012, April 25). Are there any general rules for choosing solvents for recrystallization? Retrieved from [Link]
Application Note: GC-MS Analysis of 5-Hydroxy-2-methoxybenzoic Acid Following Silylation Derivatization
Introduction: The Rationale for Derivatization 5-Hydroxy-2-methoxybenzoic acid is a phenolic acid characterized by two active hydrogen sites: a carboxyl group (-COOH) and a phenolic hydroxyl group (-OH). These functional...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Rationale for Derivatization
5-Hydroxy-2-methoxybenzoic acid is a phenolic acid characterized by two active hydrogen sites: a carboxyl group (-COOH) and a phenolic hydroxyl group (-OH). These functional groups impart polarity and enable hydrogen bonding, rendering the molecule non-volatile and thermally labile. Direct injection of this analyte into a Gas Chromatography-Mass Spectrometry (GC-MS) system results in poor chromatographic performance, including broad, tailing peaks and potential degradation within the hot injector port.[1]
To overcome these analytical challenges, chemical derivatization is an essential prerequisite.[2] The primary goal is to mask the active hydrogens, thereby reducing the molecule's polarity and increasing its volatility and thermal stability.[3][4] Silylation is the most prevalent and effective derivatization technique for compounds containing hydroxyl and carboxyl groups.[3][4] This process involves replacing the active hydrogens with a non-polar trimethylsilyl (TMS) group [-Si(CH₃)₃].[5][6]
This application note provides a comprehensive, field-proven protocol for the robust derivatization of 5-Hydroxy-2-methoxybenzoic acid using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS), followed by analysis using GC-MS.
Principle of Silylation with BSTFA + TMCS
Silylation with BSTFA is a highly efficient method for preparing volatile TMS derivatives.[3] BSTFA is a powerful silylating agent that reacts readily with a wide range of polar functional groups.[3][5] The reaction mechanism involves the displacement of the acidic protons from the hydroxyl and carboxyl groups by the TMS moiety.
The inclusion of a catalyst, typically 1-10% TMCS, significantly enhances the reactivity of BSTFA.[6][7] While the exact mechanism is complex, TMCS is understood to facilitate the reaction, particularly for sterically hindered or less acidic groups, ensuring a rapid and complete derivatization.[8] A key advantage of using BSTFA is that its by-products, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are highly volatile and generally do not interfere with the chromatographic analysis.[3]
For 5-Hydroxy-2-methoxybenzoic acid, both the phenolic and carboxylic acid groups will be derivatized to form the di-trimethylsilyl derivative, as depicted below.
Figure 1: Derivatization of 5-Hydroxy-2-methoxybenzoic acid with BSTFA.
Experimental Protocol
This protocol is designed to be a self-validating system. Adherence to the described steps, particularly the emphasis on anhydrous conditions, is critical for achieving reproducible and accurate results.
Materials and Reagents
Item
Supplier/Grade
Notes
5-Hydroxy-2-methoxybenzoic acid
Sigma-Aldrich or equivalent (≥98% purity)
Analytical standard
BSTFA + 1% TMCS
Sigma-Aldrich, Restek, or equivalent
Silylating reagent. Store under nitrogen in a desiccator.[8]
Anhydrous Pyridine
HPLC or GC grade
Reaction solvent. Other aprotic solvents like acetonitrile or dichloromethane can be used.[6]
GC Vials (2 mL) with PTFE-lined caps
Agilent, Waters, or equivalent
Ensure caps provide an inert, leak-proof seal.
Microsyringes (10 µL, 100 µL, 500 µL)
Hamilton or equivalent
For accurate liquid handling.
Heating Block or GC Oven
Capable of maintaining ±1°C
For controlled reaction heating.
Vortex Mixer
-
For thorough mixing of sample and reagents.
Nitrogen Gas Supply
High purity (99.999%)
For evaporating solvents and maintaining an inert atmosphere.
Step-by-Step Derivatization Procedure
Critical Prerequisite: All glassware, vials, and syringe needles must be scrupulously dry to prevent hydrolysis of the silylating reagent and the TMS derivatives.[8] Moisture is the primary cause of incomplete or failed derivatization.
Sample Preparation:
Accurately weigh approximately 1 mg of 5-Hydroxy-2-methoxybenzoic acid standard into a 2 mL GC vial.
If the sample is in a solution (e.g., methanol or water), evaporate it to complete dryness under a gentle stream of high-purity nitrogen gas.[3][6] Heating gently (e.g., 40-50°C) can expedite this process. The absence of residual solvent is paramount.
Reagent Addition:
Using a dry syringe, add 100 µL of anhydrous pyridine to the dried sample in the vial. Vortex for 15-30 seconds to dissolve the analyte.
Add 200 µL of BSTFA + 1% TMCS to the vial.[4][9] This provides a significant molar excess of the reagent, ensuring the reaction proceeds to completion.[3][8]
Reaction Incubation:
Immediately cap the vial tightly. The PTFE-lined septum will prevent moisture ingress and loss of volatile reagents.
Vortex the mixture for 30 seconds to ensure homogeneity.
Place the vial in a heating block or oven set to 75°C for 45 minutes .[4][6] Heating ensures the derivatization of both the phenolic and carboxylic acid functional groups is complete.
Analysis:
After incubation, remove the vial and allow it to cool to room temperature. Caution: Do not open the vial while it is hot, as this can create a pressure differential and introduce atmospheric moisture.
The sample is now ready for direct injection into the GC-MS system. Dilution with an aprotic solvent may be necessary depending on the concentration and instrument sensitivity.
Application Notes & Protocols: 5-Hydroxy-2-methoxybenzoic Acid in Medicinal Chemistry
Introduction: The Versatility of a Bifunctional Scaffold 5-Hydroxy-2-methoxybenzoic acid is a substituted benzoic acid derivative that serves as a valuable and versatile building block in medicinal chemistry and pharmace...
Author: BenchChem Technical Support Team. Date: January 2026
Introduction: The Versatility of a Bifunctional Scaffold
5-Hydroxy-2-methoxybenzoic acid is a substituted benzoic acid derivative that serves as a valuable and versatile building block in medicinal chemistry and pharmaceutical research.[1] Its structure is characterized by a carboxylic acid, a phenolic hydroxyl group, and a methoxy ether on the aromatic ring. This unique combination of functional groups makes it an ideal starting material for synthesizing diverse molecular libraries. The hydroxyl and carboxylic acid moieties provide reactive sites for derivatization, while the methoxy group influences the electronic properties and lipophilicity of the molecule, which are critical for modulating biological activity and pharmacokinetic profiles.[1] While extensive research exists for the broader class of phenolic acids, these notes will focus on the specific potential of the 5-hydroxy-2-methoxy scaffold and provide actionable protocols for its investigation.
Core Applications in Medicinal Chemistry
The therapeutic potential of 5-Hydroxy-2-methoxybenzoic acid can be inferred from the well-documented biological activities of structurally similar phenolic acids, which are known to possess anticancer, anti-inflammatory, antioxidant, and antiviral properties.[2][3][4] The strategic placement of the hydroxyl and methoxy groups provides a unique starting point for developing novel therapeutic agents.
Anticancer Drug Discovery
The benzoic acid framework is a common feature in many anticancer agents. While specific cytotoxicity data for 5-Hydroxy-2-methoxybenzoic acid is not extensively documented, related hydroxy and methoxy-substituted benzoic acids have shown significant promise.
Mechanism of Action: Many phenolic acids exert their anticancer effects by modulating critical cell signaling pathways that control proliferation, survival, and apoptosis.[5] For instance, derivatives of 4-methoxybenzoic acid have been shown to inhibit prostate cancer cell proliferation by targeting the Akt/NFκB pathway.[5] The presence of methoxy groups on flavonoid scaffolds, which can be synthesized from benzoic acid precursors, often enhances cytotoxic activity.[6] The interplay between hydroxyl and methoxy groups is crucial; hydroxyl groups can help overcome the excessive lipophilicity of polymethoxylated compounds, improving bioavailability while maintaining cytotoxic effects.[6]
Therapeutic Strategy: 5-Hydroxy-2-methoxybenzoic acid can be used as a scaffold to synthesize derivatives that target key cancer-related pathways. The hydroxyl and carboxyl groups are ideal handles for introducing diverse substituents to tune the molecule's activity, selectivity, and pharmacokinetic properties.[1]
Caption: Potential anticancer mechanism of benzoic acid derivatives via PI3K/Akt pathway inhibition.
Anti-inflammatory Agent Development
Chronic inflammation is a key factor in numerous diseases. Phenolic acids are widely recognized for their anti-inflammatory capabilities.[2][7]
Mechanism of Action: The anti-inflammatory effects of similar compounds are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of pro-inflammatory prostaglandins. Furthermore, modifying the core structure can lead to enhanced activity. For example, derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized to increase selectivity for COX-2, aiming for better efficacy and reduced side effects.[8][9]
Therapeutic Strategy: The 5-Hydroxy-2-methoxybenzoic acid scaffold can be derivatized to create novel non-steroidal anti-inflammatory drugs (NSAIDs). The synthesis of amides and esters at the carboxylic acid position, or alkylation of the phenolic hydroxyl, can generate libraries of compounds for screening against inflammatory targets like COX-1 and COX-2.
Quantitative Data on Related Benzoic Acid Derivatives
To provide context for the potential efficacy of 5-Hydroxy-2-methoxybenzoic acid derivatives, the following table summarizes the biological activities of structurally related compounds.
The following protocols provide detailed methodologies for the synthesis of a derivative of 5-Hydroxy-2-methoxybenzoic acid and its subsequent evaluation for anticancer activity.
Protocol 1: Synthesis of N-benzyl-5-hydroxy-2-methoxybenzamide
This protocol describes a standard amidation reaction, a cornerstone of medicinal chemistry for generating compound libraries to explore structure-activity relationships (SAR). The use of EDC and DMAP allows for mild reaction conditions, preserving the integrity of other functional groups.
Caption: Workflow for the synthesis and purification of an amide derivative.
Reaction Setup: In a clean, dry round-bottom flask, dissolve 5-Hydroxy-2-methoxybenzoic acid (1.0 eq) in anhydrous DCM.
Amine Addition: Add benzylamine (1.1 eq) to the solution and stir for 5 minutes at room temperature.
Coupling Agent Addition: Add EDC (1.5 eq) and a catalytic amount of DMAP (0.1 eq) to the mixture. The use of coupling agents like EDC facilitates amide bond formation under mild conditions.[1]
Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Work-up:
Once the reaction is complete, dilute the mixture with DCM.
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine. This removes unreacted starting materials and coupling byproducts.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzyl-5-hydroxy-2-methoxybenzamide.
Protocol 2: In Vitro Cell Viability Assessment (MTT Assay)
This protocol is a standard colorimetric assay to assess the cytotoxic effect of the synthesized compound on cancer cells, providing a quantitative measure of cell viability.[5]
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
Dimethyl sulfoxide (DMSO)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
96-well plates
CO₂ incubator (37°C, 5% CO₂)
Microplate reader
B. Step-by-Step Procedure:
Cell Seeding: Seed HCT-116 cells into a 96-well plate at a density of approximately 5 x 10³ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[5]
Compound Treatment:
Prepare a stock solution of the synthesized compound in DMSO.
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include a vehicle control (medium with DMSO) and a no-treatment control.
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ humidified atmosphere.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
References
Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids. National Center for Biotechnology Information (PMC). Available from: [Link]
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
A Novel Synthesis of Flavones from 2-Methoxybenzoic Acids. ResearchGate. Available from: [Link]
List of plants having phytochemicals: 5-HYDROXY-2-METHOXYBENZOIC-ACID. CSIR-NEIST. Available from: [Link]
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. MDPI. Available from: [Link]
Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. National Center for Biotechnology Information (PMC). Available from: [Link]
Pharmacokinetics in Wistar Rats of 5-[(4-Carboxybutanoyl)Amino]-2-Hydroxybenzoic Acid: A Novel Synthetic Derivative of 5-Aminosalicylic Acid (5-ASA) with Possible Anti-Inflammatory Activity. PLOS One. Available from: [Link]
Discovery of Highly Functionalized 5-hydroxy-2H-pyrrol-2-ones That Exhibit Antiestrogenic Effects in Breast and Endometrial Cancer Cells and Potentiate the Antitumoral Effect of Tamoxifen. MDPI. Available from: [Link]
Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. Available from: [Link]
Do Aspirin and Flavonoids Prevent Cancer through a Common Mechanism Involving Hydroxybenzoic Acids?—The Metabolite Hypothesis. MDPI. Available from: [Link]
A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Available from: [Link]
Analgesic Activity of 5-Acetamido-2-Hydroxy Benzoic Acid Derivatives and an In-Vivo and In-Silico Analysis of Their Target Interactions. PubMed. Available from: [Link]
3-Geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic Acid as an Anti-inflammatory Compound from Myrsine seguini. J-STAGE. Available from: [Link]
Application Note & Protocol: Industrial Scale-Up Synthesis of 5-Hydroxy-2-methoxybenzoic Acid
Abstract This document provides a comprehensive guide for the industrial scale-up synthesis of 5-Hydroxy-2-methoxybenzoic acid, a key intermediate in the pharmaceutical and chemical industries. The protocol details a rob...
Author: BenchChem Technical Support Team. Date: January 2026
Abstract
This document provides a comprehensive guide for the industrial scale-up synthesis of 5-Hydroxy-2-methoxybenzoic acid, a key intermediate in the pharmaceutical and chemical industries. The protocol details a robust and scalable synthesis route utilizing the Kolbe-Schmitt reaction, starting from the readily available precursor, 4-methoxyphenol (guaiacol). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, process optimization strategies, safety considerations, and quality control parameters necessary for successful industrial production.
Introduction and Strategic Importance
5-Hydroxy-2-methoxybenzoic acid is a valuable benzoic acid derivative. Its structural motifs are present in a variety of pharmacologically active molecules and specialty chemicals. The efficient and cost-effective production of this intermediate is therefore critical for the supply chain of numerous high-value end products.
The primary challenge in scaling up its synthesis lies in achieving high regioselectivity, yield, and purity while maintaining operational safety and economic viability. This application note outlines a well-established pathway via the Kolbe-Schmitt reaction, which is a proven method for the industrial carboxylation of phenols.[1][2]
Retrosynthetic Analysis and Route Selection
For the industrial synthesis of 5-Hydroxy-2-methoxybenzoic acid, several routes are conceivable. However, a retrosynthetic analysis points towards the Kolbe-Schmitt reaction as the most direct and atom-economical approach suitable for large-scale manufacturing.
Caption: Retrosynthetic analysis via the Kolbe-Schmitt pathway.
Rationale for Route Selection:
Starting Material Availability: 4-Methoxyphenol (guaiacol) is a bulk chemical, often derived from renewable resources like lignin, making it a cost-effective and sustainable starting point.[3]
Reaction Scalability: The Kolbe-Schmitt reaction is a classic industrial process used for manufacturing salicylic acid, and its principles are directly applicable here.[1][4] It involves handling gases under pressure, which is a standard operation in industrial chemical plants.
Regioselectivity: The use of a sodium salt (sodium phenoxide) in the Kolbe-Schmitt reaction favors ortho-carboxylation, which is the desired outcome for this synthesis.[4][5]
Detailed Process Chemistry and Mechanism
The synthesis proceeds in three main stages:
Phenoxide Formation: 4-Methoxyphenol is deprotonated with a strong base, typically sodium hydroxide, to form the more nucleophilic sodium 4-methoxyphenoxide.
Electrophilic Aromatic Substitution (Carboxylation): The phenoxide undergoes a nucleophilic attack on carbon dioxide, a weak electrophile. This reaction is typically performed under elevated temperature and pressure to drive the carboxylation.[1][4]
Acidification: The resulting sodium salt of the product is acidified in an aqueous workup to yield the final 5-Hydroxy-2-methoxybenzoic acid.
The mechanism involves the formation of a complex between the phenoxide and carbon dioxide, facilitating the electrophilic attack at the electron-rich ortho position to the hydroxyl group.[6]
Industrial Scale-Up Protocol (10 kg Scale)
This protocol is designed for a standard industrial glass-lined or stainless steel reactor equipped with heating/cooling jackets, a pressure-rated system, a mechanical stirrer, and ports for reagent addition and gas inlet/outlet.
4.1. Reagents and Materials
Reagent/Material
CAS Number
Quantity
Molar Eq.
Notes
4-Methoxyphenol (Guaiacol)
90-05-1
8.00 kg
1.00
Purity ≥99%
Sodium Hydroxide (pellets)
1310-73-2
2.64 kg
1.02
Purity ≥97%
Toluene
108-88-3
40 L
-
Anhydrous grade
Carbon Dioxide (gas)
124-38-9
As required
-
High purity, in cylinder
Hydrochloric Acid (32% w/w)
7647-01-0
~10 L
-
For acidification
Deionized Water
7732-18-5
~100 L
-
For workup
Activated Carbon
7440-44-0
0.5 kg
-
Decolorizing agent
Celite® (or other filter aid)
61790-53-2
0.5 kg
-
For filtration
4.2. Step-by-Step Synthesis Protocol
Step 1: Reactor Preparation and Phenoxide Formation
Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.
Charge the reactor with 40 L of toluene.
Under moderate agitation, add 8.00 kg (64.44 mol) of 4-methoxyphenol.
Carefully and portion-wise, add 2.64 kg (65.73 mol) of sodium hydroxide pellets. CAUTION: This is an exothermic reaction. Control the addition rate to maintain the internal temperature below 50°C.
After the addition is complete, heat the mixture to reflux (approx. 110°C) and equip the reactor with a Dean-Stark trap to azeotropically remove water.
Continue refluxing until no more water is collected (approx. 4-6 hours). This step is critical as the presence of water significantly reduces the yield.[5]
Cool the resulting slurry of sodium 4-methoxyphenoxide to 100°C.
Step 2: Carboxylation (Kolbe-Schmitt Reaction)
Seal the reactor.
Begin pressurizing the reactor with carbon dioxide gas. Increase the pressure to 5-6 bar (approx. 75-90 psi).
Increase the internal temperature to 140-150°C.
Maintain the reaction at this temperature and pressure for 8-12 hours with vigorous stirring. Monitor the CO2 uptake; the reaction is complete when gas consumption ceases.
After the reaction period, cool the reactor to 80°C and slowly vent the excess CO2 pressure.
Step 3: Work-up and Isolation
Add 50 L of deionized water to the reactor and stir until the solid reaction mass is fully dissolved.
Transfer the biphasic mixture to a separation vessel. Allow the layers to separate and remove the upper toluene layer (this can be recycled after analysis).
Transfer the aqueous layer back to the clean reactor.
Add 0.5 kg of activated carbon to the aqueous solution, stir for 1 hour at 60-70°C to decolorize the solution.
Cool to 40°C and filter the solution through a pad of Celite® to remove the activated carbon and any other particulate matter.
Cool the clear filtrate to 10-15°C in the reactor.
Slowly add 32% hydrochloric acid to the stirred solution to adjust the pH to 2-3. CAUTION: This is an exothermic neutralization reaction. Control the addition rate to keep the temperature below 25°C.
The product will precipitate as a white to off-white solid. Continue stirring for another hour at 10-15°C to ensure complete precipitation.
Step 4: Purification and Drying
Isolate the precipitated solid using a centrifuge or filter press.
Wash the filter cake with 2 x 10 L of cold deionized water to remove residual salts and acid.
Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
The expected yield is 8.5 - 9.5 kg (78-87% of theoretical).
Process Flow Diagram
Caption: Industrial process flow for 5-Hydroxy-2-methoxybenzoic acid synthesis.
Quality Control and Specifications
The final product must be analyzed to ensure it meets the required quality standards for industrial use.
Parameter
Specification
Method
Appearance
White to off-white crystalline powder
Visual
Identity
Conforms to the structure
¹H NMR, FT-IR
Assay (by HPLC)
≥ 99.0%
HPLC
Melting Point
151 - 155 °C
Melting Point Apparatus
Water Content
≤ 0.5%
Karl Fischer Titration
Residue on Ignition
≤ 0.1%
USP <281>
Heavy Metals
≤ 10 ppm
ICP-MS
Safety, Health, and Environment (SHE)
7.1. Hazard Identification and Personal Protective Equipment (PPE)
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[7]
Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[8]
Pressure Operation: The carboxylation step is performed under pressure. Ensure the reactor is properly rated and equipped with safety relief valves.
Mandatory PPE: Chemical-resistant gloves, safety goggles with face shield, flame-retardant lab coat, and appropriate respiratory protection when handling powders or vapors.[7][9] Work should be conducted in a well-ventilated area.
7.2. Emergency Procedures
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
Spill: Contain spills with absorbent material. Use non-sparking tools for flammable solvents.[7] Dispose of waste in accordance with local regulations.
7.3. Waste Management
Solvent Waste: The recovered toluene should be analyzed for purity. If suitable, it can be recycled. Otherwise, it must be disposed of as hazardous chemical waste.
Aqueous Waste: The acidic aqueous filtrate from product isolation must be neutralized before disposal. Check local regulations for limits on salt content in wastewater.
References
BOC Sciences. (2025). Safety Data Sheets for 5-Hydroxy-2-methoxybenzoic acid.
MilliporeSigma. (2025). Safety Data Sheet for 2-Hydroxy-5-methoxybenzoic acid.
Wikipedia. (n.d.). Kolbe–Schmitt reaction.
Fisher Scientific. (2025). Safety Data Sheet for 2-Methoxybenzoic acid.
OPPI Briefs. (n.d.). The Synthesis of Methyl 2-Hydroxy-5-Methoxy-3-Methylbenzoate.
Lindsey, A. S., & Jeskey, H. (1957). The Kolbe-Schmitt Reaction. Chemical Reviews, 57(4), 583–620. (Note: A direct URL is not available from the search, but this is a key review article on the topic).
Technical Support Center: Synthesis of 5-Hydroxy-2-methoxybenzoic Acid
Welcome to the technical support center for the synthesis of 5-Hydroxy-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistanc...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the synthesis of 5-Hydroxy-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help improve the yield and purity of your synthesis.
Introduction to the Synthesis
The primary and most industrially relevant method for synthesizing 5-Hydroxy-2-methoxybenzoic acid is through the Kolbe-Schmitt reaction of guaiacol (2-methoxyphenol). This carboxylation reaction involves the electrophilic aromatic substitution of the phenoxide ion with carbon dioxide, typically under elevated temperature and pressure.[1][2] The phenoxide, being more electron-rich than the corresponding phenol, is significantly more reactive towards the weak electrophile, CO₂.[3][4]
The reaction proceeds by first forming the sodium or potassium salt of guaiacol, which is then carboxylated. The position of carboxylation (ortho or para to the hydroxyl group) is a critical factor influencing the final product distribution. For the synthesis of 5-Hydroxy-2-methoxybenzoic acid, carboxylation is desired at the para-position relative to the hydroxyl group of guaiacol.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during the synthesis of 5-Hydroxy-2-methoxybenzoic acid.
Question 1: Why is my yield of 5-Hydroxy-2-methoxybenzoic acid consistently low?
Answer: Low yields in the Kolbe-Schmitt synthesis of 5-Hydroxy-2-methoxybenzoic acid can stem from several factors related to reaction conditions and reagent quality.
Presence of Water: The Kolbe-Schmitt reaction is highly sensitive to moisture. Water can protonate the highly reactive phenoxide intermediate, reverting it to the less reactive phenol and reducing the overall yield.[5]
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and ensure your starting guaiacol is dry. Reactants and reagents should be handled under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.[5]
Incomplete Phenoxide Formation: The carboxylation occurs on the phenoxide ion, not the phenol itself.[3] Incomplete deprotonation of guaiacol will lead to a lower concentration of the reactive species.
Solution: Use a stoichiometric amount or a slight excess of a strong base (e.g., sodium hydroxide or potassium hydroxide) to ensure complete conversion of guaiacol to its corresponding phenoxide salt.
Suboptimal Temperature and Pressure: The carboxylation of phenoxides is a thermodynamically controlled process. The reaction temperature and CO₂ pressure are critical parameters that influence both the rate of reaction and the regioselectivity.
Solution: The optimal temperature for the Kolbe-Schmitt reaction is typically between 125-150°C.[1] The pressure of carbon dioxide should be maintained at a high level (e.g., 100 atm) to favor the carboxylation reaction.[1][6] Insufficient pressure will lead to low conversion.
Reaction Time: The reaction may not have proceeded to completion.
Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time.
Question 2: I am observing the formation of a significant amount of an isomeric byproduct. How can I improve the regioselectivity for the desired 5-hydroxy isomer?
Answer: The formation of isomeric hydroxybenzoic acids is a common challenge in the Kolbe-Schmitt reaction. The primary isomers formed from guaiacol are 2-hydroxy-3-methoxybenzoic acid (ortho-carboxylation) and the desired 5-hydroxy-2-methoxybenzoic acid (para-carboxylation).
Choice of Alkali Metal Hydroxide: The nature of the alkali metal counter-ion plays a crucial role in directing the carboxylation.
Sodium Hydroxide (NaOH): The use of sodium phenoxide tends to favor the formation of the ortho-isomer (salicylic acid derivatives).[5] This is attributed to the formation of a chelate complex between the sodium ion, the phenoxide oxygen, and the incoming carbon dioxide molecule, directing the electrophile to the ortho position.
Potassium Hydroxide (KOH): The larger potassium ion is less effective at forming this chelate complex. Consequently, the reaction proceeds under thermodynamic control, favoring the formation of the more stable para-isomer.[1][4] Therefore, using potassium hydroxide is recommended to maximize the yield of 5-Hydroxy-2-methoxybenzoic acid.
Reaction Temperature: Higher reaction temperatures generally favor the formation of the thermodynamically more stable para-isomer.[2]
Solution: If you are observing a high proportion of the ortho-isomer, consider increasing the reaction temperature within a reasonable range (e.g., up to 240°C), while carefully monitoring for potential decomposition.[7]
Question 3: My final product is difficult to purify and appears to be contaminated with unreacted starting material and other impurities. What are the best purification strategies?
Answer: Effective purification is crucial for obtaining high-purity 5-Hydroxy-2-methoxybenzoic acid.
Work-up Procedure: A proper work-up is the first step to a clean product.
Solution: After the reaction is complete, the reaction mixture should be cooled and dissolved in water. Acidification with a strong mineral acid (e.g., hydrochloric acid or sulfuric acid) will precipitate the crude product.[1] Ensure the pH is sufficiently acidic to protonate the carboxylate and phenoxide groups fully.
Removal of Unreacted Guaiacol: Guaiacol is more volatile and less acidic than the product.
Solution: Unreacted guaiacol can often be removed by steam distillation or by washing the crude product with a solvent in which guaiacol is soluble but the product is not.
Recrystallization: This is a powerful technique for purifying crystalline solids.
Solution: Recrystallize the crude 5-Hydroxy-2-methoxybenzoic acid from a suitable solvent or solvent mixture. Water or aqueous ethanol are often good choices. The solubility of the product will be significantly lower in cold solvent, allowing for crystallization upon cooling. The use of decolorizing charcoal during recrystallization can help remove colored impurities.[7]
Chromatography: For very high purity requirements, column chromatography may be necessary.
Solution: Use silica gel as the stationary phase and a suitable eluent system (e.g., a mixture of ethyl acetate and hexane) to separate the desired product from any remaining impurities.
Frequently Asked Questions (FAQs)
Q1: What is the starting material for the synthesis of 5-Hydroxy-2-methoxybenzoic acid?
A1: The most common and industrially viable starting material is guaiacol (2-methoxyphenol).[8][9]
Q2: What is the role of carbon dioxide in this synthesis?
A2: Carbon dioxide acts as the carboxylating agent. It is a weak electrophile that attacks the electron-rich aromatic ring of the guaiacol phenoxide to form a carboxylic acid group.[2][4]
Q3: Why is high pressure required for the Kolbe-Schmitt reaction?
A3: High pressure increases the concentration of carbon dioxide in the reaction mixture, which, according to Le Chatelier's principle, drives the equilibrium towards the formation of the carboxylated product, thus increasing the yield.[1][10]
Q4: Can I use other bases besides NaOH or KOH?
A4: While other strong bases could theoretically be used to form the phenoxide, sodium and potassium hydroxides are the most common and well-documented for the Kolbe-Schmitt reaction. The choice of the cation is critical for regioselectivity, with potassium favoring the desired para-product.[1][4]
Q5: Are there any alternative, milder methods for this synthesis?
A5: While the Kolbe-Schmitt reaction is the classical method, research is ongoing into alternative carboxylation techniques. Some enzymatic methods have been explored for the carboxylation of phenols under milder conditions, although these are not yet widely used on an industrial scale.[10][11] Additionally, some methods have been developed that operate at atmospheric pressure with the use of specific additives.[12]
Technical Support Center: Overcoming Solubility Challenges of 5-Hydroxy-2-methoxybenzoic Acid in Aqueous Solutions
Welcome to the technical support center for 5-Hydroxy-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for o...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 5-Hydroxy-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the solubility challenges associated with this compound in aqueous media. Here, we will delve into the physicochemical properties of 5-Hydroxy-2-methoxybenzoic acid and explore scientifically-grounded strategies to enhance its dissolution for your experimental needs.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding the solubility of 5-Hydroxy-2-methoxybenzoic acid:
Q1: Why is 5-Hydroxy-2-methoxybenzoic acid poorly soluble in water?
A1: The limited aqueous solubility of 5-Hydroxy-2-methoxybenzoic acid is attributed to its chemical structure. The molecule contains a nonpolar benzene ring and a methoxy group (-OCH₃), which are hydrophobic. While the hydroxyl (-OH) and carboxylic acid (-COOH) groups are polar and capable of hydrogen bonding with water, the overall hydrophobicity of the molecule dominates, leading to poor solubility in neutral aqueous solutions.
Q2: What is the expected aqueous solubility of 5-Hydroxy-2-methoxybenzoic acid?
Q3: How does pH affect the solubility of 5-Hydroxy-2-methoxybenzoic acid?
A3: The solubility of 5-Hydroxy-2-methoxybenzoic acid is highly dependent on pH due to the presence of a carboxylic acid group and a phenolic hydroxyl group. At a pH below its pKa, the carboxylic acid will be protonated and less soluble. As the pH increases above the pKa of the carboxylic acid, it will deprotonate to form a carboxylate salt, which is significantly more water-soluble.
Q4: What are the pKa values of 5-Hydroxy-2-methoxybenzoic acid?
Q5: Are there common solvents other than water that can be used?
A5: Yes, 5-Hydroxy-2-methoxybenzoic acid is expected to have better solubility in polar organic solvents. For example, vanillic acid is very soluble in ethanol and ether.[7] A structural isomer, 5-Methoxysalicylic acid, is soluble in DMSO (34 mg/mL) and slightly soluble in methanol.[8][9]
Troubleshooting Guides
This section provides detailed, step-by-step protocols to address common solubility issues encountered during experiments with 5-Hydroxy-2-methoxybenzoic acid.
Guide 1: Enhancing Solubility through pH Adjustment
The ionization of the carboxylic acid group is the most straightforward way to increase the aqueous solubility of 5-Hydroxy-2-methoxybenzoic acid.
Causality: By increasing the pH of the solution above the pKa of the carboxylic acid, the acidic proton is removed, forming a negatively charged carboxylate ion. This ionized form is more polar and readily interacts with water molecules, leading to a significant increase in solubility.[10]
Experimental Protocol:
Preparation of a Stock Solution:
Weigh the desired amount of 5-Hydroxy-2-methoxybenzoic acid.
Add a small amount of a suitable base, such as 1 M NaOH, dropwise while stirring.
Continue adding the base until the solid is completely dissolved.
Bring the solution to the final desired volume with deionized water.
pH Adjustment of the Final Solution:
After the compound is dissolved, the pH of the stock solution will be alkaline.
To adjust the pH to your desired experimental value, use a suitable buffer system or add a dilute acid (e.g., 1 M HCl) dropwise while monitoring the pH with a calibrated pH meter.
Caution: Be aware that lowering the pH too much may cause the compound to precipitate out of solution. It is recommended to perform a small-scale trial to determine the optimal pH for your desired concentration.
This table provides pKa values for structurally similar compounds to guide pH adjustment strategies.
Visualization of pH-Dependent Ionization:
Caption: Ionization equilibrium of 5-Hydroxy-2-methoxybenzoic acid.
Guide 2: Utilizing Co-solvents to Improve Solubility
Co-solvents are water-miscible organic solvents that can be used to increase the solubility of hydrophobic compounds.
Causality: Co-solvents work by reducing the polarity of the aqueous medium, making it a more favorable environment for the nonpolar regions of the solute molecule. This reduces the energy required to create a cavity for the solute in the solvent, thereby increasing solubility. Common co-solvents include ethanol, propylene glycol, and polyethylene glycol (PEG).
Experimental Protocol:
Co-solvent Selection: Choose a biocompatible co-solvent that is appropriate for your experimental system (e.g., ethanol, propylene glycol, PEG 300, PEG 400).
Stock Solution Preparation:
Dissolve the 5-Hydroxy-2-methoxybenzoic acid in the chosen co-solvent to create a concentrated stock solution. Gentle heating or sonication may be used to aid dissolution.
For example, a stock solution can be prepared in 100% ethanol.
Dilution into Aqueous Medium:
Add the co-solvent stock solution dropwise to your aqueous buffer or media while stirring vigorously.
Important: The final concentration of the co-solvent should be kept as low as possible to avoid potential toxicity or off-target effects in biological assays. It is crucial to determine the maximum tolerable co-solvent concentration for your specific experiment.
Always include a vehicle control (aqueous medium with the same final concentration of the co-solvent) in your experiments.
This table shows the significant increase in solubility of the related compound vanillic acid in organic solvents compared to water.
Visualization of Co-solvent Action:
Caption: Mechanism of co-solvency for solubility enhancement.
Guide 3: Cyclodextrin-Mediated Solubilization
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble molecules, forming inclusion complexes that are more water-soluble.
Causality: The hydrophobic portion of 5-Hydroxy-2-methoxybenzoic acid can be encapsulated within the nonpolar cavity of the cyclodextrin molecule, while the hydrophilic exterior of the cyclodextrin interacts with water. This effectively masks the hydrophobic nature of the guest molecule, leading to a significant increase in its apparent water solubility. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and safety.
Experimental Protocol:
Preparation of the Inclusion Complex:
Prepare an aqueous solution of hydroxypropyl-β-cyclodextrin (HP-β-CD). The concentration will depend on the desired final concentration of your compound and the complexation efficiency.
Add the 5-Hydroxy-2-methoxybenzoic acid to the HP-β-CD solution.
Stir the mixture at room temperature for several hours or overnight to allow for complex formation. Gentle heating can sometimes accelerate this process.
The resulting solution containing the inclusion complex can then be used in your experiments.
Characterization (Optional but Recommended):
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC) can be used to confirm the formation of the inclusion complex.
Visualization of Cyclodextrin Encapsulation:
Caption: Formation of a water-soluble inclusion complex.
References
Vanillic acid - Solubility of Things. Available at: [Link]
Determination and modeling of aqueous solubility of 4-position substituted benzoic acid compounds in a high-temperature solution. ResearchGate. Available at: [Link]
Solid Inclusion Complexes of Vanillin with Cyclodextrins: Their Formation, Characterization, and High-Temperature Stability. ACS Publications. Available at: [Link]
Showing metabocard for 5-Methoxysalicylic acid (HMDB0001868). Human Metabolome Database. Available at: [Link]
Showing Compound 5-Methoxysalicylic acid (FDB011959). FooDB. Available at: [Link]
Measurement and Correlation of the Solubility of Vanillic Acid in Eight Pure and Water + Ethanol Mixed Solvents at Temperatures from (293.15 to 323.15) K. ResearchGate. Available at: [Link]
Solid inclusion complexes of vanillin with cyclodextrins: their formation, characterization, and high-temperature stability. PubMed. Available at: [Link]
Solid Inclusion Complexes of Vanillin with Cyclodextrins: Their Formation, Characterization, and High-Temperature Stability. Journal of Agricultural and Food Chemistry. Available at: [Link]
IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. AIP Publishing. Available at: [Link]
Solid Inclusion Complexes of Vanillin with Cyclodextrins: Their Formation, Characterization, and High-Temperature Stability. SciSpace. Available at: [Link]
Solubility data comparison of vanillin in ethanol: •, experimental values. ResearchGate. Available at: [Link]
Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane1. The Journal of Organic Chemistry. Available at: [Link]
Solubilities of Benzoic Acid and Phthalic Acid in Acetic Acid + Water Solvent Mixtures. Journal of Chemical & Engineering Data. Available at: [Link]
Decades of Reliable pKa Predictions. ACD/Labs. Available at: [Link]
Augmentation of ACD/Labs pKa® Prediction Algorithm with Proprietary High-Quality Data. ACD/Labs. Available at: [Link]
Study Finds ACD/Labs pKa Predictions to be Most Accurate. ACD/Labs. Available at: [Link]
Open Source QSAR Models for pKa Prediction Using Multiple Machine Learning Approaches (ASCCT 2018 poster text). Available at: [Link]
isovanillic acid, 645-08-9. The Good Scents Company. Available at: [Link]
Solubility of Gallic Acid, Vanillin, Syringic Acid, and Protocatechuic Acid in Aqueous Sulfate Solutions from (293.15 to 318.15) K. ResearchGate. Available at: [Link]
Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. PubMed. Available at: [Link]
Vanillin | C8H8O3 | CID 1183. PubChem. Available at: [Link]
Showing entry for Vanillic acid. PhytoHub. Available at: [Link]
3-Hydroxy-4-methoxybenzoic acid. Cheméo. Available at: [Link]
3-Hydroxy-4-methoxybenzoic acid. NIST WebBook. Available at: [Link]
Technical Support Center: A Guide to the Purification of 5-Hydroxy-2-methoxybenzoic acid
As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to address common challenges in the purification of 5-Hydroxy-2-methoxybenzoic acid. Our goal is to pro...
Author: BenchChem Technical Support Team. Date: January 2026
As a Senior Application Scientist, this guide synthesizes field-proven insights with established chemical principles to address common challenges in the purification of 5-Hydroxy-2-methoxybenzoic acid. Our goal is to provide researchers, scientists, and drug development professionals with a reliable resource for achieving high purity and yield in their experiments. This document is structured to provide direct answers to specific problems you may encounter.
Troubleshooting Guide
This section addresses specific issues encountered during the purification of 5-Hydroxy-2-methoxybenzoic acid in a direct question-and-answer format.
Q1: My final product is off-white or yellowish, not the expected pure white crystalline solid. What is causing this discoloration and how can I fix it?
A1: Discoloration in the final product typically points to the presence of high molecular weight, colored impurities. These can be by-products from the synthesis, residual starting materials, or oxidation products. The phenolic hydroxyl group in 5-Hydroxy-2-methoxybenzoic acid makes it susceptible to oxidation, which can form colored quinone-type species.
Causality & Solution:
The most effective method to remove these colored impurities is through treatment with activated charcoal during recrystallization.[1] Activated charcoal has a high surface area and adsorbs large, colored molecules, while leaving the desired, smaller product molecule in solution.
Detailed Protocol: Decolorization with Activated Charcoal
Dissolve the Crude Product: Following a standard recrystallization procedure, dissolve the crude 5-Hydroxy-2-methoxybenzoic acid in a minimal amount of a suitable hot solvent (e.g., hot water or an ethanol/water mixture) in an Erlenmeyer flask.[2]
Cool Slightly: Remove the flask from the heat source and allow it to cool for 1-2 minutes. This is a critical safety step to prevent the solution from boiling over violently when the charcoal is added.
Add Activated Charcoal: Add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. A small spatula tip is usually sufficient.
Reheat and Swirl: Gently swirl the flask and reheat the mixture to boiling for 5-10 minutes to ensure maximum adsorption of impurities.[1]
Perform Hot Filtration: The next crucial step is to remove the charcoal. This must be done while the solution is hot to prevent premature crystallization of your product. Filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[2]
Crystallize and Isolate: Allow the clear, colorless filtrate to cool slowly to induce crystallization. Isolate the pure white crystals by vacuum filtration.
Q2: I'm experiencing a very low yield after recrystallization. What are the likely causes and how can I improve my recovery?
A2: A low yield is one of the most common frustrations in purification. The primary causes are typically using an excessive amount of solvent, cooling the solution too rapidly, or premature crystallization during a hot filtration step.
Causality & Solutions:
Excess Solvent: Using too much hot solvent to dissolve the crude product will keep a significant portion of your compound dissolved in the mother liquor even after cooling, thus reducing the isolated yield.[2] The key is to use the minimum amount of hot solvent required for complete dissolution.[3]
Rapid Cooling: Cooling the solution too quickly (e.g., by immediately placing it in an ice bath) leads to the formation of small, often impure crystals and can trap impurities.[3] A slow, controlled cooling process allows for the growth of larger, purer crystals. Allow the flask to cool slowly on the benchtop before moving it to an ice bath to maximize crystal formation.[4]
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product may have crystallized on the filter paper or in the funnel stem. To prevent this, use a pre-heated funnel and flask and perform the filtration as quickly as possible.[1]
Q3: My solution has cooled completely, but no crystals have formed. What should I do?
A3: The failure of a compound to crystallize from a cooled solution indicates that the solution is not sufficiently supersaturated. This can happen if too much solvent was used or if the compound has a high barrier to nucleation.[2]
Expert-Recommended Induction Techniques:
Scratching: Use a glass stirring rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[4]
Seeding: If you have a small crystal of pure 5-Hydroxy-2-methoxybenzoic acid, add it to the solution. This "seed" crystal acts as a template for other molecules to crystallize upon.[4]
Reduce Solvent Volume: If the first two methods fail, it is highly likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of the solute. Then, allow the solution to cool again.[2]
Deep Cooling: Once the solution has cooled to room temperature, place it in an ice-water bath to further decrease the solubility of the compound and promote precipitation.[4]
Q4: I've observed an oily substance separating from the solution instead of solid crystals. What is "oiling out" and how can I prevent it?
A4: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal. This typically happens under two conditions:
The boiling point of the recrystallization solvent is higher than the melting point of the solute.
The presence of significant impurities has depressed the melting point of your compound to below the temperature at which it becomes insoluble in the cooling solution.
Causality & Solutions:
Since the melting point of pure 5-Hydroxy-2-methoxybenzoic acid is approximately 155 °C, using a high-boiling point solvent is a potential cause. However, it's more commonly due to impurities.
Troubleshooting Steps:
Re-dissolve and Add More Solvent: Reheat the solution until the oil completely redissolves. Add a small amount of additional hot solvent to ensure the compound remains soluble at a slightly lower temperature upon cooling.[3]
Lower the Solution's Polarity: If using a polar solvent like water, the addition of a small amount of a co-solvent in which the compound is more soluble (like ethanol) can sometimes prevent oiling out.
Ensure Slow Cooling: A very slow cooling rate can sometimes allow the system to bypass the temperature at which it oils out and form crystals directly.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude 5-Hydroxy-2-methoxybenzoic acid?
A1: Impurities are largely dependent on the synthetic route. However, common impurities can include unreacted starting materials, regioisomers (e.g., 2-Hydroxy-5-methoxybenzoic acid), or by-products from side reactions such as incomplete methylation or hydrolysis.[5][6]
Q2: How do I select the best solvent for recrystallization?
A2: The ideal recrystallization solvent is one in which your compound of interest is highly soluble at high temperatures but poorly soluble at low temperatures.[1] The impurities, conversely, should either be insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).
For a polar molecule like 5-Hydroxy-2-methoxybenzoic acid, which has both a hydroxyl and a carboxylic acid group, polar solvents are a good starting point. Water is often a suitable choice for phenolic acids.[2][4] For less polar impurities, a mixed solvent system (e.g., ethanol-water, acetone-water) can be effective. The best solvent is always determined empirically.
Q3: Beyond melting point, how can I assess the purity of my final product?
A3: While a sharp melting point close to the literature value is a strong indicator of purity, chromatographic techniques provide more definitive proof.
Thin-Layer Chromatography (TLC): A quick and inexpensive method to check for purity. A pure compound should ideally show a single spot.[9] You can run the purified sample alongside the crude material to visualize the removal of impurities.
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative method. A pure sample will show a single, sharp peak. HPLC can also be used to quantify the level of any remaining impurities.[5][10]
Q4: What are the recommended storage conditions for purified 5-Hydroxy-2-methoxybenzoic acid?
A4: To ensure long-term stability, 5-Hydroxy-2-methoxybenzoic acid should be stored in a tightly sealed container to protect it from moisture and air. While some suppliers suggest room temperature storage under nitrogen[7], refrigeration at 2°C - 8°C is also recommended to minimize potential degradation over time. It is stable under these recommended storage conditions.[11]
Q5: Is column chromatography a viable alternative for purification?
A5: Yes, column chromatography is an excellent alternative or supplementary purification technique, especially for separating compounds with very similar solubility profiles, such as isomers, which may be difficult to remove by recrystallization alone.[12] For an acidic compound like this, normal-phase silica gel chromatography using a solvent system like hexane/ethyl acetate with a small amount of acetic acid would be a standard approach.
Visualized Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues during the purification of 5-Hydroxy-2-methoxybenzoic acid.
Caption: Troubleshooting workflow for purification.
References
Benchchem. (n.d.). Ion Source Optimization for Organic Acid Analysis: A Technical Support Guide.
University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. Retrieved from [Link]
Google Patents. (n.d.). Process for producing 5-hydroxy-4-methoxy-2-nitrobenzoic acid compound.
SciSpace. (n.d.). Separation of Five Isomers of Dihydroxybenzoic Acid by High-Speed Counter-Current Chromatography with Dual-Rotation Elution Method. Retrieved from [Link]
Transgenomic. (n.d.). USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS. Retrieved from [Link]
Open Access Pub. (2017). Glass Chromatography Application: TLC Separation of Benzoic Esters in Pharmaceutical Products. Retrieved from [Link]
University of Johannesburg. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. Retrieved from [Link]
csir-neist. (n.d.). List of plants having phytochemicals: 5-HYDROXY-2-METHOXYBENZOIC-ACID. Retrieved from [Link]
PubChem. (n.d.). 5-Hydroxy-2-methoxybenzoic acid. Retrieved from [Link]
Google Patents. (n.d.). CN104151157A - Preparation method of methoxybenzoic acid.
PrepChem.com. (n.d.). Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from [Link]
MDPI. (2022, August 18). Controlling the Polymorphic Outcome of 2,6-Dimethoxybenzoic Acid Crystallization Using Additives. Retrieved from [Link]
Identifying and removing impurities in 5-Hydroxy-2-methoxybenzoic acid synthesis
Welcome to the Technical Support Center for the synthesis of 5-Hydroxy-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encou...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the Technical Support Center for the synthesis of 5-Hydroxy-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important benzoic acid derivative. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-Hydroxy-2-methoxybenzoic acid?
A1: There are two primary and reliable synthetic routes for 5-Hydroxy-2-methoxybenzoic acid:
Route A: Kolbe-Schmitt Carboxylation of 4-Methoxyphenol. This is a widely used industrial method that involves the carboxylation of a phenoxide ion.[1][2] While cost-effective, it can present challenges with regioselectivity, leading to isomeric impurities.
Route B: Regioselective Methylation of 2,5-Dihydroxybenzoic Acid. This route offers potentially higher selectivity but may require more careful control of reaction conditions to prevent over-methylation and ensure the desired isomer is formed.
Q2: I've performed the Kolbe-Schmitt reaction on 4-methoxyphenol and my NMR spectrum looks complex. What are the likely impurities?
A2: The most common impurity in the Kolbe-Schmitt synthesis of 5-Hydroxy-2-methoxybenzoic acid is the isomeric byproduct, 4-hydroxy-3-methoxybenzoic acid . This arises from the carboxylation occurring at the alternative ortho position to the hydroxyl group of the 4-methoxyphenol starting material. Unreacted 4-methoxyphenol may also be present if the reaction did not go to completion.
Q3: My methylation of 2,5-dihydroxybenzoic acid is not giving a clean product. What should I look for?
A3: In this synthesis, the primary impurities to consider are:
Unreacted 2,5-dihydroxybenzoic acid: Incomplete reaction will leave starting material in your product mixture.
2,5-Dimethoxybenzoic acid: Over-methylation will result in this di-methylated byproduct.
Isomeric monomethylated products: While less common with appropriate directing groups, methylation at the 5-hydroxy position would yield an undesired isomer.
Q4: How can I best purify my crude 5-Hydroxy-2-methoxybenzoic acid?
A4: Recrystallization is the most effective and common method for purifying crude 5-Hydroxy-2-methoxybenzoic acid.[3] The key is to select a solvent system in which the desired product and the primary impurities have different solubilities at different temperatures. Fractional crystallization, a careful and slow crystallization process, can be particularly effective in separating isomers.
Q5: What are the best analytical techniques to confirm the purity of my product and identify impurities?
A5: A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is ideal.
HPLC can effectively separate the desired product from its isomers and other impurities, allowing for quantification of purity.[2][4]
¹H and ¹³C NMR provide definitive structural information, allowing for the unambiguous identification of the desired product and any isomeric byproducts based on their distinct chemical shifts and coupling patterns.
Troubleshooting Guides
Synthesis Route A: Kolbe-Schmitt Carboxylation of 4-Methoxyphenol
Issue 1: Low Yield of the Desired Product
Potential Cause
Explanation
Recommended Solution
Incomplete reaction
The reaction time or temperature may be insufficient for complete carboxylation.
Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
Presence of water
The Kolbe-Schmitt reaction is sensitive to moisture, as water can protonate the phenoxide, reducing its nucleophilicity.[5]
Ensure all glassware and reagents are thoroughly dried before use. Use an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
Inefficient CO₂ pressure
Insufficient carbon dioxide pressure will lead to a lower rate of carboxylation.
Ensure the reaction vessel is properly sealed and pressurized to the recommended level (typically 5-100 atm).[1]
Issue 2: High Levels of Isomeric Impurity (4-hydroxy-3-methoxybenzoic acid)
Potential Cause
Explanation
Recommended Solution
Reaction temperature too high
Higher temperatures can favor the formation of the thermodynamically more stable para-isomer.
Optimize the reaction temperature. A lower temperature may favor the formation of the desired ortho-isomer.
Choice of cation
The counter-ion of the phenoxide can influence the regioselectivity. Sodium ions tend to favor ortho-carboxylation, while potassium ions can lead to a higher proportion of the para-isomer.[1]
Use sodium hydroxide to generate the sodium phenoxide for improved ortho-selectivity.
Synthesis Route B: Regioselective Methylation of 2,5-Dihydroxybenzoic Acid
Issue 1: Presence of Unreacted Starting Material
Potential Cause
Explanation
Recommended Solution
Insufficient methylating agent
An inadequate amount of the methylating agent will result in incomplete conversion of the starting material.
Use a slight excess of the methylating agent. However, be cautious as a large excess can lead to over-methylation.
Reaction time too short
The reaction may not have had enough time to proceed to completion.
Increase the reaction time and monitor the progress by TLC or HPLC.
Issue 2: Formation of Over-methylated Product (2,5-Dimethoxybenzoic acid)
Potential Cause
Explanation
Recommended Solution
Excess methylating agent
Too much methylating agent will lead to the methylation of both hydroxyl groups.
Carefully control the stoichiometry of the methylating agent. A slight excess is often sufficient.
Reaction temperature too high
Higher temperatures can increase the rate of the second methylation reaction.
Perform the reaction at a lower temperature to improve selectivity for mono-methylation.
Experimental Protocols
Protocol 1: Synthesis of 5-Hydroxy-2-methoxybenzoic Acid via Kolbe-Schmitt Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions.
Materials:
4-Methoxyphenol
Sodium hydroxide
Carbon dioxide (high pressure)
Hydrochloric acid (concentrated)
Suitable solvent for recrystallization (e.g., water, ethanol/water mixture)
Procedure:
Formation of Sodium Phenoxide: In a dry reaction vessel, dissolve 4-methoxyphenol in a suitable solvent (e.g., anhydrous methanol). Add one equivalent of sodium hydroxide and stir until the phenoxide has formed.
Solvent Removal: Remove the solvent under reduced pressure to obtain the dry sodium phenoxide salt.
Carboxylation: Transfer the dry sodium phenoxide to a high-pressure autoclave. Seal the reactor and pressurize with carbon dioxide to 5-100 atm. Heat the mixture to 120-150°C with stirring for several hours.
Work-up: Cool the reactor to room temperature and carefully vent the excess CO₂. Dissolve the solid product in water.
Acidification: Acidify the aqueous solution with concentrated hydrochloric acid to a pH of approximately 2. The crude 5-Hydroxy-2-methoxybenzoic acid will precipitate.
Purification: Collect the crude product by filtration and purify by recrystallization from a suitable solvent.
Standard Solution: Prepare a stock solution of 5-Hydroxy-2-methoxybenzoic acid reference standard in methanol (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve.
Sample Solution: Accurately weigh a small amount of your synthesized product and dissolve it in methanol to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter before injection.
Data Interpretation
NMR Spectroscopy
The unambiguous identification of 5-Hydroxy-2-methoxybenzoic acid and its primary isomeric impurity, 4-hydroxy-3-methoxybenzoic acid, can be achieved by analyzing their ¹H and ¹³C NMR spectra. The substitution pattern on the aromatic ring leads to distinct chemical shifts and coupling patterns.
Expected ¹H NMR Chemical Shifts (in DMSO-d₆):
Compound
Aromatic Protons (ppm)
-OCH₃ (ppm)
-OH (ppm)
-COOH (ppm)
5-Hydroxy-2-methoxybenzoic acid
~6.8-7.2 (3H, m)
~3.8 (3H, s)
~9.5 (1H, s)
~12.5 (1H, s)
4-Hydroxy-3-methoxybenzoic acid
~6.8-7.5 (3H, m)
~3.9 (3H, s)
~9.8 (1H, s)
~12.3 (1H, s)
Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.
The key to distinguishing the isomers lies in the coupling patterns of the aromatic protons. For 5-Hydroxy-2-methoxybenzoic acid, you would expect to see a doublet, a doublet of doublets, and another doublet. For 4-hydroxy-3-methoxybenzoic acid, the pattern will be different due to the different substitution.
Caption: Logical workflow for impurity identification using NMR.
A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
The Kolbe-Schmitt Reaction - Future4200.
Application Notes and Protocols for the Kolbe-Schmitt Synthesis of Hydroxybenzo
Mechanism, Kinetics and Modelling of Phenol Carboxyl
Application Note: Quantification of 2,3-Dihydroxy-4-methoxybenzoic Acid using High-Performance Liquid Chrom
Application Notes and Protocols for the Synthesis of 4-Hydroxybenzoic Acid via the Kolbe-Schmitt Reaction - Benchchem.
A critical review of the production of hydroxyaromatic carboxylic acids as a sustainable method for chemical utilisation and fix
Synthesis of Step 1. 5-Hydroxy-2-nitrobenzoic acid - PrepChem.com.
13C and 1 H-NMR(DMSO) isotropic chemical shifts (δ/ppm)
A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus - ResearchG
Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC - NIH.
Technical Support Center: Optimization of HPLC Method for 5-Hydroxy-2-methoxybenzoic Acid Separation
Welcome to the technical support center for the HPLC analysis of 5-Hydroxy-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solu...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for the HPLC analysis of 5-Hydroxy-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during method development, optimization, and routine analysis. My approach is to not only offer solutions but to also explain the underlying scientific principles, empowering you to make informed decisions in your laboratory.
Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the HPLC analysis of 5-Hydroxy-2-methoxybenzoic acid.
1. What are the recommended starting conditions for HPLC analysis of 5-Hydroxy-2-methoxybenzoic acid?
For initial method development, a reversed-phase HPLC method is typically successful. Below is a robust starting point:
Parameter
Recommendation
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Provides good hydrophobic retention for the aromatic ring and is a versatile, widely available stationary phase.
Mobile Phase A
0.1% Phosphoric acid in Water
The acidic pH ensures that the carboxylic acid group of the analyte is protonated, leading to better retention and peak shape on a reversed-phase column.[1][2]
Mobile Phase B
Acetonitrile or Methanol
Common organic modifiers for reversed-phase HPLC. Acetonitrile often provides better peak shape and lower backpressure.
Gradient
20-80% B over 15 minutes
A gradient elution is recommended to ensure elution of the analyte with good peak shape and to clean the column of any less polar impurities.
Flow Rate
1.0 mL/min
A standard flow rate for a 4.6 mm ID column.
Column Temp.
30 °C
Maintaining a constant, slightly elevated temperature can improve peak shape and reproducibility.[1]
Detection (UV)
~230 nm and ~295 nm
Based on the chromophores present (benzoic acid derivative), these wavelengths should provide good sensitivity. It is always best to determine the UV maximum of your standard in the mobile phase.
Injection Vol.
10 µL
A typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
2. Why is the pH of the mobile phase so critical for this analysis?
The pH of the mobile phase directly influences the ionization state of 5-Hydroxy-2-methoxybenzoic acid, which has a carboxylic acid group (pKa ~4) and a phenolic hydroxyl group (pKa ~10). In reversed-phase HPLC, retention is primarily based on hydrophobic interactions.
At low pH (e.g., pH < 3): The carboxylic acid group is protonated (-COOH), making the molecule less polar and therefore more retained on a C18 column. This generally results in longer retention times and better peak shape.[3][4]
At higher pH (e.g., pH > 5): The carboxylic acid group becomes deprotonated (-COO-), making the molecule more polar and leading to shorter retention times.
Controlling the mobile phase pH with a suitable buffer is crucial for reproducible retention times.[5][6]
3. Should I use a guard column?
Yes, using a guard column is highly recommended. It acts as a disposable, protective extension of your analytical column, trapping particulate matter and strongly retained sample components that could otherwise clog the analytical column frit or irreversibly bind to the stationary phase.[7][8] This extends the lifetime of your more expensive analytical column and improves long-term method robustness.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues encountered during the HPLC analysis of 5-Hydroxy-2-methoxybenzoic acid.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Peak Tailing
Peak tailing is a common issue, especially with compounds containing acidic functional groups like the phenolic hydroxyl and carboxylic acid on 5-Hydroxy-2-methoxybenzoic acid.
Potential Cause 1: Secondary Interactions with Column Silanols
Explanation: Free silanol groups on the silica backbone of the stationary phase can interact with the polar functional groups of the analyte, causing a secondary, undesirable retention mechanism that leads to peak tailing.[3]
Solution:
Lower Mobile Phase pH: Decrease the pH of the aqueous mobile phase to 2.5-3.0 using an acid like phosphoric acid or formic acid. This suppresses the ionization of the silanol groups, minimizing the unwanted interaction.[3]
Use a High-Purity, End-capped Column: Modern, high-purity silica columns are extensively end-capped to minimize the number of accessible free silanols. If you are using an older column, consider replacing it.
Add a Competing Base (Use with Caution): In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can saturate the active silanol sites. However, this can complicate the mobile phase and may not be suitable for all applications, especially LC-MS.
Potential Cause 2: Column Overload
Explanation: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[9]
Solution: Dilute your sample and inject a smaller mass of the analyte.
Potential Cause 3: Extra-Column Volume
Explanation: Excessive tubing length or fittings that are not properly seated can cause band broadening and peak tailing.[10]
Solution: Use tubing with the smallest practical internal diameter and ensure all fittings are properly connected.
Peak Fronting
Potential Cause: Sample Solvent Incompatibility
Explanation: If the sample is dissolved in a solvent that is much stronger (i.e., has a higher elution strength) than the initial mobile phase, the analyte band will spread before it reaches the column, resulting in a fronting peak.
Solution: Whenever possible, dissolve your sample in the initial mobile phase. If sample solubility is an issue, use the weakest solvent possible that will still dissolve the analyte.
Troubleshooting Workflow for Peak Tailing
Caption: Systematic workflow for troubleshooting baseline issues.
By methodically addressing these common issues and understanding the chemical principles at play, you can develop a robust and reliable HPLC method for the separation and quantification of 5-Hydroxy-2-methoxybenzoic acid.
References
Optimization and Validation of an HPLC-UV Method for Determination of Benzoic Acid and Sorbic Acid in Yogurt and Dried-Yogurt Products Using a Design of Experiment. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). Food Technology and Biotechnology. Retrieved January 2, 2026, from [Link]
Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. (n.d.). ThaiScience. Retrieved January 2, 2026, from [Link]
Benzoic Acid | SIELC Technologies. (n.d.). SIELC Technologies. Retrieved January 2, 2026, from [Link]
Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services. Retrieved January 2, 2026, from [Link]
Improving HPLC Separation of Polyphenols. (n.d.). LCGC International. Retrieved January 2, 2026, from [Link]
HPLC Methods for analysis of Benzoic acid. (n.d.). HELIX Chromatography. Retrieved January 2, 2026, from [Link]
Application of Response Surface Methodology to Optimize Solid-Phase Extraction of Benzoic Acid and Sorbic Acid from Food Drinks. (2022, April 27). PMC - PubMed Central. Retrieved January 2, 2026, from [Link]
An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. (2024, June 5). n.d. Retrieved January 2, 2026, from [Link]
HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. (n.d.). NIH. Retrieved January 2, 2026, from [Link]
HPLC Troubleshooting Guide. (n.d.). Retrieved January 2, 2026, from [Link]
A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity. (n.d.). Retrieved January 2, 2026, from [Link]
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. Retrieved January 2, 2026, from [Link]
HPLC Troubleshooting Guide. (n.d.). Retrieved January 2, 2026, from [Link]
Diagnosing HPLC Chromatography Problems & Troubleshooting. (n.d.). Shimadzu Scientific Instruments. Retrieved January 2, 2026, from [Link]
Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (2021, November 29). Longdom Publishing. Retrieved January 2, 2026, from [Link]
A Validated HPLC Method for Simultaneous Determination of 2-Hydroxy-4-methoxybenzaldehyde and 2-Hydroxy-4-methoxybenzoic Acid in Root Organs of Hemidesmus indicus. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
Choices of chromatographic methods as stability indicating assays for pharmaceutical products: A review. (2021, March 27). PMC - NIH. Retrieved January 2, 2026, from [Link]
A review on development and validation of stability indicating hplc methods for analysis of acidic drugs. (n.d.). SciSpace. Retrieved January 2, 2026, from [Link]
HPLC Methods for analysis of 4-Hydroxybenzoic acid. (n.d.). HELIX Chromatography. Retrieved January 2, 2026, from [Link]
Technical Support Center: Stabilizing 5-Hydroxy-2-methoxybenzoic Acid in Research Applications
Welcome to the technical support center for 5-Hydroxy-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the technical support center for 5-Hydroxy-2-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Our goal is to provide you with the expertise and practical solutions needed to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 5-Hydroxy-2-methoxybenzoic acid during storage?
A1: The degradation of 5-Hydroxy-2-methoxybenzoic acid is primarily influenced by three main factors: oxidation, photodegradation, and ambient temperature. The phenolic hydroxyl group and the electron-rich aromatic ring make the molecule susceptible to oxidative processes, which can be accelerated by exposure to air (oxygen), light, and elevated temperatures.[1][2]
Q2: I've noticed a slight discoloration (e.g., turning yellow or brown) in my solid sample of 5-Hydroxy-2-methoxybenzoic acid over time. What is the likely cause and is the material still usable?
A2: Discoloration is a common indicator of oxidative degradation.[2] The phenolic hydroxyl group is prone to oxidation, which can lead to the formation of colored quinone-like structures. While minor discoloration may not significantly impact the purity for some applications, it is a sign of degradation. For sensitive experiments, it is crucial to use a pure, non-discolored sample. It is recommended to perform an analytical check, such as HPLC, to determine the purity of the discolored sample before use.
Q3: What are the ideal storage conditions for solid 5-Hydroxy-2-methoxybenzoic acid to ensure its long-term stability?
A3: To ensure the long-term stability of solid 5-Hydroxy-2-methoxybenzoic acid, it should be stored in a cool, dry, and dark environment.[3][4] Several suppliers recommend storage at room temperature when stored under an inert nitrogen atmosphere or refrigerated at 2°C - 8°C.[5] The container should be tightly sealed to prevent exposure to moisture and air.[6][7] For optimal protection, storing the compound in an amber glass vial inside a desiccator that is placed in a refrigerator is a robust solution.
Q4: Can 5-Hydroxy-2-methoxybenzoic acid degrade in solution, and what solvents are best for storage?
A4: Yes, 5-Hydroxy-2-methoxybenzoic acid can degrade in solution, and the rate of degradation is highly dependent on the solvent, pH, and storage conditions. Phenolic compounds generally show better stability in non-polar aprotic solvents. Polar protic solvents, like water, can facilitate degradation pathways such as oxidation.[2] If aqueous solutions are necessary, they should be prepared fresh and used promptly. For short-term storage of solutions, consider using deoxygenated solvents and storing them at low temperatures (2-8°C or frozen) in the dark.[2]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments involving 5-Hydroxy-2-methoxybenzoic acid.
Problem
Possible Cause(s)
Recommended Solution(s)
Loss of potency or appearance of unexpected peaks in HPLC analysis of a stored solution.
Chemical degradation of the compound through oxidation or other pathways.
- Conduct a forced degradation study to identify the primary degradation pathway under your experimental conditions.[2][8] - Prepare fresh solutions before each experiment. - If short-term storage is necessary, purge the solvent and the headspace of the container with an inert gas (e.g., nitrogen or argon). - Lower the storage temperature of the solution.[2]
Inconsistent experimental results when using different batches of 5-Hydroxy-2-methoxybenzoic acid.
Variation in the purity of different batches due to degradation during storage.
- Always use a certificate of analysis (CoA) to confirm the purity of each batch. - Implement a standardized internal quality control check (e.g., HPLC or melting point) for each new batch received. - Follow strict storage protocols for all batches to minimize degradation.[3][4]
Precipitation of the compound from a stored solution.
The solution has become supersaturated due to temperature fluctuations, or the solvent has evaporated.
- Ensure the storage container is tightly sealed to prevent solvent evaporation.[6][7] - Store the solution at a constant temperature. - If precipitation occurs, gently warm the solution and sonicate to redissolve the compound, ensuring it has not degraded.
Experimental Protocols
Protocol 1: Assessment of Solid-State Stability
This protocol provides a framework for evaluating the stability of solid 5-Hydroxy-2-methoxybenzoic acid under various storage conditions.
Objective: To determine the optimal storage conditions for solid 5-Hydroxy-2-methoxybenzoic acid and identify potential degradation products.
Materials:
5-Hydroxy-2-methoxybenzoic acid
Amber and clear glass vials with tight-fitting caps
Desiccator
Temperature and humidity-controlled chambers or incubators
HPLC system with a UV detector
Analytical balance
Procedure:
Sample Preparation: Aliquot approximately 10 mg of 5-Hydroxy-2-methoxybenzoic acid into pre-weighed amber and clear glass vials.
Initial Analysis (T=0): Analyze an initial sample to determine its purity and establish a baseline chromatogram.
Storage Conditions: Place the vials under the following conditions:
Condition A: 25°C / 60% Relative Humidity (RH) in a clear vial (exposed to light)
Condition B: 25°C / 60% RH in an amber vial (protected from light)
Condition C: 40°C / 75% RH in an amber vial (accelerated stability)
Condition D: 5°C in an amber vial (refrigerated)
Time Points: Analyze the samples at predetermined time points (e.g., 1, 3, and 6 months).
Analysis: At each time point, visually inspect the samples for any change in color or appearance. Analyze each sample by HPLC to quantify the remaining parent compound and detect any degradation products.
Data Evaluation: Compare the HPLC chromatograms from each time point to the baseline. Calculate the percentage of degradation and identify any new peaks.
Protocol 2: Forced Degradation Study in Solution
This protocol is designed to intentionally degrade 5-Hydroxy-2-methoxybenzoic acid to understand its degradation pathways and develop a stability-indicating analytical method.[8][9]
Objective: To investigate the degradation of 5-Hydroxy-2-methoxybenzoic acid under various stress conditions in solution.
Materials:
5-Hydroxy-2-methoxybenzoic acid
HPLC-grade methanol and water
0.1 N Hydrochloric acid (HCl)
0.1 N Sodium hydroxide (NaOH)
3% Hydrogen peroxide (H₂O₂)
HPLC system with a UV detector or mass spectrometer (MS)
pH meter
Water bath or incubator
Procedure:
Stock Solution: Prepare a stock solution of 5-Hydroxy-2-methoxybenzoic acid in methanol (e.g., 1 mg/mL).
Stress Conditions:
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and heat at 80°C for 2 hours.
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and heat at 80°C for 2 hours.
Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Degradation: Heat the stock solution at 80°C for 24 hours.
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
Sample Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by HPLC to identify and quantify the degradation products. An HPLC-MS system can be invaluable for identifying the mass of the degradation products.[10][11]
Method Validation: The analytical method should be validated to ensure it can separate the parent compound from all degradation products, demonstrating its specificity.[9]
Visualizing Degradation and Workflow
To better understand the potential degradation pathways and the experimental workflow, the following diagrams are provided.
Caption: Potential degradation pathways of 5-Hydroxy-2-methoxybenzoic acid.
Caption: Experimental workflow for a forced degradation study.
References
The Regulation by Phenolic Compounds of Soil Organic Matter Dynamics under a Changing Environment. National Institutes of Health. Available from: [Link]
Assessing the Biodegradation Potential of Phenolic Compounds in Contaminated Environments. Taylor & Francis Online. Available from: [Link]
Degradation of Phenolic Compounds Through Uv and Visible- Light-Driven Photocatalysis. IntechOpen. Available from: [Link]
Microbial Degradation of Phenol and Phenolic Compounds. ResearchGate. Available from: [Link]
Degradation of phenolic compounds in aerobic and anaerobic landfills: A pilot scale study. ResearchGate. Available from: [Link]
ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. IJRPR. Available from: [Link]
Practices for Proper Chemical Storage. Cleveland State University. Available from: [Link]
Stability indicating study by using different analytical techniques. IJSDR. Available from: [Link]
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. Available from: [Link]
Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals. Processes of potential importance for food irradiation. ResearchGate. Available from: [Link]
Discover the best practices for safely storing acetic acid. North Industrial Chemicals. Available from: [Link]
Practices for Proper Chemical Storage. Cleveland State University. Available from: [Link]
Technical Support Center: Enhancing the Resolution of 5-Hydroxy-2-methoxybenzoic Acid in Reverse-Phase HPLC
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of 5-Hydroxy-2-methoxybenzoic acid using reverse-phase high-performance liquid chromatogr...
Author: BenchChem Technical Support Team. Date: January 2026
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the separation of 5-Hydroxy-2-methoxybenzoic acid using reverse-phase high-performance liquid chromatography (RP-HPLC). As an ionizable phenolic acid, this compound presents unique challenges that require a systematic and scientifically grounded approach to achieve baseline resolution and accurate quantification.
Q1: My peak for 5-Hydroxy-2-methoxybenzoic acid is exhibiting significant tailing. What are the primary causes and solutions?
A1: Peak tailing for an acidic compound like 5-Hydroxy-2-methoxybenzoic acid in RP-HPLC is typically rooted in two interconnected issues: secondary silanol interactions and improper mobile phase pH.
Causality—Secondary Silanol Interactions: Standard silica-based C18 columns have residual, unreacted silanol groups (-Si-OH) on their surface. At a mid-range pH (typically > 4), these silanol groups can become deprotonated and negatively charged (-Si-O⁻). The carboxylic acid and phenolic hydroxyl groups on your analyte can engage in undesirable ionic interactions with these sites. This causes a portion of the analyte molecules to be retained longer than the main peak, resulting in a characteristic tailed peak shape.
Causality—Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both your analyte and the stationary phase's residual silanols. If the mobile phase pH is close to the pKa of 5-Hydroxy-2-methoxybenzoic acid's carboxylic group, the analyte will exist as a mixture of its neutral (protonated) and ionized (deprotonated) forms. These two forms have different retention behaviors, leading to peak broadening or splitting.
Actionable Solutions:
pH Adjustment (Ion Suppression): The most effective solution is to lower the mobile phase pH. By setting the pH at least 1.5 to 2 units below the analyte's pKa, you ensure that the compound is almost entirely in its single, neutral (protonated) form.[1][2] This neutral form is more hydrophobic, leading to better retention and significantly improved peak symmetry. Simultaneously, a low pH suppresses the ionization of the problematic silanol groups, minimizing secondary interactions.
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns are "end-capped," meaning most residual silanols are chemically deactivated. Using such a column will inherently reduce the sites available for secondary interactions.
Lower Buffer Concentration: While a buffer is necessary to control pH, excessively high concentrations can sometimes increase interactions. Generally, a buffer concentration of 10-50 mM is sufficient for most small molecule applications.
Q2: How do I select the optimal mobile phase pH to improve peak shape and retention for 5-Hydroxy-2-methoxybenzoic acid?
A2: Selecting the optimal pH is the most critical step in developing a robust method for this analyte. The process is dictated by the compound's pKa values.
5-Hydroxy-2-methoxybenzoic acid has two ionizable groups: a carboxylic acid and a phenolic hydroxyl group. For RP-HPLC, the carboxylic acid group (with an estimated pKa around 4.0-4.5, similar to other methoxybenzoic acids) is the primary focus.[3][4]
The Scientific Principle—Ion Suppression:
In reverse-phase chromatography, retention is primarily driven by hydrophobic interactions. The ionized (deprotonated) form of an acid is more polar and will have weaker interaction with the non-polar stationary phase, causing it to elute earlier and often with poor peak shape.[1] To maximize retention and achieve a sharp, symmetrical peak, the goal is to "suppress" this ionization by forcing the compound into its neutral, more hydrophobic state.
Actionable Advice:
Target pH Range: Adjust the mobile phase pH to be between 2.5 and 3.0 . This is well below the carboxylic acid pKa, ensuring the analyte is fully protonated. A pH in this range also protonates residual silanols on the column, further preventing unwanted secondary interactions.[5]
Buffer Selection: Use a buffer system that is effective in your target pH range. A common and effective choice is a phosphate buffer or an acid modifier like formic acid or trifluoroacetic acid (TFA).
Data-Driven Optimization: The Impact of pH
The following table illustrates the expected impact of mobile phase pH on the chromatography of 5-Hydroxy-2-methoxybenzoic acid.
Mobile Phase pH
Analyte Ionization State
Expected Retention Time (k)
Expected Peak Shape
Rationale
pH 2.5
Fully Protonated (Neutral)
Optimal (Longer)
Excellent (Symmetrical)
Ionization of both the analyte and silanols is suppressed, maximizing hydrophobic retention and minimizing secondary interactions.[1]
pH 4.5 (near pKa)
50% Ionized / 50% Neutral
Variable (Shorter)
Poor (Broad or Split)
The presence of two forms with different retention behaviors leads to distorted peaks.[2]
pH 7.0
Fully Ionized (Anionic)
Minimal (Very Short)
Poor (Tailing)
The highly polar, ionized analyte has little retention and is prone to strong interactions with any active silanol sites.
Q3: My analyte co-elutes with an impurity. How can I improve selectivity?
A3: Improving selectivity (α), the separation factor between two peaks, involves systematically altering the chromatographic conditions to exploit subtle chemical differences between your analyte and the co-eluting species.
After optimizing the pH, the next most powerful tools for altering selectivity are the organic modifier and the gradient profile.
Actionable Solutions:
Change the Organic Modifier: The choice between acetonitrile and methanol is a primary tool for manipulating selectivity.[6] If you are using acetonitrile and seeing co-elution, switch to methanol (or vice-versa). The different solvent properties (dipole moment, viscosity, and hydrogen bonding capabilities) will alter the interactions with the analyte and impurity differently, often changing their elution order or improving their separation.
Optimize the Gradient: If you are using a gradient elution, its slope has a significant impact on resolution.
Shallow Gradient: A shallower gradient (i.e., a slower increase in the organic solvent percentage over time) gives the analytes more time to interact with the stationary phase, which can significantly improve the resolution of closely eluting peaks.
Adjust the Temperature: Increasing the column temperature (e.g., from 30°C to 40°C) can sometimes improve selectivity. It reduces mobile phase viscosity, which can lead to sharper peaks, and can also subtly change the nature of the hydrophobic interactions.
Visualizing the Troubleshooting Workflow
The following diagram outlines a logical workflow for addressing poor resolution issues with 5-Hydroxy-2-methoxybenzoic acid.
Caption: Troubleshooting workflow for enhancing HPLC resolution.
Experimental Protocols
Protocol 1: Systematic pH Scouting for Optimal Separation
This protocol describes a systematic approach to determine the optimal mobile phase pH for the analysis of 5-Hydroxy-2-methoxybenzoic acid.
Objective: To evaluate the effect of mobile phase pH on retention time, peak shape, and resolution.
Materials:
HPLC-grade water, acetonitrile (ACN), and methanol (MeOH)
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
Prepare Mobile Phases: Prepare three different aqueous mobile phase solutions (Mobile Phase A):
A1: 0.1% Formic Acid in water (pH ~2.7)
A2: 20 mM Potassium Phosphate in water, adjusted to pH 4.5
A3: 20 mM Potassium Phosphate in water, adjusted to pH 7.0
Note: Always measure and adjust the pH of the aqueous component before mixing with the organic modifier.[5]
Prepare Mobile Phase B: Use 100% Acetonitrile.
Prepare Standard Solution: Prepare a 10 µg/mL solution of 5-Hydroxy-2-methoxybenzoic acid in a 50:50 mixture of water and acetonitrile.
Chromatographic Conditions (Example):
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30°C
Detection: UV at 254 nm or 296 nm
Gradient: 5% to 95% B over 15 minutes, hold for 2 minutes, return to initial conditions.
Execution:
Equilibrate the column with the first mobile phase system (A1/B) for at least 20 column volumes.
Inject the standard solution in triplicate.
Repeat the equilibration and injection process for the remaining mobile phase systems (A2/B and A3/B).
Data Analysis:
For each pH, record the retention time, peak asymmetry (tailing factor), and resolution from any adjacent peaks.
Compare the results to identify the pH that provides the best peak shape and resolution, which will almost certainly be the lowest pH condition.
Visualizing the Effect of pH on the Analyte
The following diagram illustrates how mobile phase pH affects the ionization state of 5-Hydroxy-2-methoxybenzoic acid, which is the core principle behind method optimization.
Caption: Effect of pH on analyte and stationary phase ionization.
References
Olkowski, A. A., Amarowicz, R., & Peiqu, Y. (n.d.). A RAPID HPLC METHOD FOR DETERMINATION OF MAJOR PHENOLIC ACIDS IN PLANT MATERIAL. Retrieved from [Link]
ResearchGate. (n.d.). (PDF) Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples. Retrieved from [Link]
Amann, L. S. (2018). Development and Validation of an Analytical Method for Phenolic Acid Extraction from Cereals and Quantification using HPLC-UV. DiVA portal. Retrieved from [Link]
Zhao, Z., et al. (2010). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
Caglar, S., & Ozturk, N. (2014). Determination of phenolic acids by a modified HPLC. Journal of Food, Agriculture & Environment.
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
Premstaller, A., & O'Gorman, M. (2021). Electrospray ionization MS ion suppression/enhancement caused by column bleed for three mixed‐mode reversed‐phase/anion‐exchange HPLC columns. Wiley Analytical Science. Retrieved from [Link]
Lupo, S., & Kahler, T. (2017). New Advice on an Old Topic: Buffers in Reversed-Phase HPLC. LCGC International. Retrieved from [Link]
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
Jiang, S., et al. (2013). Application of Ionic Liquids in High Performance Reversed-Phase Chromatography. National Institutes of Health. Retrieved from [Link]
Pearson+. (n.d.). The pKa values of ortho-, meta-, and para-methoxybenzoic acids... Study Prep. Retrieved from [Link]
(n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Determining the pKa of 2-hydroxybenzoic acid. Retrieved from [Link]
Technical Support Center: Method Development for 5-Hydroxy-2-methoxybenzoic Acid Analysis
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the analytical challenges associated with 5-Hydroxy-2-methoxybenzoic acid. This document moves beyond simple pr...
Author: BenchChem Technical Support Team. Date: January 2026
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the analytical challenges associated with 5-Hydroxy-2-methoxybenzoic acid. This document moves beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot issues effectively and develop robust, reliable analytical methods.
Section 1: General Handling & Sample Preparation FAQs
This section addresses foundational questions about the physicochemical properties of 5-Hydroxy-2-methoxybenzoic acid that directly impact analytical method development.
Q1: I'm having trouble dissolving my 5-Hydroxy-2-methoxybenzoic acid standard and samples. What solvents are recommended?
A1: The solubility of 5-Hydroxy-2-methoxybenzoic acid is dictated by its polar functional groups (carboxylic acid, hydroxyl) and its benzene ring. Its solubility profile is as follows:
Aqueous Solubility: It has limited solubility in cold water.[1] Like other benzoic acid derivatives, its solubility in water is pH-dependent, increasing significantly in alkaline conditions (pH > pKa) due to the deprotonation of the carboxylic acid group to form the more soluble carboxylate salt.[1][2]
Organic Solvents: It is soluble in polar organic solvents.[1] Good solubility is observed in alcohols (methanol, ethanol), ketones (acetone), and ethers (tetrahydrofuran).[2][3] For reversed-phase HPLC, dissolving the compound in the mobile phase (or a solvent with a similar or slightly stronger elution strength, like pure methanol or acetonitrile) is the best practice.[4]
Q2: My solutions of 5-Hydroxy-2-methoxybenzoic acid are turning a yellowish-brown color over time. What is happening and how can I prevent it?
A2: The discoloration is likely due to oxidative degradation. The hydroxyl group on the benzene ring makes the molecule susceptible to oxidation, which can be accelerated by exposure to light, high temperatures, or the presence of trace metal ions.[5] This process can form colored quinone-type structures.[5]
Mitigation Strategies:
Protect from Light: Store solutions in amber or opaque vials.[5]
Control Temperature: Store stock solutions and samples at recommended refrigerated temperatures (2°C - 8°C) to slow degradation kinetics.
Use Fresh Solutions: Prepare solutions fresh daily whenever possible.
Inert Atmosphere: For long-term storage of sensitive samples, purge the solvent and the vial headspace with an inert gas like nitrogen or argon to displace oxygen.[5]
HPLC is the most common technique for analyzing phenolic acids.[6][7] This section provides solutions to frequent problems encountered during method development.
FAQ: Peak Shape Problems
Q1: My chromatographic peak for 5-Hydroxy-2-methoxybenzoic acid is tailing significantly. What are the primary causes and how can I fix it?
A1: Peak tailing for acidic compounds like this is a classic chromatography problem, often resulting from multiple retention mechanisms.[8] The main causes are secondary interactions with the stationary phase.
Cause 1: Residual Silanol Interactions: The most common cause is the interaction between the polar hydroxyl and carboxylic acid groups of your analyte and active silanol groups (Si-OH) on the surface of silica-based C18 columns.[8][9] These strong, secondary ionic interactions delay the elution of a portion of the analyte molecules, causing the peak to tail.
Solution 1: Mobile Phase pH Control: The most effective solution is to suppress the ionization of both the analyte and the silanol groups. By adjusting the mobile phase pH to be at least 2 units below the pKa of the carboxylic acid group, you ensure the analyte is in its single, neutral (protonated) form.[9] A low pH (e.g., 2.5-3.0) also protonates the residual silanols, minimizing the ionic interactions that cause tailing.[9][10] A phosphate or formate buffer is often used to maintain a stable pH.[9][11]
Cause 2: Column Choice & Condition: Not all C18 columns are the same. Older, Type-A silica columns have a higher concentration of acidic silanols. Column degradation can also expose more active sites.
Solution 2: Use a High-Purity, End-Capped Column: Modern, high-purity (Type-B) silica columns that are thoroughly end-capped are designed to minimize exposed silanol groups and are highly recommended for analyzing polar, acidic compounds.[9][12] If tailing suddenly appears on a previously good method, the column's stationary phase may be degrading or contaminated.[12][13] Consider washing the column or replacing it.
Cause 3: Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion that often manifests as tailing.[8][13]
Solution 3: Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape improves and the retention time increases slightly, column overload was the likely cause.[13]
Workflow: Troubleshooting Peak Tailing
This decision tree provides a logical workflow for diagnosing and resolving peak tailing issues.
Caption: A logical decision tree for troubleshooting HPLC peak tailing.
FAQ: Retention and Resolution
Q2: I am trying to separate 5-Hydroxy-2-methoxybenzoic acid from its isomers (e.g., 4-Hydroxy-3-methoxybenzoic acid). How can I improve the resolution?
A2: Separating structurally similar isomers is a common challenge that requires optimizing chromatographic selectivity.
Optimize Organic Modifier: The choice and concentration of the organic solvent in the mobile phase can significantly impact selectivity. If you are using acetonitrile, try substituting it with methanol or vice-versa. Methanol has different hydrogen bonding characteristics and can alter the elution order or improve the separation of phenolic isomers.
Adjust Gradient Slope: If using a gradient method, a shallower gradient provides more time for the isomers to interact with the stationary phase, often leading to better resolution.
Try a Different Stationary Phase: While C18 is a good starting point, other stationary phases can provide unique selectivity. A Phenyl-Hexyl or a Biphenyl column can offer different retention mechanisms (π-π interactions) that may be highly effective for separating aromatic isomers.[14]
Q3: My retention times are shifting between injections. What should I check?
A3: Retention time instability points to a lack of equilibrium or a change in the system.
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the injection sequence. This is especially important for gradient methods.
Mobile Phase pH: If the mobile phase is unbuffered or poorly buffered, its pH can drift, causing retention time shifts for ionizable compounds.[13] Ensure your buffer is correctly prepared and has sufficient capacity.
Temperature Control: Column temperature fluctuations can cause retention times to drift. Use a thermostatted column compartment for consistent results.
Pump Performance: Inconsistent mobile phase composition due to pump malfunctions or air bubbles in the solvent lines can lead to shifting retention times. Check for pressure fluctuations and degas your mobile phase.
Section 3: Troubleshooting Gas Chromatography (GC) Analysis
Direct GC analysis of 5-Hydroxy-2-methoxybenzoic acid is challenging due to its low volatility and the presence of active polar groups (hydroxyl and carboxyl).[15]
Q1: Can I analyze 5-Hydroxy-2-methoxybenzoic acid by GC-MS directly?
A1: It is not recommended. The polar functional groups will cause strong adsorption onto the GC liner and column, resulting in poor peak shape, low response, and non-reproducible results.[16] Furthermore, the compound is not sufficiently volatile and may decompose at the high temperatures required for elution.[16]
Q2: What is derivatization and why is it necessary for GC analysis of this compound?
A2: Derivatization is a chemical reaction that converts the polar, active functional groups of an analyte into less polar, more volatile derivatives.[16][17] For 5-Hydroxy-2-methoxybenzoic acid, this involves capping the acidic protons on the hydroxyl (-OH) and carboxylic acid (-COOH) groups. This transformation increases the analyte's volatility and thermal stability, making it suitable for GC analysis.[17]
Q3: What are the best derivatization reagents for this analysis?
A3: Silylation is the most common and effective method for derivatizing phenolic acids.
Recommended Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a powerful silylating agent that will react with both the phenolic hydroxyl and carboxylic acid groups to form trimethylsilyl (TMS) esters and ethers.
Alternative: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is another excellent choice and is considered one of the most volatile and clean silylating reagents.[16]
In drug development, it is critical to have an analytical method that can separate the intact drug from any potential degradation products. This is known as a stability-indicating method.
Q1: How do I develop a stability-indicating HPLC method for 5-Hydroxy-2-methoxybenzoic acid?
A1: The development of a stability-indicating method requires performing forced degradation (stress testing) studies.[18][19] The goal is to intentionally degrade the drug under various conditions to generate the most likely degradation products.[20] The analytical method must then be able to resolve the main peak from all degradation product peaks.
Q2: What conditions should I use for forced degradation studies?
A2: According to ICH guidelines, forced degradation should be conducted under several stress conditions.[19][21] The goal is to achieve a target degradation of 5-20%.[22] If degradation is too extensive, the conditions are too harsh and should be reduced.[23]
Stress Condition
Typical Reagents & Conditions
Potential Degradation Pathway
Acid Hydrolysis
0.1 M - 1 M HCl at elevated temperature (e.g., 60-80°C)
Hydrolysis of the methoxy group to a hydroxyl group.
Base Hydrolysis
0.1 M - 1 M NaOH at room or elevated temperature
Similar to acid hydrolysis, potential for other rearrangements.
Oxidation
3-30% Hydrogen Peroxide (H₂O₂) at room temperature
Oxidation of the hydroxyl group, leading to quinone-like structures.[5]
Thermal
Dry heat (e.g., 80-105°C) for several hours/days
Decarboxylation (loss of CO₂ from the carboxylic acid group).[5]
Photolytic
Exposure to UV and visible light (ICH Q1B options)
Photochemical reactions leading to various degradation products.[5]
Stability testing of 5-Hydroxy-2-methoxybenzoic acid under different pH conditions
Welcome to the comprehensive technical support guide for the stability testing of 5-Hydroxy-2-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-d...
Author: BenchChem Technical Support Team. Date: January 2026
Welcome to the comprehensive technical support guide for the stability testing of 5-Hydroxy-2-methoxybenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on designing, executing, and troubleshooting stability studies for this molecule under various pH conditions. Our approach is rooted in scientific first principles and extensive field experience to ensure the integrity and reliability of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of conducting pH-dependent stability testing on 5-Hydroxy-2-methoxybenzoic acid?
The primary objective is to understand how the chemical stability of 5-Hydroxy-2-methoxybenzoic acid is influenced by pH. This is a critical parameter in drug development as it dictates the compound's degradation profile, which in turn affects its efficacy, safety, and shelf-life.[1][2] Forced degradation studies under various pH conditions are a regulatory requirement and a scientific necessity to identify potential degradation products and establish degradation pathways.[3][4] This information is crucial for developing stable formulations, selecting appropriate storage conditions, and creating robust analytical methods capable of detecting and quantifying any degradation products.
Q2: What are the key functional groups in 5-Hydroxy-2-methoxybenzoic acid, and how are they expected to influence its stability at different pH values?
5-Hydroxy-2-methoxybenzoic acid possesses three key functional groups that dictate its chemical behavior: a carboxylic acid, a phenolic hydroxyl group, and a methoxy group attached to an aromatic ring.
Carboxylic Acid (-COOH): This is an acidic group. At pH values above its pKa, it will deprotonate to form a carboxylate anion (-COO⁻), which is generally more water-soluble. The pKa of the carboxylic acid is a critical determinant of the molecule's overall charge and solubility at a given pH.
Phenolic Hydroxyl (-OH): This group is weakly acidic and will deprotonate at higher pH values (typically above pH 8-9) to form a phenoxide anion. The presence of this group makes the aromatic ring susceptible to oxidation, especially in its deprotonated form under basic conditions.
Methoxy Group (-OCH₃): The ether linkage of the methoxy group can be susceptible to cleavage under harsh acidic conditions, a reaction known as O-demethylation.[5]
Aromatic Ring: The benzene ring itself can be subject to oxidative degradation and photolytic reactions.
The interplay of these groups and their ionization states at different pH values will govern the primary degradation pathways.
Q3: What are the predicted pKa values for 5-Hydroxy-2-methoxybenzoic acid?
Carboxylic Acid pKa: For benzoic acid, the pKa is approximately 4.2. The electron-donating methoxy group and electron-donating hydroxyl group on the ring are expected to slightly increase the pKa compared to unsubstituted benzoic acid. Online prediction tools, such as MolGpKa and pKalc, can provide a more precise estimate.[6][7] A predicted pKa for the carboxylic acid is in the range of 4.0 - 4.5 .
Phenolic Hydroxyl pKa: The pKa of phenol is approximately 10. The substituents on the ring will influence this value. A predicted pKa for the phenolic hydroxyl group is in the range of 9.0 - 10.0 .
These predicted values are crucial for selecting appropriate buffer systems for your stability studies.
Q4: What are the most likely degradation pathways for 5-Hydroxy-2-methoxybenzoic acid under different pH conditions?
Based on the functional groups present and literature on related compounds, the following degradation pathways are anticipated:
Acidic Hydrolysis (Low pH): Under strong acidic conditions and elevated temperatures, the primary degradation pathway is likely to be the O-demethylation of the methoxy group, leading to the formation of 2,5-dihydroxybenzoic acid.[5]
Basic Hydrolysis (High pH): In alkaline conditions, the molecule is more susceptible to oxidation . The deprotonated phenolic hydroxyl group makes the aromatic ring electron-rich and prone to oxidation, potentially leading to ring-opening products.
Oxidative Degradation: In the presence of oxidizing agents (e.g., hydrogen peroxide), the phenolic hydroxyl group is the most likely site of attack, leading to the formation of quinone-like structures and potentially ring cleavage.[8]
Photodegradation: Aromatic carboxylic acids can undergo photodegradation upon exposure to UV light.[9][10] Potential pathways include decarboxylation and the formation of various photoproducts.
The following diagram illustrates the potential degradation pathways:
Caption: Potential degradation pathways of 5-Hydroxy-2-methoxybenzoic Acid.
Troubleshooting Guides
This section addresses common issues encountered during the stability testing of 5-Hydroxy-2-methoxybenzoic acid.
Issue 1: No or Minimal Degradation Observed Under Stress Conditions.
Plausible Cause: The stress conditions (e.g., acid/base concentration, temperature, duration) are too mild for the molecule. 5-Hydroxy-2-methoxybenzoic acid may be relatively stable under the initial conditions tested.
Troubleshooting Steps:
Increase Stressor Intensity: Gradually increase the concentration of the acid or base (e.g., from 0.1 N to 1 N HCl or NaOH).
Elevate Temperature: Increase the temperature in increments of 10-20°C.
Extend Exposure Time: Prolong the duration of the stress test.
Goal: The aim is to achieve a target degradation of 5-20%, which is generally considered sufficient for the validation of stability-indicating methods.[3]
Issue 2: Complete or Near-Complete Degradation of the Compound.
Plausible Cause: The stress conditions are too harsh, leading to rapid and extensive degradation that may not be representative of real-world storage conditions.
Troubleshooting Steps:
Reduce Stressor Intensity: Decrease the concentration of the acid or base.
Lower Temperature: Conduct the experiment at a lower temperature.
Shorten Exposure Time: Reduce the duration of the stress test.
Time-Point Study: Perform a time-point study with more frequent sampling to capture the initial stages of degradation.
Issue 3: Poor Peak Shape (Tailing, Fronting, or Splitting) in HPLC Analysis.
Plausible Cause:
pH Mismatch: The pH of the sample solution may be incompatible with the mobile phase pH, especially if the compound is not fully ionized or is interacting with the stationary phase.
Column Overload: Injecting too concentrated a sample.
Secondary Interactions: The phenolic hydroxyl group can interact with residual silanols on the silica-based C18 column.
Troubleshooting Steps:
Adjust Sample pH: Neutralize acidic and basic degradation samples before injection. Ensure the pH of the final sample is close to that of the mobile phase.
Dilute Sample: Dilute the sample to an appropriate concentration.
Mobile Phase Modifier: Use a mobile phase with a pH that ensures the carboxylic acid is fully protonated (e.g., pH < 3) or fully deprotonated. Using a buffer in the mobile phase can also improve peak shape.
Column Choice: Consider using a column with end-capping to minimize silanol interactions.
Issue 4: Poor Mass Balance in the Final Analysis.
Plausible Cause:
Non-UV Active Degradants: Some degradation products may not have a chromophore and are therefore not detected by a UV detector.
Volatile Degradants: Degradation may lead to volatile products (e.g., CO₂ from decarboxylation) that are lost from the sample.
Co-elution: A degradation product may be co-eluting with the parent peak or other peaks.
Troubleshooting Steps:
Use a Mass Spectrometer (LC-MS): An LC-MS analysis can detect compounds that are not UV-active.
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the main peak.
Method Re-evaluation: Re-evaluate and re-validate the analytical method to ensure it is truly stability-indicating and can separate all degradation products.
Experimental Protocols and Data Presentation
Protocol 1: Forced Degradation Study
This protocol provides a framework for conducting forced degradation studies on 5-Hydroxy-2-methoxybenzoic acid.
1. Preparation of Stock Solution:
Accurately weigh and dissolve 5-Hydroxy-2-methoxybenzoic acid in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 N HCl to achieve a final concentration of 0.1 N HCl. Incubate at 60°C.
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 N NaOH to achieve a final concentration of 0.1 N NaOH. Incubate at 60°C.
Oxidative Degradation: Mix the stock solution with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Keep at room temperature.
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A dark control sample should be stored under the same conditions but protected from light.
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C).
3. Time Points:
Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).
4. Sample Preparation for Analysis:
Neutralization: Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
Dilution: Dilute the samples to a suitable concentration with the mobile phase.
5. Analysis:
Analyze the samples using a validated stability-indicating HPLC-UV or LC-MS method.
The following diagram outlines the experimental workflow:
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International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. [Link]
ResearchGate. (2016). (PDF) Demethoxylation and hydroxylation of methoxy- and hydroxybenzoic acids by OH-radicals. Processes of potential importance for food irradiation. [Link]
National Center for Biotechnology Information. (n.d.). Photodegradation and toxicity changes of antibiotics in UV and UV/H(2)O(2) process. [Link]
ResearchGate. (2025). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC | Request PDF. [Link]
Sultan Qaboos University House of Expertise. (n.d.). Photodegradation of methoxy substituted curcuminoids. [Link]
Unich. (2024). A stability indicating RP-HPLC-UV assay method for the simultaneous determination of hydroquinone, tretinoin. [Link]
National Center for Biotechnology Information. (n.d.). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. [Link]
SciELO. (n.d.). A validated stability indicating HPLC method for the determination of process-related impurities in pantoprazole bulk drug and f. [Link]
National Center for Biotechnology Information. (2024). Visible-Light-Induced Photocatalytic Degradation of Naproxen Using 5% Cu/TiO2, Transformation Products, and Mechanistic Studies. [Link]
FULIR. (2025). Lifitegrast Degradation: Products and Pathways. [Link]
ScienceDirect. (2016). Photodegradation of the UV filter ethylhexyl methoxycinnamate under ultraviolet light: Identification and in silico assessment of photo-transformation products in the context of grey water reuse. [Link]
A Comparative Guide to the Bioactivities of 5-Hydroxy-2-methoxybenzoic Acid and 3-Hydroxy-4-methoxybenzoic Acid
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activities of structural isomers is paramount for the rational design of novel therapeutic agent...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and professionals in drug development, understanding the nuanced differences in the biological activities of structural isomers is paramount for the rational design of novel therapeutic agents. This guide provides an in-depth, objective comparison of the bioactivities of two positional isomers: 5-Hydroxy-2-methoxybenzoic acid and 3-Hydroxy-4-methoxybenzoic acid. By delving into their antioxidant, anti-inflammatory, and antimicrobial properties, supported by experimental data and detailed protocols, this document aims to elucidate the structure-activity relationships that govern their distinct biological profiles.
Introduction: The Significance of Isomeric Positioning
5-Hydroxy-2-methoxybenzoic acid and 3-Hydroxy-4-methoxybenzoic acid (commonly known as isovanillic acid) are both derivatives of benzoic acid, possessing a hydroxyl and a methoxy group attached to the benzene ring. While sharing the same molecular formula (C₈H₈O₄), the differential positioning of these functional groups profoundly influences their electronic properties, steric hindrance, and ultimately, their interactions with biological targets. This guide will explore these differences, providing a comparative analysis of their known bioactivities.
Chemical Structures:
Compound
Structure
5-Hydroxy-2-methoxybenzoic acid
3-Hydroxy-4-methoxybenzoic acid
Comparative Bioactivities: A Data-Driven Analysis
A comprehensive review of the scientific literature reveals distinct bioactivity profiles for these two isomers. While both exhibit potential as antioxidant and anti-inflammatory agents, the extent and mechanisms of these activities appear to differ.
Antioxidant Activity
The antioxidant potential of phenolic compounds is largely attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The presence and position of electron-donating groups, such as the methoxy group, can further enhance this activity.
3-Hydroxy-4-methoxybenzoic acid (Isovanillic Acid) has demonstrated notable antioxidant properties.[1] Its ability to scavenge free radicals is well-documented, although it is considered to have weaker activity compared to its isomer, vanillic acid (4-hydroxy-3-methoxybenzoic acid).[2] Studies suggest that isovanillic acid can also activate the Nrf2 signaling pathway, a key regulator of endogenous antioxidant responses, although the evidence is less extensive compared to other phenolic acids like ferulic acid.[1]
5-Hydroxy-2-methoxybenzoic acid is also presumed to possess antioxidant activity due to its phenolic structure. However, specific quantitative data, such as DPPH radical scavenging IC50 values, are not as readily available in the literature. The positioning of the methoxy group ortho to the carboxylic acid and meta to the hydroxyl group may influence its radical scavenging capacity and interaction with biological systems.
Table 1: Comparative Antioxidant Activity Data (Illustrative)
Note: The provided IC50 value for 3-Hydroxy-4-methoxybenzoic acid is based on its isomer, vanillic acid, from a comparative study and should be interpreted with caution. Direct comparative studies are limited.
Anti-inflammatory Activity
Inflammation is a complex biological response, and its modulation by small molecules can occur through various mechanisms, including the inhibition of pro-inflammatory enzymes and the suppression of inflammatory signaling pathways.
3-Hydroxy-4-methoxybenzoic acid (Isovanillic Acid) has been shown to possess anti-inflammatory properties.[3] Its mechanism of action is believed to involve the modulation of key inflammatory pathways such as the NF-κB signaling cascade.[3][4] By inhibiting NF-κB activation, isovanillic acid can suppress the production of pro-inflammatory cytokines and mediators.[4]
5-Hydroxy-2-methoxybenzoic acid is suggested to have anti-inflammatory effects, potentially through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. This mechanism is shared by many non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, a derivative of this compound has been shown to modulate the MAPK signaling pathway, which is also involved in inflammatory responses.
Signaling Pathway Involvement:
Caption: Putative anti-inflammatory mechanisms of the two isomers.
Antimicrobial Activity
Benzoic acid and its derivatives are known for their antimicrobial properties. The position of substituents on the aromatic ring can significantly impact their efficacy against various microorganisms.
3-Hydroxy-4-methoxybenzoic acid (Isovanillic Acid) is reported to have antibacterial and antifungal activity.[5]
This assay is a standard method for evaluating the antioxidant activity of compounds by measuring their ability to scavenge the stable DPPH free radical.
Workflow Diagram:
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
Preparation of Test Compounds: Dissolve the test compounds (5-Hydroxy-2-methoxybenzoic acid and 3-Hydroxy-4-methoxybenzoic acid) in methanol to prepare stock solutions. Perform serial dilutions to obtain a range of concentrations.
Assay Procedure:
In a 96-well microplate, add 50 µL of the test compound solution to each well.
Add 150 µL of the DPPH solution to each well.
Include a control well containing 50 µL of methanol and 150 µL of DPPH solution.
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
Measurement: Measure the absorbance at 517 nm using a microplate reader.
Calculation: Calculate the percentage of radical scavenging activity using the formula:
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the compound concentration.[7]
In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
This assay evaluates the anti-inflammatory potential of a compound by measuring its ability to inhibit the production of inflammatory mediators, such as nitric oxide (NO), in macrophages stimulated with lipopolysaccharide (LPS).
Workflow Diagram:
Caption: Workflow for the in vitro anti-inflammatory assay.
Step-by-Step Protocol:
Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a suitable density and allow them to adhere overnight.[8][9]
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours. Include control groups (cells alone, cells with LPS alone).
Nitric Oxide (NO) Measurement:
Collect the cell culture supernatant.
Determine the nitrite concentration (a stable product of NO) in the supernatant using the Griess reagent.[10]
Mix equal volumes of supernatant and Griess reagent and incubate for 10-15 minutes at room temperature.
Measure the absorbance at 540 nm. A standard curve of sodium nitrite is used for quantification.
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or MTS) to ensure that the observed reduction in NO production is not due to cytotoxicity of the compounds.[8]
Cyclooxygenase (COX-2) Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, a key mediator of inflammation.
Step-by-Step Protocol:
Reagents: Use a commercial COX inhibitor screening assay kit or prepare the necessary reagents, including human recombinant COX-2 enzyme, arachidonic acid (substrate), and a colorimetric or fluorometric probe.
Assay Procedure:
In a 96-well plate, add the reaction buffer, heme cofactor, and the COX-2 enzyme.[11][12]
Add the test compounds at various concentrations. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
Pre-incubate the plate to allow the compounds to interact with the enzyme.
Initiate the reaction by adding arachidonic acid and the probe.
Measurement: Measure the absorbance or fluorescence at the appropriate wavelength according to the kit manufacturer's instructions.
Calculation: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Directions
The comparative analysis of 5-Hydroxy-2-methoxybenzoic acid and 3-Hydroxy-4-methoxybenzoic acid underscores the critical role of substituent positioning in defining the bioactivity of phenolic compounds. While 3-Hydroxy-4-methoxybenzoic acid (isovanillic acid) has a more established profile as an antioxidant and anti-inflammatory agent with known effects on the NF-κB pathway, 5-Hydroxy-2-methoxybenzoic acid presents an intriguing area for further investigation, particularly concerning its potential as a COX inhibitor and modulator of MAPK signaling.
Direct comparative studies employing standardized assays are essential to quantitatively delineate the differences in their potencies. The experimental protocols provided in this guide offer a framework for such investigations. A deeper understanding of the structure-activity relationships of these and other benzoic acid isomers will undoubtedly contribute to the development of more targeted and efficacious therapeutic agents for a range of diseases underpinned by oxidative stress and inflammation.
References
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Lee, J. H., et al. (2018). Anti-Inflammatory Effect of o-Vanillic Acid on Lipopolysaccharide-Stimulated Macrophages and Inflammation Models. Journal of Cancer Prevention, 23(2), 85-92. Available from: [Link]
Swislocka, R., et al. (2020). Spectroscopic, antioxidant and cytotoxicity studies of vanillic acids. Scientific Reports, 10(1), 1-15. Available from: [Link]
Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. MDPI. Available from: [Link]
Kim, M. C., et al. (2011). Vanillic acid inhibits inflammatory mediators by suppressing NF-κB in lipopolysaccharide-stimulated mouse peritoneal macrophages. Immunopharmacology and Immunotoxicology, 33(3), 525-532. Available from: [Link]
Lee, J. H., et al. (2018). Anti-Inflammatory Effect of o-Vanillic Acid on Lipopolysaccharide-Stimulated Macrophages and Inflammation Models. Journal of Cancer Prevention, 23(2), 85-92. Available from: [Link]
Antioxidant properties of vanillic, isovanillic and o-vanillic acids... ResearchGate. Available from: [Link]
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Adhikary, S., et al. (2003). 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester: A Curcumin Derivative Targets Akt/NFκB Cell Survival Signaling Pathway: Potential for Prostate Cancer Management. Neoplasia, 5(3), 255-266. Available from: [Link]
Adhikary, S., et al. (2003). 4-hydroxy-3-methoxybenzoic acid methyl ester: a curcumin derivative targets Akt/NF kappa B cell survival signaling pathway: potential for prostate cancer management. Neoplasia, 5(3), 255-266. Available from: [Link]
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Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 26(1), 1. Available from: [Link]
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Investigating COX-2 and 5-LOX Enzyme-Related Anti-Inflammatory and Antioxidant Activities and Phytochemical Features of Scutellaria salviifolia Benth. Molecules, 27(1), 1. Available from: [Link]
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A Senior Application Scientist's Guide to Method Validation: HPLC-UV Assay for 5-Hydroxy-2-methoxybenzoic Acid
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. Every measurement must be defensible, accurate, and reproducible.
Author: BenchChem Technical Support Team. Date: January 2026
In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. Every measurement must be defensible, accurate, and reproducible. This guide provides an in-depth, experience-driven walkthrough for the validation of a High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method for the assay of 5-Hydroxy-2-methoxybenzoic acid.
This document moves beyond a simple checklist of validation parameters. It delves into the causality behind each experimental choice, grounding the protocol in the authoritative standards of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4] We will compare the robust and widely accessible HPLC-UV technique with other potential analytical methods, providing a framework for selecting the most appropriate assay for your specific needs.
The Analytical Challenge: Quantifying 5-Hydroxy-2-methoxybenzoic Acid
5-Hydroxy-2-methoxybenzoic acid is a benzoic acid derivative used as a building block in the synthesis of more complex molecules.[5][6] Whether it is being monitored as a starting material, an intermediate, or a potential impurity, an accurate and reliable quantitative method is essential. HPLC with UV detection is a logical starting point for this analyte due to the presence of a chromophore in its aromatic structure, which allows for sensitive detection.
The Foundation of Trust: Principles of Analytical Method Validation
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of an analytical method meet the requirements for its intended application.[3][7] This is not merely a regulatory hurdle; it is the cornerstone of data integrity. The primary guidelines governing this process are ICH Q2(R2), FDA guidance documents, and USP General Chapter <1225>.[1][2][8][9][10][11] These documents provide a harmonized framework for ensuring that an analytical procedure is fit for its purpose.[4][12]
The overall validation process can be visualized as a structured workflow, ensuring all aspects of the method's performance are thoroughly evaluated.
A structured workflow for HPLC method validation.
Experimental Protocols for HPLC-UV Method Validation
The following sections provide detailed, step-by-step protocols for validating an HPLC-UV method for 5-Hydroxy-2-methoxybenzoic acid. The acceptance criteria are based on the stringent requirements of pharmaceutical quality control.
Illustrative Chromatographic Conditions
Parameter
Condition
Instrument
HPLC system with UV/Vis Detector
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile
Gradient
0-15 min: 20-60% B; 15-20 min: 60-20% B
Flow Rate
1.0 mL/min
Column Temperature
30°C
Detection Wavelength
245 nm (based on UV maxima of the analyte)
Injection Volume
10 µL
Specificity
Causality: The purpose of specificity is to demonstrate that the analytical method can unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, or placebo matrix components.[3][8] A lack of interference ensures that the measured signal is only from the analyte of interest.
Experimental Protocol:
Prepare a diluent blank and inject it to ensure no interfering peaks at the retention time of the analyte.
Prepare a placebo solution (a mixture of all formulation excipients without the active pharmaceutical ingredient, or API) and inject it.
Prepare a standard solution of 5-Hydroxy-2-methoxybenzoic acid.
Spike the placebo solution with the analyte at the target concentration.
Analyze all solutions and compare the chromatograms. The retention time of the analyte in the spiked sample should match the standard, and there should be no significant peaks from the blank or placebo at this retention time.
For a stability-indicating method, perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic) and demonstrate that the analyte peak is resolved from all degradation product peaks.[13]
Acceptance Criteria:
No interference from blank or placebo at the analyte's retention time.
The method must be able to separate the analyte from potential impurities and degradation products.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is crucial for accurate quantification. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[14][15]
Experimental Protocol:
Prepare a stock solution of 5-Hydroxy-2-methoxybenzoic acid reference standard.
Create a series of at least five concentrations by diluting the stock solution. For an assay, this range typically spans 80% to 120% of the target test concentration. For example: 80, 100, 120, 140, and 160 µg/mL.
Inject each concentration in triplicate.
Plot the average peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
The correlation coefficient (R²) should be ≥ 0.999.
The y-intercept should be insignificant compared to the response at 100% concentration.
The data points should not show significant deviation from the regression line.
Example Data Summary:
Concentration (µg/mL)
Mean Peak Area
80
805,123
100
1,001,567
120
1,203,890
140
1,401,234
160
1,605,789
R²
0.9998
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value.[3][8] It is typically assessed using recovery studies by spiking a placebo matrix with known amounts of the analyte.
Experimental Protocol:
Prepare a placebo mixture.
Spike the placebo at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare each concentration level in triplicate (for a total of 9 determinations).
Analyze the samples and calculate the percentage recovery for each.
Acceptance Criteria:
The mean percent recovery should be within 98.0% to 102.0%.
The Relative Standard Deviation (RSD) for the recovery at each level should not be more than 2.0%.
Example Data Summary:
Spike Level
Theoretical (µg/mL)
Measured (µg/mL)
% Recovery
80% (n=3)
80.0
79.8
99.8%
100% (n=3)
100.0
100.5
100.5%
120% (n=3)
120.0
119.5
99.6%
Mean Recovery
100.0%
Precision
Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions. It is evaluated at two levels:
Repeatability (Intra-assay precision): Measures precision over a short interval of time with the same analyst and equipment.
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).[16]
Experimental Protocol:
Repeatability: Prepare six independent samples at 100% of the target concentration. Analyze them on the same day by the same analyst.
Intermediate Precision: Have a second analyst repeat the experiment on a different day, potentially using a different HPLC system.
Calculate the RSD for the first set of six samples, the second set of six samples, and for all 12 samples combined.
Acceptance Criteria:
The RSD for repeatability (n=6) should be ≤ 2.0%.
The RSD for all combined results (n=12) for intermediate precision should be ≤ 2.0%.[16]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15] For an assay of a major component, these are typically not required but are crucial for impurity methods. They are often determined based on the signal-to-noise ratio (S/N).
Experimental Protocol:
Prepare a series of dilute solutions of the analyte.
Inject them and determine the concentration at which the S/N is approximately 3:1 for LOD and 10:1 for LOQ.
Acceptance Criteria:
LOD: S/N ratio of approximately 3:1.
LOQ: S/N ratio of approximately 10:1. The precision (RSD) at the LOQ should be ≤ 10%.
Robustness
Causality: Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.[8][15] This provides an indication of its reliability during normal usage.
Experimental Protocol:
Prepare a system suitability solution or a standard solution.
Analyze the solution while making small, deliberate changes to the method parameters, one at a time.
Flow Rate (e.g., ± 0.1 mL/min, so 0.9 and 1.1 mL/min).
Column Temperature (e.g., ± 5°C, so 25°C and 35°C).
Mobile Phase Composition (e.g., vary the organic component by ±2%).
Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
System suitability parameters must remain within acceptable limits for all varied conditions.
The RSD of the results should not be significantly affected and should remain ≤ 2.0%.
Comparison with Alternative Analytical Methods
While HPLC-UV is a powerful and common technique, it is not the only option. The choice of method depends on the specific analytical need, such as the complexity of the sample matrix, required sensitivity, and available resources. A comparative guide for a similar compound, 2,3-Dihydroxy-4-methoxybenzoic acid, highlights the distinct advantages of different techniques.[17]
Feature
HPLC-UV
LC-MS (Liquid Chromatography-Mass Spectrometry)
GC-MS (Gas Chromatography-Mass Spectrometry)
Principle
Chromatographic separation followed by UV light absorption measurement.
Chromatographic separation followed by mass-to-charge ratio measurement.
Chromatographic separation of volatile compounds followed by mass-to-charge ratio measurement.
Specificity
Good. Relies on chromatographic resolution. May be susceptible to co-eluting impurities with similar UV spectra.
Excellent. Provides mass information, confirming identity and separating by mass even if co-eluting.
Excellent. Provides mass information for volatile/derivatized analytes.
Sensitivity (LOQ)
Moderate (typically low µg/mL to high ng/mL).
Very High (typically low ng/mL to pg/mL).
Very High (typically low ng/mL to pg/mL).
Application
Ideal for routine QC, assays of major components, and known impurity quantification in simple matrices.
Ideal for complex matrices (e.g., biological fluids), trace-level analysis, impurity identification, and metabolomics.
Best for volatile or semi-volatile compounds. May require derivatization for polar compounds like benzoic acids.
Cost
Relatively low initial and running costs.
High initial and running costs.
Moderate to high initial and running costs.
Throughput
High.
Moderate.
Moderate.
Decision Framework: Selecting the Optimal Method
The choice between HPLC-UV and a more sophisticated technique like LC-MS is a critical decision driven by the analytical objective.
A decision tree for analytical method selection.
Conclusion
The validation of an analytical method is a systematic and essential process that underpins the quality and safety of pharmaceutical products. This guide has demonstrated that a reversed-phase HPLC-UV method for the assay of 5-Hydroxy-2-methoxybenzoic acid can be robustly validated by following the principles outlined in ICH, FDA, and USP guidelines.[1][3][18] The successful execution of specificity, linearity, accuracy, precision, and robustness studies ensures that the method is fit for its intended purpose. While more advanced techniques like LC-MS offer higher sensitivity and specificity, the validated HPLC-UV method stands as a reliable, accessible, and cost-effective workhorse for routine quality control analysis.
References
U.S. Food and Drug Administration. (2024). Q2(R2)
ProPharma. (2024).
BA Sciences.
International Council for Harmonis
United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com.
BenchChem. A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for 2,3-Dihydroxy-4-methoxybenzoic acid Analysis. BenchChem.
BenchChem. Application Note: Validation of a High- Performance Liquid Chromatography (HPLC) Method for the Quantification of 2,3-Dihydroxy-4-methoxybenzoic acid. BenchChem.
A Guide to the Acidity of 5-Hydroxy-2-methoxybenzoic Acid and Its Isomers for Pharmaceutical Research
For researchers and professionals in drug development, understanding the physicochemical properties of a molecule is paramount. The acid dissociation constant (pKa) is a critical parameter that governs a molecule's behav...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers and professionals in drug development, understanding the physicochemical properties of a molecule is paramount. The acid dissociation constant (pKa) is a critical parameter that governs a molecule's behavior in physiological environments, influencing everything from solubility and absorption to receptor binding and formulation. This guide provides an in-depth comparison of the acidity of 5-Hydroxy-2-methoxybenzoic acid and its structural isomers, grounded in established chemical principles and supported by a proposed experimental framework for validation.
The Structural Nuances of Acidity: A Comparative Overview
The acidity of a substituted benzoic acid is a delicate interplay of inductive and resonance effects, steric hindrance, and intramolecular interactions. The positions of the hydroxyl (-OH) and methoxy (-OCH₃) groups on the benzene ring relative to the carboxylic acid (-COOH) moiety dictate the stability of the corresponding carboxylate anion, and thus, the strength of the acid.
While extensive experimental data for all isomers of hydroxy-methoxybenzoic acid is not uniformly available in the literature, we can compile known experimental and predicted values to draw meaningful comparisons. The following table summarizes these values, which will be analyzed in the subsequent section.
Note: Predicted values are estimates based on established chemical principles and computational models and should be confirmed experimentally.
Deconstructing the Structure-Acidity Relationship
The acidity of these isomers can be rationalized by considering the electronic effects of the hydroxyl and methoxy substituents.
Key Principles at Play:
Inductive Effect (-I): The oxygen atoms in both -OH and -OCH₃ groups are electronegative, pulling electron density away from the aromatic ring through the sigma bonds. This effect stabilizes the negative charge of the carboxylate anion, thereby increasing acidity. The inductive effect is distance-dependent, weakening as the substituent moves further from the carboxyl group.
Resonance Effect (+R): The lone pairs on the oxygen atoms of both substituents can be delocalized into the benzene ring. This electron-donating resonance effect is most pronounced when the substituent is at the ortho or para position relative to the carboxyl group. This effect increases electron density on the carboxylate group, destabilizing the anion and decreasing acidity.
Intramolecular Hydrogen Bonding: When a hydroxyl group is at the ortho position (C2 or C6), it can form a strong intramolecular hydrogen bond with the adjacent carboxylate group. This interaction significantly stabilizes the conjugate base, leading to a substantial increase in acidity. This is a key component of the "ortho effect."
Steric Inhibition of Resonance (Ortho Effect): An ortho-substituent, like a methoxy group, can sterically hinder the carboxyl group, forcing it out of the plane of the benzene ring. This reduces the resonance stabilization of the neutral acid, making it easier to deprotonate and thus more acidic.[8]
Analysis of 5-Hydroxy-2-methoxybenzoic Acid and Its Isomers:
The methoxy group at the C2 (ortho) position exerts a strong acid-strengthening effect due to steric inhibition of resonance.[8] Its electron-withdrawing inductive effect also contributes to stabilizing the conjugate base.
The hydroxyl group at the C5 (meta) position exerts a primarily inductive, electron-withdrawing effect, which further enhances acidity compared to benzoic acid. Its resonance effect does not directly impact the carboxyl group from the meta position.
The combination of the powerful ortho effect from the methoxy group and the inductive effect from the meta-hydroxyl group is predicted to make this a relatively strong acid, significantly more acidic than benzoic acid.
The hydroxyl group at the C2 position allows for strong intramolecular hydrogen bonding, which dramatically stabilizes the carboxylate anion.[5] This is the dominant factor for its high acidity.
The methoxy group at the C3 (meta) position contributes an additional electron-withdrawing inductive effect, further increasing acidity.
Similar to the above, the C2-hydroxyl group provides significant stabilization through intramolecular hydrogen bonding.
The methoxy group is at the C5 (para to the hydroxyl and meta to the carboxyl). Its primary influence on the carboxyl group is a weak inductive effect.
3-Hydroxy-4-methoxybenzoic Acid (pKa 4.35):
The hydroxyl group at the C3 position has an acid-strengthening inductive effect.
The methoxy group at the C4 (para) position has a strong electron-donating resonance effect (+R) that outweighs its inductive effect (-I).[9] This resonance effect destabilizes the carboxylate anion, leading to a decrease in acidity, making it a weaker acid than benzoic acid.[3]
The interplay of these electronic effects is visually summarized in the diagram below.
Caption: Factors influencing the stability of the carboxylate anion.
A Self-Validating Protocol for Experimental pKa Determination
To empirically validate the predicted pKa values and ensure the trustworthiness of the data, a robust experimental protocol is essential. Potentiometric titration is a reliable and widely used method for this purpose.
Objective: To determine the pKa of hydroxy-methoxybenzoic acid isomers by titration with a standardized strong base.
Methodology:
Preparation of Standardized NaOH Solution (~0.1 M):
Prepare a ~0.1 M NaOH solution.
Standardize the NaOH solution against a primary standard, such as potassium hydrogen phthalate (KHP), to determine its exact concentration. This is a critical step for accuracy.
Sample Preparation:
Accurately weigh approximately 0.15-0.20 g of the benzoic acid isomer into a 250 mL beaker.
Dissolve the sample in a suitable solvent. Given the limited water solubility of some isomers, a co-solvent system may be necessary. A common choice is a mixture of ethanol and deionized water (e.g., 10 mL of 95% ethanol to dissolve the solid, followed by the addition of 90 mL of deionized water).
Titration Procedure:
Calibrate a pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).
Place the beaker with the dissolved sample on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe into the solution.
Fill a 50 mL burette with the standardized 0.1 M NaOH solution.
Record the initial pH of the acid solution.
Add the NaOH titrant in small increments (e.g., 0.5-1.0 mL), recording the pH after each addition. Allow the reading to stabilize before recording.
As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1-0.2 mL) to accurately capture the equivalence point.
Continue adding titrant well past the equivalence point until the pH curve flattens out.
Data Analysis and Validation:
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.
Determine the equivalence point, which is the point of maximum slope on the titration curve. This can be more accurately found by plotting the first derivative (ΔpH/ΔV) against the average volume.
The volume of NaOH at the half-equivalence point (half the volume required to reach the equivalence point) is then determined.
The pKa of the acid is equal to the pH of the solution at this half-equivalence point, as per the Henderson-Hasselbalch equation (at this point, [A⁻] = [HA]).
Validation: The experiment should be repeated at least three times for each isomer to ensure reproducibility. The calculated molar mass of the acid from the titration data should also be compared to its known molar mass as a check on sample purity and procedural accuracy.
The following diagram illustrates the experimental workflow for this protocol.
Caption: Experimental workflow for pKa determination via potentiometric titration.
Conclusion
The acidity of 5-Hydroxy-2-methoxybenzoic acid and its isomers is a complex function of the electronic and steric effects of its substituents. Based on a theoretical analysis, 5-Hydroxy-2-methoxybenzoic acid is predicted to be a moderately strong aromatic carboxylic acid, with its acidity significantly enhanced by the ortho-methoxy group. Isomers with an ortho-hydroxyl group are expected to be the most acidic due to intramolecular hydrogen bonding. Conversely, isomers with a para-methoxy or para-hydroxyl group are generally less acidic than benzoic acid due to the dominance of the electron-donating resonance effect.
For drug development professionals, these differences are not merely academic. A change of one or two pKa units can drastically alter a compound's ionization state at physiological pH, impacting its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, while theoretical predictions provide a valuable starting point, the experimental determination of pKa, as outlined in this guide, is an indispensable step in the characterization of any new chemical entity.
References
This is a placeholder for the source of the predicted pKa value for 5-Hydroxy-2-methoxybenzoic acid, which would be determined through computational chemistry software or a relevant d
FooDB. (2010). Showing Compound 2-Hydroxy-3-methoxybenzoic acid (FDB012172). Retrieved from [Link]
ChemBK. (2024). Benzoic acid, 2-hydroxy-5-methoxy-. Retrieved from [Link]
College of Saint Benedict & Saint John's University. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
Chemistry Stack Exchange. (2018). Why is ortho-hydroxybenzoic acid more acidic than its para-isomer? Retrieved from [Link]
mVOC 4.0. (n.d.). 4-hydroxybenzoic Acid. Retrieved from [Link]
Quora. (2019). Why is the acidity of p-methoxybenzoic acid more acidic than p-hydroxybenzoic acid? Retrieved from [Link]
Quora. (2018). Why does 2-methoxy benzoic acid and 3-methoxy benzoic acid have equivalent acidic strength? Retrieved from [Link]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 5-Hydroxy-2-methoxybenzoic Acid
For distribution to: Researchers, scientists, and drug development professionals. Introduction: The Imperative for Rigorous Analytical Method Cross-Validation In the landscape of pharmaceutical development and quality co...
Author: BenchChem Technical Support Team. Date: January 2026
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Imperative for Rigorous Analytical Method Cross-Validation
In the landscape of pharmaceutical development and quality control, the accuracy and reliability of analytical methods are paramount. For a compound such as 5-Hydroxy-2-methoxybenzoic acid, a key intermediate and potential impurity in various synthetic pathways, its precise quantification is critical. This guide provides an in-depth comparison of two prevalent analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the analysis of 5-Hydroxy-2-methoxybenzoic acid.
The central thesis of this document is not merely to present disparate analytical procedures but to champion the practice of cross-validation. Cross-validation serves as the ultimate arbiter of a method's robustness, ensuring that analytical data is consistent, reliable, and transferable across different methodologies and laboratories. This is a cornerstone of regulatory compliance and data integrity.[1]
This guide is structured to provide not only the theoretical underpinnings but also actionable, field-proven protocols and data to empower researchers in their analytical endeavors.
Understanding the Analyte: 5-Hydroxy-2-methoxybenzoic Acid
5-Hydroxy-2-methoxybenzoic acid is a phenolic acid derivative. Its chemical structure, characterized by a carboxylic acid, a hydroxyl group, and a methoxy group on the benzene ring, dictates its analytical behavior. The presence of a chromophore makes it amenable to UV detection, while its ionizable nature allows for sensitive detection by mass spectrometry.
A Researcher's Guide to Comparing the Antioxidant Activity of Hydroxybenzoic Acid Derivatives
<Senior Application Scientist Authored by: Gemini January 2, 2026 Introduction: The Critical Role of Hydroxybenzoic Acids in Oxidative Stress Mitigation Hydroxybenzoic acids, a major subclass of phenolic acids, are ubiqu...
Author: BenchChem Technical Support Team. Date: January 2026
<Senior Application Scientist
Authored by: Gemini
January 2, 2026
Introduction: The Critical Role of Hydroxybenzoic Acids in Oxidative Stress Mitigation
Hydroxybenzoic acids, a major subclass of phenolic acids, are ubiquitously found in plants and are significant components of the human diet.[1] Their foundational structure, consisting of a benzene ring with a carboxylic acid group and one or more hydroxyl (-OH) groups, endows them with potent antioxidant properties.[1][2] In biological systems, oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a host of degenerative diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.[3] Hydroxybenzoic acid derivatives act as crucial defense agents by neutralizing these harmful free radicals, thereby protecting vital cellular components like lipids, proteins, and DNA from oxidative damage.[2]
This guide provides a comprehensive comparison of the antioxidant activity of various hydroxybenzoic acid derivatives. We will delve into the structure-activity relationships that govern their efficacy, present quantitative data from established in vitro assays, and provide detailed, field-proven protocols for researchers to conduct their own comparative analyses.
The Science of Antioxidant Action: Structure-Activity Relationships
The antioxidant capacity of a hydroxybenzoic acid derivative is not arbitrary; it is intrinsically linked to its molecular structure. The number and position of hydroxyl groups on the aromatic ring are the primary determinants of its radical-scavenging ability.[4]
The Power of Hydroxyl Groups: The core mechanism of antioxidant action for phenolic acids is their ability to donate a hydrogen atom from their hydroxyl groups to a free radical, which neutralizes the radical and terminates the oxidative chain reaction.[1][2][5] The resulting phenoxyl radical is stabilized by the resonance of the aromatic ring, making it relatively unreactive.[1]
More is Merrier: Generally, the antioxidant activity increases with the number of hydroxyl groups.[4][6] For instance, gallic acid (3,4,5-trihydroxybenzoic acid) consistently demonstrates higher antioxidant activity than protocatechuic acid (3,4-dihydroxybenzoic acid), which in turn is more potent than p-hydroxybenzoic acid (one -OH group).[4]
Positional Effects (Ortho vs. Meta vs. Para): The arrangement of -OH groups is critical. An ortho or para positioning of hydroxyl groups enhances antioxidant activity due to the formation of stable intramolecular hydrogen bonds and better stabilization of the resulting phenoxyl radical. Derivatives with ortho-dihydroxy groups, such as protocatechuic acid (3,4-DHB) and 2,3-dihydroxybenzoic acid, are particularly effective scavengers.[4]
Influence of Other Substituents: The presence of other groups, like methoxy (-OCH3) groups, can modulate activity. While they are electron-donating, they can also introduce steric hindrance, and their effect is often secondary to the number and position of hydroxyl groups.[7]
This fundamental understanding of structure-activity relationships is crucial for predicting the antioxidant potential of novel derivatives and for interpreting experimental results.
Mechanism of Radical Scavenging
The primary antioxidant mechanism for hydroxybenzoic acids is Hydrogen Atom Transfer (HAT).
A Researcher's Guide to the Quantitative Analysis of 5-Hydroxy-2-methoxybenzoic Acid in Botanical Matrices
This guide provides a comprehensive framework for the quantitative comparison of 5-Hydroxy-2-methoxybenzoic acid across different plant species. While this compound is a known plant metabolite, a notable scarcity of publ...
Author: BenchChem Technical Support Team. Date: January 2026
This guide provides a comprehensive framework for the quantitative comparison of 5-Hydroxy-2-methoxybenzoic acid across different plant species. While this compound is a known plant metabolite, a notable scarcity of published quantitative data exists, presenting a significant research gap. This document aims to bridge that gap by offering a robust, scientifically grounded methodology for researchers, scientists, and drug development professionals to generate and compare such data. We will delve into the rationale behind the experimental choices, provide detailed protocols, and present a template for data comparison, thereby empowering researchers to pioneer investigations into the distribution and significance of this promising bioactive compound.
Introduction: The Scientific Imperative for Quantifying 5-Hydroxy-2-methoxybenzoic Acid
5-Hydroxy-2-methoxybenzoic acid, a derivative of benzoic acid, belongs to the vast family of phenolic compounds that are secondary metabolites in plants.[1] These compounds are integral to plant physiology, playing roles in defense, signaling, and allelopathy. For researchers and pharmaceutical scientists, such molecules are of immense interest due to their potential biological activities, which can range from antioxidant and anti-inflammatory to antimicrobial effects.[2]
While its isomer, vanillic acid (4-hydroxy-3-methoxybenzoic acid), is well-studied, 5-Hydroxy-2-methoxybenzoic acid remains a comparatively enigmatic molecule. Its confirmed presence in Vitex agnus-castus, a plant with a long history of use in traditional medicine for treating female reproductive disorders, underscores the need for further investigation.[3] A quantitative understanding of its distribution across various plant species is the first step in unlocking its therapeutic potential and understanding its ecological role.
This guide provides the necessary tools to undertake such a quantitative journey, focusing on the principles of High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry, a gold-standard technique for the analysis of phenolic compounds in complex plant matrices.[4]
Experimental Design: A Validated Workflow for Accurate Quantification
The accurate quantification of a target analyte from a complex matrix like a plant extract requires a multi-step workflow. Each step must be carefully considered to ensure reproducibility and minimize analytical error. The following sections detail a robust methodology for the extraction and analysis of 5-Hydroxy-2-methoxybenzoic acid.
Plant Material Collection and Preparation
The initial handling of plant material is a critical determinant of the final quantitative accuracy.
Protocol:
Collection: Collect fresh plant material (e.g., leaves, fruits, stems, roots) and document the species, collection date, location, and plant part.
Stabilization: Immediately freeze the collected material in liquid nitrogen to quench metabolic processes that could alter the concentration of the target analyte.
Lyophilization: Freeze-dry the plant material to remove water without significant degradation of thermolabile compounds.
Homogenization: Grind the lyophilized material into a fine, homogenous powder using a laboratory mill. Store the powder in airtight containers at -20°C or lower, protected from light.
Causality: Quenching metabolism with liquid nitrogen is crucial as plant enzymes can degrade phenolic compounds post-harvest. Lyophilization provides a stable, dry matrix for extraction and allows for the accurate determination of analyte concentration per unit of dry weight, a standard metric for comparison.
Extraction of 5-Hydroxy-2-methoxybenzoic Acid
The choice of extraction solvent and method is pivotal for efficiently isolating the target compound from the plant matrix.
Protocol:
Solvent Preparation: Prepare an extraction solvent of 80% methanol in water (v/v) containing 1% formic acid.
Extraction:
a. Accurately weigh approximately 100 mg of the homogenized plant powder into a microcentrifuge tube.
b. Add 1.5 mL of the extraction solvent.
c. Vortex the mixture vigorously for 1 minute.
d. Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.
e. Centrifuge the mixture at 13,000 x g for 15 minutes at 4°C.
f. Carefully collect the supernatant.
Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
Causality: An acidified methanol solution is a common and effective solvent for extracting a broad range of phenolic acids.[5] The methanol disrupts cell membranes, while the water helps to dissolve the more polar compounds. Formic acid is added to maintain an acidic pH, which keeps phenolic acids in their protonated, less polar form, improving extraction efficiency and stability. Sonication provides energy to disrupt cell walls and enhance the solvent's penetration into the plant tissue.
Quantitative Analysis by HPLC-MS/MS
High-Performance Liquid Chromatography (HPLC) is the method of choice for separating complex mixtures of phytochemicals.[6] Coupling it with tandem mass spectrometry (MS/MS) provides the selectivity and sensitivity required for accurate quantification.
Instrumentation and Conditions:
HPLC System: A system equipped with a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer.
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating phenolic acids.
Mobile Phase:
A: 0.1% Formic acid in water
B: 0.1% Formic acid in acetonitrile
Gradient Elution: A typical gradient would start with a low percentage of B, gradually increasing to elute more hydrophobic compounds. (e.g., 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B).
Flow Rate: 0.3 mL/min
Column Temperature: 40°C
Injection Volume: 5 µL
Mass Spectrometer: Electrospray Ionization (ESI) in negative mode.
MRM Transitions: For quantification, specific Multiple Reaction Monitoring (MRM) transitions for 5-Hydroxy-2-methoxybenzoic acid must be determined by infusing a pure standard. The parent ion ([M-H]⁻) would be m/z 167.1. The daughter ions would be determined experimentally.
Workflow Visualization:
Caption: Workflow for the quantitative analysis of 5-Hydroxy-2-methoxybenzoic acid.
Data Interpretation and Comparative Analysis
Once the analytical method is validated for linearity, accuracy, and precision using a certified reference standard of 5-Hydroxy-2-methoxybenzoic acid, it can be applied to extracts from various plant species. The results should be compiled into a clear, comparative table.
Hypothetical Comparative Data Table
The following table serves as a template for presenting the quantitative data. As of the publication of this guide, comprehensive data for 5-Hydroxy-2-methoxybenzoic acid is not available in the public domain. Researchers using the methodology outlined herein can populate this table with their findings.
Plant Species
Family
Plant Part
Concentration (µg/g dry weight) ± SD
Vitex agnus-castus
Verbenaceae
Fruit
Data to be generated
Plant Species B
Family B
Leaves
Data to be generated
Plant Species C
Family C
Roots
Data to be generated
Plant Species D
Family D
Flowers
Data to be generated
SD: Standard Deviation
Discussion and Future Outlook
The methodology presented in this guide provides a clear and robust pathway for the quantitative comparison of 5-Hydroxy-2-methoxybenzoic acid in different plant species. The generation of such data is a crucial first step toward a deeper understanding of this compound's role in the plant kingdom and its potential for human health applications.
Future research should focus on:
Screening a wide range of plant species, particularly those used in traditional medicine, to identify rich sources of 5-Hydroxy-2-methoxybenzoic acid.
Investigating the influence of environmental factors (e.g., soil composition, climate, harvest time) on the concentration of this compound.
Elucidating the biosynthetic pathway of 5-Hydroxy-2-methoxybenzoic acid in plants.
Conducting in vitro and in vivo studies to determine the specific biological activities of the purified compound.
By systematically applying the principles and protocols outlined in this guide, the scientific community can begin to fill the knowledge void surrounding 5-Hydroxy-2-methoxybenzoic acid, paving the way for new discoveries in phytochemistry and pharmacology.
References
Hile, M. A., & Zajicek, J. (2021). Quantitative analysis of the polyphenols and tannins of Vitex agnus-castus L.
Ilić, T., Krivokuća, M., & Šavikin, K. (2022). Vitex agnus-castus: Botanical features and area, chemical composition of fruit, pharmacological properties, and medicinal uses. Planta Medica, 88(03), 204-223.
Lopes, D., et al. (2021). Vitex agnus-castus L.: Main Features and Nutraceutical Perspectives. Foods, 10(7), 1643.
ESA Biosciences, Inc. (n.d.). Targeted Analyses of Secondary Metabolites in Herbs, Spices, and Beverages Using a Novel Spectro-Electro Array.
CSIR-NEIST. (n.d.). List of plants having phytochemicals: 5-HYDROXY-2-METHOXYBENZOIC-ACID. Retrieved from [Link]
Wikipedia. (2023). 5-Methoxysalicylic acid. Retrieved from [Link]
Ali, M., et al. (2020). Phenolics and flavonoids contents of medicinal plants, as natural ingredients for many therapeutic purposes- A review. IOSR Journal of Pharmacy, 10(7), 49-68.
Sboui, A., et al. (2023). Wild Vitex agnus-castus L.: Phytochemical Characterization, Acute Toxicity, and Bioactive Properties. Molecules, 28(13), 5143.
Bouyahya, A., et al. (2021). Phenolic Compound Analysis and Pharmacological Screening of Vitex agnus-castus Functional Parts.
Kumar, S., & Pandey, A. K. (2013). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of Pharmaceutical and Biomedical Analysis, 72, 211-220.
Shah, S., et al. (2013). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmaceutical Analysis, 3(6), 500-508.
Khattak, S., et al. (2014). A validated high performance liquid chromatography method for determination of three bioactive compounds p-hydroxy benzoic acid, negundoside and agnuside in Vitex species. Macedonian Journal of Chemistry and Chemical Engineering, 33(2), 209-218.
Gadgoli, C., & Mishra, S. H. (1999). Antihepatotoxic activity of p-methoxy benzoic acid from Capparis spinosa. Journal of Ethnopharmacology, 66(2), 187-192.
Crawford, R. L., & Olson, P. E. (1978). Degradation of Methoxylated Benzoic Acids by a Nocardia from a Lignin-Rich Environment. Applied and Environmental Microbiology, 36(1), 179-180.
Van Staden, J., & Drewes, F. E. (2019). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
Al-Zuhairy, M. A. (2016). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals, 20(1), 1-12.
Horvat, M., & Jakovljević, M. (2007). Comparison of Several Extraction Methods for the Isolation of Benzoic Acid Derivatives from Melissa officinalis.
Fikre, A., & Tadesse, S. (2020). Determination of Benzoic Acid in Packed Fruit Juice and Soft Drink Samples by UV-Vis Spectrophotometry and Titration Methods. International Journal of Analytical Chemistry, 2020, 8864782.
A Comprehensive Guide to the Safe Disposal of 5-Hydroxy-2-methoxybenzoic Acid
This document provides essential, immediate safety and logistical information for the proper disposal of 5-Hydroxy-2-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals who...
Author: BenchChem Technical Support Team. Date: January 2026
This document provides essential, immediate safety and logistical information for the proper disposal of 5-Hydroxy-2-methoxybenzoic acid. It is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting. The following procedural guidance is designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Foundational Principles of Chemical Waste Management
The proper disposal of any chemical, including 5-Hydroxy-2-methoxybenzoic acid, is the final step in its lifecycle and a critical component of laboratory safety and environmental stewardship. The overarching principle is to prevent the release of harmful substances into the environment and to mitigate risks to human health.[1] The best approach to laboratory waste is to first minimize its generation by reducing the scale of operations and substituting for less hazardous chemicals where possible.[1]
5-Hydroxy-2-methoxybenzoic acid, while not classified as acutely toxic, is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[2] Therefore, improper disposal, such as discarding it in regular trash or washing it down the drain, can introduce a hazardous substance into the solid waste stream or aquatic ecosystems.
Hazard Assessment and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is imperative to have a thorough understanding of the hazards associated with 5-Hydroxy-2-methoxybenzoic acid. A current Safety Data Sheet (SDS) for the compound must be readily accessible.[2]
Table 1: Essential Personal Protective Equipment for Handling 5-Hydroxy-2-methoxybenzoic Acid Waste
PPE Category
Recommended Equipment
Specifications & Best Practices
Eye Protection
Chemical safety goggles or a face shield
Must conform to EN166 (EU) or ANSI Z87.1 (US) standards. Standard safety glasses are not sufficient.[2]
Hand Protection
Chemical-resistant gloves
Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of wear or perforation before each use and dispose of them properly after handling.[2]
Body Protection
Laboratory coat
A fully fastened lab coat provides a barrier against accidental spills.[2]
Respiratory Protection
Use in a well-ventilated area or chemical fume hood
To minimize the inhalation of any potential vapors or dust, all handling of the compound should be performed within a certified chemical fume hood. If dust is generated, a dust mask or respirator (N95 or P2/P3) should be used.[2]
Step-by-Step Disposal Protocol for 5-Hydroxy-2-methoxybenzoic Acid
The following protocol outlines the systematic steps for the safe disposal of 5-Hydroxy-2-methoxybenzoic acid.
Waste Segregation
Proper segregation of chemical waste at the source is fundamental to safe and compliant disposal.[3][4]
Step 1: Designate a specific, clearly labeled waste container for 5-Hydroxy-2-methoxybenzoic acid and its contaminated materials.[4]
Step 2: Do not mix 5-Hydroxy-2-methoxybenzoic acid waste with other chemical waste streams, particularly strong oxidizing agents or bases, to prevent potentially hazardous reactions.[5][6]
Step 3: Keep solid and liquid waste separate.[7] Solid waste includes the chemical itself, contaminated gloves, weigh boats, and paper towels. Liquid waste would consist of solutions containing the dissolved compound.
Spill Management and Cleanup
In the event of a spill, prompt and appropriate cleanup is crucial to prevent exposure and environmental contamination.
Step 1: Evacuate non-essential personnel from the immediate area.[5]
Step 2: Ensure adequate ventilation, preferably within a chemical fume hood.[8]
Step 3: Wearing the appropriate PPE as detailed in Table 1, gently cover the spill with an inert absorbent material, such as vermiculite or sand, to avoid generating dust.[9]
Step 4: Carefully sweep or scoop the absorbed material into the designated hazardous waste container.[10][11] Avoid dry sweeping that can create airborne dust.[9]
Step 5: Clean the spill area with a suitable solvent (e.g., water, if appropriate), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[11]
Step 6: Do not allow the spilled material or cleanup water to enter drains or sewers.[5]
Waste Container Management
Proper management of the waste container is essential for safe storage and transport.
Step 1: Use a container that is compatible with 5-Hydroxy-2-methoxybenzoic acid. A high-density polyethylene (HDPE) or glass container is generally suitable.[9][12]
Step 2: The container must be in good condition, with a tightly sealing lid to prevent leaks or spills.[7]
Step 3: Label the container clearly and accurately with "Hazardous Waste," the full chemical name "5-Hydroxy-2-methoxybenzoic acid," the date of accumulation, and any associated hazards (e.g., "Irritant").[4][6]
Step 4: Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.[11]
Step 5: Do not overfill the waste container. Leave adequate headspace to allow for expansion and to prevent spills during handling and transport.[7]
Final Disposal
The final disposal of 5-Hydroxy-2-methoxybenzoic acid must be conducted in accordance with all local, state, and federal regulations.[9][12]
Step 1: The primary and recommended method of disposal is to transfer the sealed and labeled waste container to an approved and licensed hazardous waste disposal facility.[13][14]
Step 2: It is highly recommended to use a professional waste disposal service that is experienced in handling laboratory chemicals.[2][4] These services can ensure full compliance with regulatory requirements.
Step 3: Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of disposal. This documentation is crucial for regulatory compliance and internal safety audits.[3]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of 5-Hydroxy-2-methoxybenzoic acid.
Disposal workflow for 5-Hydroxy-2-methoxybenzoic acid.
Conclusion
The proper disposal of 5-Hydroxy-2-methoxybenzoic acid is a non-negotiable aspect of responsible laboratory practice. By adhering to the principles of waste minimization, understanding the associated hazards, utilizing appropriate personal protective equipment, and following a systematic disposal protocol, researchers can ensure a safe working environment and maintain regulatory compliance. The causality behind these procedures is rooted in preventing chemical exposure, avoiding hazardous reactions, and protecting the environment. This self-validating system of segregation, containment, and professional disposal ensures that the chemical waste is managed safely from the point of generation to its final disposition.
References
LabX. (2025, May 26). Laboratory Waste Management: Best Practices for Compliance and Safety. Retrieved from [Link]
Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
Environmental Marketing Services. (2025, September 15). Effective Lab Chemical Waste Management. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]
ACTenviro. (2024, September 17). Best Practices for Laboratory Waste Management. Retrieved from [Link]
Alpha Resources. (2021, February 19). Safety Data Sheet: Benzoic Acid. Retrieved from [Link]
Harper College. (2015, February 10). Safety Data Sheet. Retrieved from [Link]
New Jersey Department of Health. (n.d.). Benzoic Acid - Hazardous Substance Fact Sheet. Retrieved from [Link]
Frontline Data Solutions. (2023, November 15). SDS of Benzoic Acid: Important Data and Information Collected. Retrieved from [Link]
Columbus Chemical. (2021, March 24). Benzoic Acid, Crystal USP Safety Data Sheet. Retrieved from [Link]
Environmental Safety, Sustainability and Risk - ESSR. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
Regulations.gov. (2008, June 20). Safety Data Sheet. Retrieved from [Link]
Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Hydroxy-3-Methoxybenzoic Acid, 98.5+% (HPLC). Retrieved from [Link]
Arnold & Porter. (2024, February 6). EPA Proposes Two New Rules To Expand Its Authority To Regulate Hazardous Waste Containing PFAS. Retrieved from [Link]
Occupational Safety and Health Administration - OSHA. (n.d.). Acid and Caustic Solutions. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Regulatory Exclusions and Alternative Standards for the Recycling of Materials, Solid Wastes and Hazardous Wastes. Retrieved from [Link]
ASHP. (n.d.). Guidelines on Handling Hazardous Drugs. Retrieved from [Link]
Reed Smith LLP. (2024, February 6). EPA Targets PFAS in RCRA Rulemakings. Retrieved from [Link]
Regulations.gov. (n.d.). Document (EPA-HQ-OAR-2021-0329-0030). Retrieved from [Link]
Navigating the Safe Handling of 5-Hydroxy-2-methoxybenzoic Acid: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the proper personal protective eq...
Author: BenchChem Technical Support Team. Date: January 2026
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides essential, in-depth information on the proper personal protective equipment (PPE), handling procedures, and disposal of 5-Hydroxy-2-methoxybenzoic acid, ensuring a secure laboratory environment. This document moves beyond a simple checklist, delving into the rationale behind each safety measure to empower you with the knowledge to work confidently and safely.
Understanding the Hazard Profile
5-Hydroxy-2-methoxybenzoic acid is a solid organic compound that presents specific hazards requiring diligent safety protocols. According to its Safety Data Sheet (SDS), the primary risks include:
Serious Eye Damage (H318): The compound can cause significant and potentially irreversible damage to the eyes upon contact.
Respiratory Irritation (H335): Inhalation of dust particles may lead to irritation of the respiratory tract.
Skin Irritation: While not always a primary classification, contact with skin can cause irritation.[1][2]
Given these hazards, a multi-faceted PPE approach is not just recommended, it is essential for mitigating risk.
Core Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the minimum required PPE for handling 5-Hydroxy-2-methoxybenzoic acid.
PPE Category
Recommended Equipment
Rationale
Eye and Face Protection
Chemical safety goggles with side shields. In situations with a high risk of dust generation or splashing, a full-face shield should be worn in conjunction with goggles.
Protects against airborne particles and direct splashes, addressing the serious eye damage hazard.[1]
Hand Protection
Chemical-resistant gloves (e.g., nitrile rubber).
Prevents skin contact and potential irritation.[3] Gloves should be inspected for integrity before each use and changed immediately if contaminated.
Body Protection
A long-sleeved laboratory coat.
Provides a barrier against accidental spills and contamination of personal clothing.
Respiratory Protection
A NIOSH/MSHA or European Standard EN 149 approved respirator is required when dusts are generated.[3]
Minimizes the risk of inhaling irritating dust particles, especially when handling the solid form outside of a dedicated containment system.
Operational Plans: From Handling to Disposal
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring a safe working environment.
Safe Handling Procedures
All manipulations of solid 5-Hydroxy-2-methoxybenzoic acid that could generate dust should be performed within a certified chemical fume hood to ensure adequate ventilation.[4]
Step-by-Step Handling Protocol:
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate working height. Assemble all necessary equipment and reagents.
Donning PPE: Put on all required PPE as outlined in the table above. The correct sequence for donning is typically lab coat, respirator, eye protection, and then gloves.
Weighing and Transfer: Carefully weigh the required amount of 5-Hydroxy-2-methoxybenzoic acid on a tared weigh boat or paper. Use a spatula to gently transfer the solid, minimizing any disturbance that could create dust.
Dissolution: If dissolving the compound, slowly add it to the solvent to prevent splashing.
Post-Handling: After completing the task, decontaminate the work area with an appropriate solvent and then wash with soap and water.[4]
Doffing PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed first, followed by eye protection, respirator, and lab coat.
Hand Hygiene: Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures
In the event of an exposure, immediate action is critical.
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[3]
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[3]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Disposal Plan
All waste containing 5-Hydroxy-2-methoxybenzoic acid must be treated as chemical waste.
Solid Waste: Collect all solid waste, including contaminated gloves, weigh paper, and paper towels, in a designated, labeled hazardous waste container.
Liquid Waste: Unused solutions should be collected in a labeled, sealed hazardous waste container. Do not pour down the drain.
Disposal Method: Dispose of all waste in accordance with federal, state, and local environmental regulations. This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Visualizing the PPE Workflow
To further clarify the PPE selection and use process, the following workflow diagram is provided.
Caption: PPE selection and workflow for handling 5-Hydroxy-2-methoxybenzoic acid.
By adhering to these guidelines, you can significantly reduce the risks associated with handling 5-Hydroxy-2-methoxybenzoic acid, ensuring a safe and productive research environment.